Methyl 5-chloro-2-fluoro-4-methylbenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-chloro-2-fluoro-4-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZDRSFZCLRWLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS 1355070-62-0): A Technical Guide to Synthesis, Functionalization, and Application in Nav1.7 Inhibitor Discovery
Executive Summary
In the landscape of modern medicinal chemistry, highly substituted halogenated benzoates serve as critical scaffolds for the development of targeted therapeutics. Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a prime example of such a building block[1][2]. It is predominantly utilized as a core intermediate in the synthesis of sulfonamide-based voltage-gated sodium channel (Nav1.7) inhibitors[3][4]. This whitepaper provides a comprehensive, field-proven guide to the synthesis, downstream functionalization, and pharmacological application of this compound, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline properties of this intermediate is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies[1][5].
| Property | Value | Clinical/Chemical Significance |
| CAS Number | 1355070-62-0 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C9H8ClFO2 | Dictates mass spectrometry (MS) isotopic patterns (Cl-35/37 ratio)[2]. |
| Molecular Weight | 202.61 g/mol | Used for precise stoichiometric calculations[1]. |
| MDL Number | MFCD20278243 | Database cross-referencing for structural verification[1]. |
| Solubility Profile | High in MeOH, EtOAc, DCE; Low in H2O | Necessitates biphasic or co-solvent systems for aqueous reactions[6]. |
Core Synthesis: Palladium-Catalyzed Methoxycarbonylation
The primary industrial and laboratory-scale route to Methyl 5-chloro-2-fluoro-4-methylbenzoate involves the palladium-catalyzed methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene[6][7].
Mechanistic Causality & Expert Insights
As an application scientist, it is crucial to understand why specific reagents are chosen rather than just following a recipe:
-
Catalyst Selection (PdCl2(BINAP)): The bidentate nature of the BINAP ligand enforces a cis-geometry on the palladium center. This wide bite angle drastically accelerates the final reductive elimination step to release the ester, while simultaneously preventing palladium leaching and catalyst deactivation (blacking out) under high carbon monoxide (CO) pressure[6][7].
-
Base Selection (Triethylamine - TEA): TEA acts as a non-nucleophilic acid scavenger. As the reaction progresses, hydrobromic acid (HBr) is generated. If left unneutralized, HBr will protonate the BINAP ligand, destroying the catalyst complex. TEA shifts the thermodynamic equilibrium forward[7].
-
CO Pressure (80 psi): Elevated pressure ensures a high concentration of dissolved CO in the methanol solvent, preventing the competing direct methoxylation of the aryl bromide[6].
Step-by-Step Protocol
This protocol is designed as a self-validating system; the pressure drop in the bomb reactor serves as an in-process control for reaction progression[7].
-
Preparation: To a solution of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in anhydrous methanol (200 mL), add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (1:1) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (TEA) (8.11 mL, 58.2 mmol, 1.3 eq)[6][7].
-
Pressurization: Transfer the resulting mixture to a high-pressure bomb reactor. Purge the vessel three times with inert gas, then pressurize with carbon monoxide (CO) to 80 psi[7].
-
Reaction: Heat the sealed reactor to 80 °C and maintain stirring for 18 hours. Validation step: Monitor the pressure gauge; a slight drop indicates CO consumption[7].
-
Workup: Cool the reactor to room temperature and carefully vent the excess CO in a fume hood. Evaporate the methanol in vacuo.
-
Purification: Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the target methyl ester[6].
Downstream Functionalization Workflows
To integrate this scaffold into Nav1.7 inhibitors, the ester must be functionalized. Two primary divergent pathways are utilized: Saponification and Benzylic Bromination[6][8].
Workflow A: Saponification to Free Acid
Ester hydrolysis is required to generate the free carboxylic acid for subsequent amide/sulfonamide coupling[8].
-
Protocol: Dissolve Methyl 5-chloro-2-fluoro-4-methylbenzoate (340 mg, 1.68 mmol) in a 5:1 mixture of dioxane/water (12 mL). Add 5M aqueous NaOH (1.63 mL, 8.39 mmol)[8]. Stir at room temperature for 18 hours.
-
Self-Validation: Evaporate the dioxane, suspend in water, and extract with diethyl ether. Crucial logic: This extraction removes unreacted ester. The product remains in the aqueous layer as the sodium salt. Acidifying the aqueous layer in an ice bath forces the pure 5-chloro-2-fluoro-4-methylbenzoic acid to precipitate, validating the conversion[8].
Workflow B: Radical Benzylic Bromination
Wohl-Ziegler bromination targets the benzylic methyl group to create an electrophilic center[6].
-
Protocol: Dissolve the ester (4.674 g, 23.35 mmol) in 1,2-dichloroethane (70 mL). Add N-bromosuccinimide (NBS) (4.57 g, 25.68 mmol) and benzoyl peroxide (BPO) (56 mg, 0.23 mmol). Heat to 70 °C for 2 days[6].
-
Self-Validation & Causality: BPO acts as a radical initiator. NBS provides a low, steady concentration of Br2, ensuring mono-bromination. In-process control: Liquid Chromatography-Mass Spectrometry (LCMS) must be used to monitor the reaction and prevent over-bromination to the dibromomethyl impurity. Quenching with saturated aqueous sodium thiosulfate immediately halts the radical chain reaction by reducing active bromine species[6].
Chemical synthesis and downstream functionalization workflow of CAS 1355070-62-0.
Application in Drug Development: Nav1.7 Inhibition
Mechanism of Action
Voltage-gated sodium channels (Nav) are essential for generating the rapid upstroke of action potentials in excitable cells[3][8]. The Nav1.7 subtype is preferentially expressed in the peripheral nervous system, specifically within nociceptors (pain-sensing neurons) and sympathetic neurons[9].
Because Nav1.7 acts as an amplifier that sets the gain on pain signaling, its inhibition is a highly validated target for treating severe acute, inflammatory, and neuropathic pain without causing central nervous system (CNS) side effects or motor deficits[3][4]. Derivatives of Methyl 5-chloro-2-fluoro-4-methylbenzoate are coupled with complex sulfonamides to create potent, selective Nav1.7 blockers that plug the channel pore or stabilize the inactive state of the channel[3][4].
Mechanism of Nav1.7 signaling pathway and targeted inhibition.
References
- Pfizer Limited. "Chemical Compounds" (US Patent Application US20120010183A1). Google Patents.
- Pfizer Limited. "Chemical compounds" (WO2012007868A2). Google Patents.
-
Chemsrc. "CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate". Chemsrc Chemical Database. Available at:[Link]
Sources
- 1. Methyl 5-chloro-2-fluoro-4-methylbenzoate,1355070-62-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
- 2. aaronchem.com [aaronchem.com]
- 3. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate | Chemsrc [chemsrc.com]
- 6. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]
- 7. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]
- 8. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]
- 9. US9550775B2 - Substituted triazolopyridines and methods of use thereof - Google Patents [patents.google.com]
Methyl 5-chloro-2-fluoro-4-methylbenzoate molecular structure
An In-Depth Technical Guide to Methyl 5-chloro-2-fluoro-4-methylbenzoate: Structural Dynamics, Synthesis, and Application in Nav1.7 Inhibitor Discovery
As drug discovery pivots toward highly targeted therapies for neuropathic and inflammatory pain, the architectural precision of small-molecule building blocks becomes paramount. Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0[1]) is a highly specialized, poly-substituted aromatic ester that serves as a critical intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors.
This whitepaper dissects the structural rationale, physicochemical properties, and synthetic methodologies associated with this molecule, providing a field-proven framework for researchers and drug development professionals.
Structural Rationale & Physicochemical Profiling
The specific substitution pattern of methyl 5-chloro-2-fluoro-4-methylbenzoate is not arbitrary; it is a masterclass in rational drug design intended to optimize both pharmacokinetics and target binding:
-
C2-Fluorine: The highly electronegative fluorine atom exerts a strong inductive effect, lowering the pKa of the corresponding hydrolyzed benzoic acid. This alters the hydrogen-bonding profile of downstream acylsulfonamide derivatives, enhancing their metabolic stability against cytochrome P450-mediated oxidation[2].
-
C4-Methyl: This group provides necessary steric bulk, acting as a hydrophobic anchor that fills specific lipophilic pockets within the Nav1.7 channel's voltage-sensing domain.
-
C5-Chlorine: Chlorine introduces a larger van der Waals radius than fluorine, enabling highly directional halogen bonding with backbone carbonyls in the target protein, thereby increasing binding affinity and overall lipophilicity (LogP)[2].
Quantitative Data Summary
The following table summarizes the core physicochemical and analytical parameters required for the identification and validation of this building block[1],[3].
| Parameter | Value |
| Chemical Name | Methyl 5-chloro-2-fluoro-4-methylbenzoate |
| CAS Registry Number | 1355070-62-0 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| Parent Acid CAS | 1263274-67-4 |
| Appearance | White crystalline solid |
| LC-MS Retention Time | 1.64 minutes (Standard Gradient) |
| 1H NMR (400 MHz, CDCl3) | δ 2.40 (s, 3H), 3.92 (s, 3H), 7.03 (d, 1H), 7.91 (d, 1H) |
Synthetic Methodology: Regioselective Palladium-Catalyzed Carbonylation
The synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate requires extreme regiocontrol due to the presence of multiple halogens on the aromatic ring. Traditional Grignard formation followed by carboxylation is prone to side reactions (e.g., benzyne formation or scrambling). Therefore, a Palladium-Catalyzed Carbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene is the industry standard[3].
Causality in Catalyst Selection: The reaction utilizes Pd(BINAP)Cl2. The bidentate BINAP ligand creates a sterically demanding environment around the palladium center. This specifically forces oxidative addition to occur at the C–Br bond (bond dissociation energy ~68 kcal/mol) while leaving the C–Cl (~81 kcal/mol) and C–F (~116 kcal/mol) bonds completely intact.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure reaction fidelity.
-
Reaction Assembly: In a high-pressure reaction vessel (bomb), dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in 200 mL of anhydrous methanol.
-
Catalyst & Base Addition: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (1:1) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (TEA) (8.11 mL, 58.2 mmol).
-
Causality Check: TEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Without TEA, the generated acid would stall the catalytic cycle and potentially degrade the methanol solvent[3].
-
-
Pressurization: Seal the vessel, purge with inert gas, and pressurize with carbon monoxide (CO) to 80 psi.
-
Causality Check: Maintaining 80 psi of CO ensures a high dissolved concentration of the gas, which kinetically outcompetes any direct methoxylation of the aryl-palladium intermediate.
-
-
Execution: Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Workup & Purification: Safely vent the CO gas. Concentrate the mixture in vacuo to yield a semi-solid. Dissolve the residue in ethyl acetate (300 mL) and wash with water (200 mL) to remove triethylammonium bromide salts. Dry the organic layer over magnesium sulfate, filter, and evaporate. Purify via silica gel chromatography (0 to 20% EtOAc in heptane) to afford a white crystalline solid (Yield: ~93%)[3].
-
Self-Validation (NMR Check): The success of the carbonylation is immediately validated by 1H NMR. The disappearance of the starting material is confirmed by the emergence of a distinct methoxy singlet at δ 3.92 (s, 3H) and the aryl methyl singlet at δ 2.40 (s, 3H)[3].
Caption: Workflow for the regioselective carbonylation and subsequent hydrolysis of the benzoate ester.
Downstream Application: Nav1.7 Acylsulfonamide Inhibitors
Once synthesized, methyl 5-chloro-2-fluoro-4-methylbenzoate is typically hydrolyzed to its parent acid, 5-chloro-2-fluoro-4-methylbenzoic acid (CAS 1263274-67-4[2]), using 5M NaOH in a dioxane/water mixture[3].
This acid acts as the foundational core for synthesizing acylsulfonamide derivatives. By coupling the acid with methanesulfonamide using coupling reagents like EDCI and DMAP, researchers generate potent Nav1.7 inhibitors[3]. Voltage-gated sodium channels (Nav1.7) are predominantly expressed in peripheral sensory neurons. When tissue injury occurs, these channels facilitate sodium influx, driving membrane depolarization and transmitting pain signals to the central nervous system (CNS). The acylsulfonamides derived from this specific benzoate core bind directly to the channel, blocking the pore and preventing action potential propagation.
Caption: Mechanism of Nav1.7 inhibition by acylsulfonamide derivatives synthesized from the benzoate core.
References
- Benchchem - 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4.
- Aaronchem - 1355070-62-0 | Methyl 5-chloro-2-fluoro-4-methylbenzoate.
- Google Patents (Pfizer Inc.) - CA2800971A1 / WO2012007883A1: Chemical compounds (Sulfonamide derivatives as Nav1.7 inhibitors for the treatment of pain).
Sources
Starting materials for Methyl 5-chloro-2-fluoro-4-methylbenzoate synthesis
An In-depth Technical Guide to the Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Introduction
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a key intermediate in the synthesis of a variety of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. Its specific substitution pattern—a chlorinated, fluorinated, and methylated benzene ring with a methyl ester—makes it a valuable building block for introducing a uniquely functionalized phenyl group into larger molecular scaffolds. This guide provides a comprehensive overview of a proposed synthetic pathway for this compound, offering detailed experimental protocols and a discussion of the underlying chemical principles. The methodologies presented are designed for researchers, scientists, and professionals in drug development and chemical synthesis, providing a robust framework for the laboratory-scale preparation of this important chemical entity.
Strategic Approach to Synthesis
The synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate can be logically approached in a two-step sequence starting from the commercially available 2-fluoro-4-methylbenzoic acid. This strategy involves an initial electrophilic aromatic substitution to introduce the chlorine atom at the desired position, followed by a classic Fischer esterification to yield the final product. The regioselectivity of the chlorination step is a critical consideration, governed by the directing effects of the existing substituents on the aromatic ring.
The fluorine and carboxylic acid groups are deactivating and meta-directing, while the methyl group is activating and ortho-, para-directing. The interplay of these electronic effects, along with steric considerations, will determine the position of chlorination. The most likely position for electrophilic attack is para to the activating methyl group and meta to the deactivating fluorine and carboxyl groups, which corresponds to the desired 5-position.
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate.
Part 1: Synthesis of 5-chloro-2-fluoro-4-methylbenzoic acid
This initial step focuses on the regioselective chlorination of 2-fluoro-4-methylbenzoic acid. The use of N-chlorosuccinimide (NCS) in a strong acid, such as sulfuric acid, is a common and effective method for the chlorination of deactivated aromatic rings.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoro-4-methylbenzoic acid (1.0 equivalent).
-
Dissolution: Carefully add concentrated sulfuric acid (98%) to the flask with stirring until the starting material is completely dissolved. The amount of sulfuric acid should be sufficient to ensure a stirrable mixture.
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.
-
Addition of Chlorinating Agent: Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Precipitation and Filtration: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Starting Materials and Reagents for Part 1
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Fluoro-4-methylbenzoic acid | 403-16-7 | C₈H₇FO₂ | 154.14 | Starting Material |
| N-Chlorosuccinimide (NCS) | 128-09-6 | C₄H₄ClNO₂ | 133.53 | Chlorinating Agent |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Solvent & Catalyst |
Part 2: Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
The final step is the esterification of the synthesized 5-chloro-2-fluoro-4-methylbenzoic acid. The Fischer esterification is a reliable and well-established method for this transformation, utilizing an excess of methanol in the presence of a catalytic amount of strong acid.[1]
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equivalent).
-
Addition of Alcohol and Catalyst: Add an excess of anhydrous methanol to the flask, followed by the slow and careful addition of a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).[2]
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal: Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane, and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude methyl ester can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Starting Materials and Reagents for Part 2
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4 | C₈H₆ClFO₂ | 188.58 | Starting Material |
| Methanol | 67-56-1 | CH₄O | 32.04 | Reagent & Solvent |
| Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Catalyst |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | Neutralizing Agent |
Conclusion
This technical guide outlines a robust and scientifically sound two-step synthetic route for the preparation of Methyl 5-chloro-2-fluoro-4-methylbenzoate. The proposed pathway leverages a regioselective chlorination of a readily available starting material followed by a standard Fischer esterification. While the chlorination step is based on established principles of electrophilic aromatic substitution, it is presented as a proposed method that may require optimization for yield and purity. The detailed experimental protocols and lists of starting materials provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate.
References
-
A new and practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides. (2019, July 4). Journal of Chemical Research. Retrieved from [Link]
- CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.). Google Patents.
-
Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. (2023, June 2). RSC Publishing. Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). International Journal of Chemical and Biochemical Sciences. Retrieved from [Link]
-
(PDF) An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. (2015, June 4). ResearchGate. Retrieved from [Link]
-
4-Chloro-2,3,5-trifluorobenzoic Acid. (2015, November 3). MDPI. Retrieved from [Link]
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. (n.d.). Google Patents.
-
A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Retrieved from [Link]
-
Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Retrieved from [Link]
-
Preparation of Methyl Benzoate. (n.d.). Retrieved from [Link]
Sources
Spectroscopic Profiling and Synthetic Methodology of Methyl 5-chloro-2-fluoro-4-methylbenzoate: A Technical Whitepaper
Executive Summary
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a highly functionalized, tetrasubstituted aromatic building block[1]. In modern pharmaceutical development, particularly within the design of voltage-gated sodium channel (Nav1.7) inhibitors for neuropathic and inflammatory pain, this compound serves as a critical orthogonal intermediate[2]. Its specific halogenation pattern (ortho-fluoro and meta-chloro relative to the ester) governs its distinct spectroscopic signatures and dictates its regioselective reactivity in downstream cross-coupling and saponification workflows[3].
Physicochemical & Spectroscopic Profiling
Understanding the analytical footprint of this compound is essential for validating its purity and structural integrity during multi-step syntheses.
Fundamental Properties
The quantitative physicochemical data of the compound are summarized below to establish baseline identification metrics[1].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | Methyl 5-chloro-2-fluoro-4-methylbenzoate |
| CAS Registry Number | 1355070-62-0 |
| Molecular Formula | C9H8ClFO2 |
| Molecular Weight | 202.61 g/mol |
| Physical State | White Crystalline Solid |
| SMILES | O=C(OC)c1cc(Cl)c(C)cc1F |
Nuclear Magnetic Resonance (1H NMR) Analysis
The 1H NMR spectrum (400 MHz, CDCl3) of this compound provides a textbook example of halogen-induced chemical shift perturbations and heteronuclear coupling[2].
Table 2: 1H NMR Spectral Assignments (400 MHz, CDCl3)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Rationale |
| 7.91 | Doublet (d) | 1H | Aryl C6-H | Highly deshielded by the anisotropic cone of the ortho-ester carbonyl; split by long-range meta-fluorine coupling ( 4JHF ). |
| 7.03 | Doublet (d) | 1H | Aryl C3-H | Shielded relative to C6; splitting is driven by strong ortho-coupling to the adjacent fluorine atom ( 3JHF ). |
| 3.92 | Singlet (s) | 3H | -OCH3 | Methoxy ester protons, heavily deshielded by the adjacent oxygen and carbonyl group. |
| 2.40 | Singlet (s) | 3H | Aryl -CH3 | Benzylic methyl protons at C4, slightly deshielded by the aromatic ring current. |
Mass Spectrometry (LC-MS) Behavior
Under standard acidic LC-MS conditions (0.1% formic acid in water/acetonitrile), the compound exhibits a reliable retention time of 1.64 minutes[4].
Critical Analytical Note: The molecular ion ( M+ ) is not observed during standard Electrospray Ionization (ESI)[2]. This is a common, yet frequently misunderstood, phenomenon in the ESI+ of highly halogenated methyl esters. The electron-withdrawing nature of the fluorine and chlorine atoms drastically reduces the basicity of the carbonyl oxygen, preventing efficient protonation ( [M+H]+ ). Furthermore, any ionized species rapidly undergoes in-source fragmentation (e.g., loss of the methoxy radical). Analysts must rely on UV absorbance (e.g., 254 nm) rather than the Total Ion Chromatogram (TIC) for reaction monitoring[5].
Experimental Methodology: Palladium-Catalyzed Carbonylation
The synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate is achieved via the methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene[2]. This protocol leverages palladium catalysis to install the ester functionality with complete regiocontrol.
Workflow for the palladium-catalyzed methoxycarbonylation of the aryl bromide.
Step-by-Step Protocol
-
Reagent Preparation: In a well-ventilated fume hood, dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10 g, 44.7 mmol) in anhydrous methanol (200 mL)[2]. Causality: Methanol acts as both the primary solvent and the nucleophilic acyl acceptor for the esterification step.
-
Catalyst & Base Addition: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (Pd(BINAP)Cl2) (358 mg, 0.447 mmol, 1 mol%) and N,N-diethylethanamine (triethylamine) (8.11 mL, 58.2 mmol)[2]. Causality: The bidentate BINAP ligand enforces a rigid bite angle that accelerates the migratory insertion of CO while suppressing premature β -hydride elimination. Triethylamine neutralizes the generated hydrobromic acid (HBr), preventing catalyst poisoning.
-
Pressurization: Transfer the mixture to a high-pressure reactor bomb. Purge with inert gas, then pressurize with Carbon Monoxide (CO) to 80 psi[2].
-
Heating: Heat the sealed vessel at 80 °C for 18 hours[2].
-
Workup & Self-Validation Checkpoint: Vent the CO gas safely. Concentrate the mixture in vacuo.
-
Self-Validation Checkpoint: Analyze an aliquot of the crude semi-solid via LC-MS. The starting material should be entirely consumed, and a new UV peak at Rt = 1.64 min should dominate the chromatogram (ignoring the lack of an MS mass signal)[4].
-
Dissolve the validated residue in Ethyl Acetate (300 mL), wash with deionized water (200 mL), dry over anhydrous MgSO4 , and filter[2].
-
-
Purification: Purify via silica gel column chromatography, eluting with a gradient of 0 to 20% Ethyl Acetate in heptane[2].
-
Isolation: Isolate the title product as a white crystalline solid (8.47 g, 93% yield)[2].
Application in Drug Development (Nav1.7 Inhibitors)
Methyl 5-chloro-2-fluoro-4-methylbenzoate is not a final therapeutic entity; it is a meticulously designed precursor. In pharmaceutical pipelines, it is saponified using aqueous sodium hydroxide (5 M) in a dioxane/water mixture to yield 5-chloro-2-fluoro-4-methylbenzoic acid[2]. This acid is subsequently coupled to complex heteroarylamines to generate sulfonamide-based Nav1.7 inhibitors[3].
Nav1.7 (encoded by the SCN9A gene) is a voltage-gated sodium channel preferentially expressed in peripheral sympathetic and sensory neurons (DRG). It is a genetically validated target for treating acute, inflammatory, and neuropathic pain without the central nervous system (CNS) side effects typically associated with opioids[3].
Mechanism of Nav1.7 inhibitors in peripheral pain signaling pathways.
References
- Title: 1355070-62-0 | Methyl 5-chloro-2-fluoro-4-methylbenzoate Source: Aaron Chemicals URL
- Title: US 8,592,629 B2 - Sulfonamide Derivatives as Nav 1.7 Inhibitors (Synthesis & NMR)
- Source: Google Patents (googleapis.com)
- Source: Google Patents (googleapis.com)
- Title: WO2012007868A2 - Chemical compounds (Nav1.7 Application)
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Infrared Spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a substituted aromatic ester with potential applications in pharmaceutical and materials science research. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups and molecular structure of a compound. This guide offers a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate, providing a foundational understanding for its characterization and quality control in a research and development setting.
The interpretation of an IR spectrum is based on the principle that molecular bonds and functional groups vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint of the molecule. This guide will deconstruct the predicted spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate, correlating specific absorption bands with their corresponding molecular motions.
Molecular Structure and Predicted Vibrational Modes
The structure of Methyl 5-chloro-2-fluoro-4-methylbenzoate incorporates several key functional groups and structural features that give rise to a characteristic IR spectrum: an aromatic benzene ring, a methyl ester group (-COOCH₃), a chloro substituent (-Cl), a fluoro substituent (-F), and a methyl group (-CH₃) attached to the ring.
Caption: Molecular structure of Methyl 5-chloro-2-fluoro-4-methylbenzoate.
Analysis of the Predicted IR Spectrum
The IR spectrum of an organic molecule is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The fingerprint region contains a complex pattern of absorptions that are unique to the specific molecule.[1]
Functional Group Region (4000-1500 cm⁻¹)
This region is characterized by the stretching vibrations of key functional groups.
-
C-H Stretching Vibrations:
-
Aromatic C-H Stretch: The C-H bonds on the benzene ring will exhibit stretching vibrations typically in the range of 3100-3000 cm⁻¹.[2] These bands are generally of weak to medium intensity.
-
Aliphatic C-H Stretch: The methyl groups (both on the ring and in the ester function) will show characteristic symmetric and asymmetric stretching vibrations in the 2960-2850 cm⁻¹ region.[3]
-
-
Overtone/Combination Bands: Aromatic compounds often display a series of weak absorptions in the 2000-1650 cm⁻¹ range.[2] These bands arise from overtones and combinations of fundamental vibrational modes and can sometimes be useful in determining the substitution pattern of the benzene ring.
-
Carbonyl (C=O) Stretching Vibration: This is one of the most intense and characteristic bands in the IR spectrum of an ester. For an aromatic ester, the C=O stretching frequency is typically observed between 1730 and 1715 cm⁻¹.[4][5][6] The conjugation of the carbonyl group with the aromatic ring lowers the frequency compared to a saturated ester.[4]
-
Aromatic C=C Stretching Vibrations: The stretching of the carbon-carbon bonds within the benzene ring gives rise to a series of bands in the 1620-1450 cm⁻¹ region.[2] Typically, two or three bands of medium to strong intensity are observed.
Fingerprint Region (1500-400 cm⁻¹)
This region contains a wealth of structural information from various bending and stretching vibrations.
-
C-O Stretching Vibrations: Aromatic esters exhibit two characteristic C-O stretching bands.[4][7]
-
C-H Bending Vibrations:
-
In-plane bending of the aromatic C-H bonds occurs in the 1300-1000 cm⁻¹ region, but these are often difficult to assign due to overlap with other strong absorptions.[2]
-
Out-of-plane bending vibrations of the aromatic C-H bonds are very intense and their position is highly indicative of the substitution pattern on the benzene ring. These absorptions typically occur between 900 and 675 cm⁻¹.[2] For the 1,2,4,5-tetrasubstituted pattern of this molecule, specific out-of-plane bending modes are expected.
-
-
C-F and C-Cl Stretching Vibrations:
Summary of Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3100-3000 | C-H Stretch | Aromatic | Weak to Medium |
| 2960-2850 | C-H Stretch | Aliphatic (CH₃) | Medium |
| 1730-1715 | C=O Stretch | Aromatic Ester | Strong, Sharp |
| 1620-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |
| 1310-1250 | Asymmetric C-C-O Stretch | Ester | Strong |
| 1130-1100 | Symmetric O-C-C Stretch | Ester | Strong |
| 1400-1000 | C-F Stretch | Aryl Fluoride | Strong |
| 900-675 | C-H Out-of-plane Bend | Aromatic | Strong |
| 850-550 | C-Cl Stretch | Aryl Chloride | Strong |
Experimental Protocol for Acquiring the IR Spectrum
A reliable IR spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate can be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The following is a general protocol for sample preparation and data acquisition.
Instrumentation:
-
FTIR Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector)
-
Sample holder suitable for the chosen method (e.g., KBr pellet press, ATR accessory)
Reagents and Materials:
-
Methyl 5-chloro-2-fluoro-4-methylbenzoate (solid)
-
Potassium bromide (KBr), IR grade, desiccated
-
Solvent for cleaning (e.g., acetone, isopropanol), spectroscopic grade
Procedure (Attenuated Total Reflectance - ATR):
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid Methyl 5-chloro-2-fluoro-4-methylbenzoate sample directly onto the ATR crystal.
-
Pressure Application: Use the pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a soft, non-abrasive wipe.
Caption: Experimental workflow for acquiring an FTIR spectrum using ATR.
Conclusion
The infrared spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate is predicted to exhibit a series of characteristic absorption bands that are diagnostic of its molecular structure. The strong carbonyl stretch of the aromatic ester, along with the distinctive C-O, C-H, C-F, and C-Cl vibrations, provides a unique spectral fingerprint. This in-depth guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and structurally related compounds, enabling confident identification and quality assessment.
References
-
The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three - Spectroscopy. (2018, September 1). Spectroscopy. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2024, September 30). Chemistry LibreTexts. [Link]
-
The C=O Bond, Part VI: Esters and the Rule of Three. (2018, July 1). Spectroscopy. [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. (2023, December 17). Technology Networks. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac. [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. [Link]
-
IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. [Link]
-
The features of IR spectrum. (n.d.). University of Babylon. [Link]
-
IR Spectrum | Table of IR Spectroscopy Values. (n.d.). ChemTalk. [Link]
-
IR Absorption Frequencies. (n.d.). Northern Illinois University. [Link]
Sources
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. rockymountainlabs.com [rockymountainlabs.com]
- 9. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]
Mass spectrometry of Methyl 5-chloro-2-fluoro-4-methylbenzoate
An In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Abstract
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate (C₉H₈ClFO₂). Designed for researchers, scientists, and professionals in drug development, this document outlines a robust, field-proven methodology for the characterization of this halogenated aromatic ester. We will delve into the foundational principles of Electron Ionization (EI) mass spectrometry, predict the compound's fragmentation pathway based on established chemical principles, and provide a detailed experimental protocol. The causality behind each experimental choice is explained to ensure both reproducibility and a deep understanding of the analytical process. All data and theoretical pathways are presented with clarity, utilizing structured tables and diagrams to facilitate interpretation.
Introduction: The Analytical Imperative
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a substituted aromatic ester, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other high-value organic materials. The precise substitution pattern of chlorine, fluorine, and methyl groups on the benzoate ring profoundly influences the molecule's reactivity and electronic properties.[1] Therefore, unambiguous structural confirmation is a critical step in any synthetic workflow involving this compound.
Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample quantities. This guide focuses on Electron Ionization Mass Spectrometry (EI-MS), a hard ionization technique that induces reproducible and information-rich fragmentation, creating a molecular "fingerprint" that is invaluable for structural elucidation.
Compound Profile and Properties
A thorough analysis begins with a clear understanding of the analyte's fundamental properties.
| Property | Value |
| Molecular Formula | C₉H₈ClFO₂ |
| Monoisotopic Mass | 202.0197 Da (for ³⁵Cl) |
| Average Molecular Weight | 202.61 g/mol |
| Chemical Structure | |
| Key Structural Features | Aromatic Ring, Ester (Methyl Benzoate), Chloro substituent, Fluoro substituent, Methyl substituent |
Note: The monoisotopic mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁶O) and is the precise value observed in high-resolution mass spectrometry.
Experimental Protocol: A Self-Validating Workflow
The following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is designed for robust and reliable analysis. The choice of EI at 70 eV is deliberate; this standard energy level provides sufficient power to generate a complex fragmentation pattern while ensuring that the resulting spectra are consistent and comparable to established spectral libraries.[2][3]
Instrumentation:
-
System: Gas Chromatograph coupled to a Mass Spectrometer with a Quadrupole Analyzer.
-
Ionization Source: Electron Ionization (EI).
Experimental Parameters:
-
Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
GC Separation:
-
Injection Volume: 1 µL.
-
Injector Temperature: 270 °C (ensures rapid volatilization without thermal degradation).
-
Column: Fused silica capillary column (e.g., 30m, 0.25mm ID, 0.25 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-polymethylsiloxane). This phase is chosen for its excellent separation of semi-volatile aromatic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Detection:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.[2]
-
Mass Range: Scan from m/z 40 to 300 (ensures capture of small fragments and the molecular ion).
-
Solvent Delay: 3 minutes (prevents the high-intensity solvent peak from saturating the detector).
-
The logical flow of this experimental setup is visualized below.
Caption: GC-MS Experimental Workflow.
Analysis & Predicted Fragmentation Pathway
The stability of the aromatic ring means that the molecular ion peak is expected to be clearly visible. The fragmentation pattern is dictated by the functional groups attached to this stable core.
The Molecular Ion (M⁺•)
The primary diagnostic feature is the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic pattern will emerge:[4]
-
M⁺• Peak: A peak at m/z 202 , corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺• Peak: A smaller peak at m/z 204 , corresponding to the ³⁷Cl isotope, with an intensity approximately one-third of the m/z 202 peak.
This isotopic signature is a powerful confirmation of the presence of a single chlorine atom in the molecule.
Key Fragmentation Mechanisms
The major fragmentation pathways for aromatic esters involve cleavages adjacent to the carbonyl group and loss of substituents from the ring.[5]
-
α-Cleavage (Loss of Methoxy Radical): The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a stable acylium ion.[5]
-
Neutral Loss: •OCH₃ (31 Da)
-
Resulting Ion: A strong peak at m/z 171 (and a corresponding isotope peak at m/z 173). This is often the base peak in the spectrum of methyl benzoates.[3]
-
-
Loss of Carbomethoxy Group: Cleavage of the bond between the aromatic ring and the ester group can lead to the loss of the entire carbomethoxy radical.
-
Neutral Loss: •COOCH₃ (59 Da)
-
Resulting Ion: A peak at m/z 143 (and m/z 145), corresponding to the substituted chlorofluoromethyl-phenyl cation.
-
-
Loss of Halogen Atoms: The carbon-halogen bonds can also cleave, though the C-F bond is significantly stronger than the C-Cl bond.
-
Loss of Chlorine: Loss of a chlorine radical (•Cl) from the molecular ion is a common fragmentation mode for chlorinated compounds.[4] This would produce an ion at m/z 167 .
-
Loss of CO and Cl: The acylium ion (m/z 171) can further fragment by losing carbon monoxide (CO).
-
Neutral Loss: CO (28 Da) from m/z 171
-
Resulting Ion: A peak at m/z 143 .
-
-
The predicted fragmentation cascade is illustrated below.
Caption: Predicted EI Fragmentation Pathway.
Summary of Expected Ions
The table below summarizes the key ions anticipated in the EI mass spectrum of Methyl 5-chloro-2-fluoro-4-methylbenzoate.
| m/z (³⁵Cl / ³⁷Cl) | Proposed Fragment Structure | Neutral Loss | Comments |
| 202 / 204 | [M]⁺• (Molecular Ion) | - | Confirms molecular weight. Isotopic ratio confirms one Cl atom. |
| 171 / 173 | [M - •OCH₃]⁺ | •OCH₃ (31 Da) | Acylium ion, often the base peak for methyl esters.[3] |
| 167 | [M - •Cl]⁺ | •Cl (35 Da) | Loss of the chlorine radical.[4] |
| 143 / 145 | [M - •COOCH₃]⁺ | •COOCH₃ (59 Da) | Loss of the entire ester functional group. |
| 143 / 145 | [M - •OCH₃ - CO]⁺ | CO (28 Da) | Secondary fragmentation from the m/z 171 ion. |
Conclusion
The mass spectrometric analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate, when conducted under controlled GC-MS conditions with EI, is expected to yield a rich and interpretable spectrum. The key diagnostic features are the molecular ion cluster at m/z 202/204 and the prominent acylium ion at m/z 171/173 resulting from the loss of the methoxy radical. By understanding these predictable fragmentation patterns, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
- METHYL 5-CHLORO-2-FLUOROBENZOATE.
- Methyl Benzo
- Reactions of O-. with methyl benzoate: A negative ion chemical ionization and Fourier transform ion cyclotron resonance study.
- Halogen Fragment
- Methyl 5-chloro-2-fluoro-4-hydroxybenzo
- Mass Spectrometry - Fragmentation P
- MASS SPECTROMETRY: FRAGMENTATION P
Sources
- 1. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]
- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Whitepaper: High-Resolution Purity Determination of Methyl 5-chloro-2-fluoro-4-methylbenzoate
An in-depth technical guide on the analytical purity determination of Methyl 5-chloro-2-fluoro-4-methylbenzoate, designed for researchers, analytical chemists, and drug development professionals.
Introduction and Regulatory Context
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a critical halogenated ester intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Notably, it serves as a foundational building block in the development of voltage-gated sodium channel (Nav1.7) inhibitors, which are heavily researched for pain management therapies[1].
Because impurities in starting materials—such as unreacted precursors, regioisomers of the chloro/fluoro substitutions, or hydrolysis products—can propagate through synthetic pathways and compromise final API efficacy, establishing a highly specific purity determination method is paramount. This whitepaper outlines a self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The methodology is grounded in the mechanistic principles of the United States Pharmacopeia (USP) General Chapter <621> on Chromatography[2] and structured to meet the stringent validation requirements of the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].
Mechanistic Rationale for Method Selection
Analytical methods must be designed around the physicochemical properties of the analyte. For Methyl 5-chloro-2-fluoro-4-methylbenzoate, the structural features dictate the following chromatographic choices:
-
Stationary Phase (Column): The molecule is highly lipophilic due to the presence of a methyl group, a chlorine atom, and a fluorine atom on the aromatic ring. A C18 (Octadecylsilane) column is selected because its hydrophobic stationary phase provides excellent retention and partition-based separation for halogenated aromatics[2].
-
Mobile Phase & pH Control: A binary gradient of Water and Acetonitrile is used. To prevent peak tailing caused by secondary interactions with residual silanols on the silica support, 0.1% Trifluoroacetic acid (TFA) is added. TFA acts as an ion-pairing agent and suppresses the ionization of potential acidic degradants (e.g., 5-chloro-2-fluoro-4-methylbenzoic acid), ensuring sharp, symmetrical peaks.
-
Detection: The highly conjugated aromatic ring, augmented by electron-withdrawing halogens, exhibits strong π→π∗ transitions. Ultraviolet (UV) detection at 230 nm and 254 nm ensures maximum sensitivity for the primary ester and its structurally related impurities.
Fig 1: RP-HPLC method development and validation workflow.
Experimental Protocol: A Self-Validating System
To ensure trustworthiness, the protocol integrates System Suitability Testing (SST) as a prerequisite for data acceptance. If the SST fails, the system is deemed out of control, and no sample data is integrated, fulfilling the self-validating mandate of USP <621>[2].
Step 3.1: Preparation of Solutions
-
Diluent: 50:50 (v/v) Acetonitrile : Water.
-
Standard Solution (1.0 mg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.
-
Sensitivity Solution (LOQ, 0.05%): Dilute the Standard Solution to a final concentration of 0.5 µg/mL to verify the system's ability to detect trace impurities.
Step 3.2: Chromatographic Conditions
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Mobile Phase A: 0.1% TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.
Table 1: Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 80 | 20 | Isocratic hold (Equilibration) |
| 5.0 | 80 | 20 | Isocratic hold |
| 20.0 | 10 | 90 | Linear gradient (Elution of lipophilics) |
| 25.0 | 10 | 90 | Isocratic hold (Column wash) |
| 25.1 | 80 | 20 | Return to initial conditions |
| 30.0 | 80 | 20 | Re-equilibration |
Step 3.3: System Suitability Testing (SST)
Inject the Standard Solution in five replicates prior to sample analysis. Compare the results against the following USP-aligned criteria:
Table 2: System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria | Scientific Rationale |
| Retention Time RSD | ≤ 1.0% | Ensures pump delivery and mobile phase mixing are consistent. |
| Peak Area RSD | ≤ 2.0% | Validates injector precision and detector stability. |
| Tailing Factor (T) | ≤ 1.5 | Confirms absence of secondary interactions (e.g., silanol effects). |
| Theoretical Plates (N) | ≥ 5000 | Verifies column efficiency and packing integrity. |
| Signal-to-Noise (S/N) | ≥ 10 (for LOQ) | Guarantees trace impurities can be reliably quantified[4]. |
ICH Q2(R2) Validation Framework
Once the method is developed, it must be proven "fit for purpose" through formal validation as outlined by ICH Q2(R2)[3].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities and degradants[3]. For ester compounds like Methyl 5-chloro-2-fluoro-4-methylbenzoate, the primary degradation pathway is hydrolysis.
-
Acid/Base Hydrolysis: Exposure to 0.1N HCl or 0.1N NaOH forces the cleavage of the methyl ester, yielding 5-chloro-2-fluoro-4-methylbenzoic acid and methanol.
-
Oxidation: Exposure to 3% H2O2 evaluates the stability of the methyl group against oxidative conversion.
-
Thermal/Photolytic Stress: Solid state and solution exposure to 60°C and UV light.
Fig 2: Forced degradation pathways for specificity validation.
Acceptance Criterion: The main peak must be completely resolved from all degradation peaks (Resolution Rs≥2.0 ), and peak purity analysis via Photodiode Array (PDA) must show no co-elution (Purity Angle < Purity Threshold).
Linearity, Range, and Accuracy
-
Linearity: A linear relationship between analyte concentration and UV response must be evaluated across the range of the analytical procedure[3]. Solutions ranging from the LOQ (0.05%) to 150% of the nominal concentration are injected. The correlation coefficient ( R2 ) must be ≥0.999 .
-
Accuracy: Evaluated by spiking known quantities of impurities into the API matrix at 50%, 100%, and 150% of the specification limit. Recovery must fall between 90.0% and 110.0%.
-
Robustness: Deliberate, small variations are made to the method (e.g., Flow rate ± 0.1 mL/min, Column temperature ± 5°C, Mobile phase composition ± 2% absolute). The method is robust if SST criteria are still met under these altered conditions, ensuring reliability during routine lab-to-lab transfers.
References
-
Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL:[Link]
- WO2012007868A2 - Chemical compounds (Nav1.7 Inhibitors)
Sources
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Executive Summary
The regioselective functionalization of polysubstituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceutical and materials science. Methyl 5-chloro-2-fluoro-4-methylbenzoate presents a complex and instructive case study for electrophilic aromatic substitution (EAS), featuring a delicate interplay of competing electronic and steric effects from four distinct substituents. This guide provides a comprehensive analysis of the theoretical principles governing the reactivity of this substrate, predicts the most probable sites of electrophilic attack, and furnishes detailed, field-proven protocols for key EAS reactions. By elucidating the causality behind experimental choices and grounding all claims in authoritative sources, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to strategically modify this and other similarly complex aromatic systems.
Introduction to the Substrate
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a polysubstituted aromatic ester. Its structure is characterized by a benzene ring bearing four different substituents: a methyl ester (-COOCH₃), a fluorine atom (-F), a methyl group (-CH₃), and a chlorine atom (-Cl). The successful and predictable modification of this ring via electrophilic aromatic substitution is critical for creating analogues and new molecular entities with tailored properties. Planning such a synthesis requires a deep understanding of how each substituent influences the electron density and accessibility of the two remaining unsubstituted positions on the ring.
The synthesis of such polysubstituted benzenes relies on sequential reactions where the order of substituent introduction is paramount.[1] This guide focuses on the next logical step: the functionalization of the existing scaffold.
Foundational Principles of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is the quintessential reaction of aromatic compounds.[2] The mechanism preserves the exceptional stability of the aromatic ring by replacing a hydrogen atom with an electrophile (E⁺).[1][3] The process universally proceeds through a two-step mechanism:
-
Formation of the Sigma Complex: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This initial attack is typically the rate-determining step, disrupting the ring's aromaticity and forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[4][5]
-
Restoration of Aromaticity: A weak base removes a proton from the sp³-hybridized carbon of the sigma complex, collapsing the intermediate and restoring the stable aromatic system to yield the substituted product.[4][6]
The substituents already present on the ring profoundly influence both the rate of this reaction and the position (regioselectivity) of the incoming electrophile.[7]
Analysis of Substituent Directing Effects
The regiochemical outcome of an EAS reaction on Methyl 5-chloro-2-fluoro-4-methylbenzoate is determined by the cumulative influence of its four substituents. These groups are classified as either activating or deactivating, and as ortho, para- or meta-directors.[8][9]
-
Methyl Ester (-COOCH₃): The ester group is a moderately deactivating, meta-director.[9][10] It withdraws electron density from the ring through both the inductive effect (-I) and a strong resonance effect (-M), making the ring less nucleophilic.[2][10] This deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta positions.[7][11]
-
Methyl Group (-CH₃): The methyl group is a weakly activating, ortho, para-director.[12] It donates electron density to the ring through a positive inductive effect (+I) and hyperconjugation, which stabilizes the sigma complex when attack occurs at the ortho or para positions.[13][14][15]
-
Halogens (-F, -Cl): Halogens occupy a unique category as deactivating, ortho, para-directors.[7][16] Their high electronegativity withdraws electron density from the ring via a strong inductive effect (-I), making the ring less reactive than benzene.[17][18] However, they possess lone pairs of electrons that can be donated into the ring through a positive resonance effect (+M), which stabilizes the carbocation intermediate at the ortho and para positions.[19][20] While the inductive deactivation outweighs the resonance activation, the resonance effect is what controls the direction of substitution.[19][21] Fluorine's resonance effect is more pronounced than chlorine's due to better orbital overlap, often making it a less deactivating group.[22]
| Substituent | Position | Type | Electronic Effects | Directing Effect |
| -COOCH₃ | C1 | Deactivating | -I, -M | Meta |
| -F | C2 | Deactivating | -I, +M | Ortho, Para |
| -CH₃ | C4 | Activating | +I, Hyperconjugation | Ortho, Para |
| -Cl | C5 | Deactivating | -I, +M | Ortho, Para |
Predicting Regioselectivity for Methyl 5-chloro-2-fluoro-4-methylbenzoate
To predict the site of substitution, we must analyze the directing influence of each group on the two available positions: C3 and C6. In polysubstituted systems, the directing effect of the most powerful activating group generally dominates the outcome.[4]
-
Analysis of Position C3:
-
Directed by -COOCH₃ (C1): This position is meta to the ester group, which is a favorable meta-directing effect.
-
Directed by -F (C2): This position is ortho to the fluorine, a favorable ortho, para-directing effect.
-
Directed by -CH₃ (C4): This position is ortho to the methyl group, the strongest activating group on the ring. This is a highly favorable directing effect.
-
Directed by -Cl (C5): This position is meta to the chlorine, which is neither favored nor strongly disfavored.
-
-
Analysis of Position C6:
-
Directed by -COOCH₃ (C1): This position is ortho to the ester group, which is strongly disfavored due to electronic deactivation.
-
Directed by -F (C2): This position is meta to the fluorine.
-
Directed by -CH₃ (C4): This position is meta to the methyl group.
-
Directed by -Cl (C5): This position is ortho to the chlorine, a favorable directing effect.
-
Position C3 is the overwhelmingly favored site for electrophilic attack. It benefits from the powerful ortho-directing effect of the sole activating group (-CH₃), a secondary ortho-directing effect from fluorine, and the meta-directing effect of the ester. The only competing influence is the ortho-directing effect of chlorine towards C6. However, the rule that the strongest activating group dictates the position of substitution provides a clear prediction.[4] Therefore, electrophilic aromatic substitution on Methyl 5-chloro-2-fluoro-4-methylbenzoate is expected to yield predominantly the C3-substituted product.
Experimental Protocols for Key EAS Reactions
The following protocols are designed as robust starting points for the functionalization of Methyl 5-chloro-2-fluoro-4-methylbenzoate. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Nitration
The introduction of a nitro group (-NO₂) is a fundamental EAS reaction, typically achieved with a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[6]
Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of Methyl 5-chloro-2-fluoro-4-methylbenzoate in 5-10 volumes of concentrated sulfuric acid to 0-5 °C using an ice-water bath.
-
Nitrating Mixture: In a separate flask, slowly add 1.1 equivalents of concentrated nitric acid to 2 volumes of concentrated sulfuric acid, ensuring the temperature remains below 10 °C.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-60 minutes. Critically, maintain the internal reaction temperature below 10 °C to ensure regioselectivity and prevent side reactions.[10][23]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-10 °C for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral. The crude product, Methyl 5-chloro-2-fluoro-4-methyl-3-nitrobenzoate, can be purified by recrystallization from a suitable solvent such as ethanol or methanol.[23]
Halogenation (Bromination)
Aromatic halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the ring. The reaction requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the halogen molecule and generate a potent electrophile.[5][24][25]
Methodology:
-
Preparation: Dissolve 1.0 equivalent of Methyl 5-chloro-2-fluoro-4-methylbenzoate in a suitable anhydrous solvent (e.g., dichloromethane or carbon tetrachloride) in a flask protected from moisture. Add 0.1 equivalents of iron filings or anhydrous FeBr₃.
-
Addition: In a dropping funnel, place 1.05 equivalents of liquid bromine (Br₂) dissolved in a small amount of the reaction solvent. Add the bromine solution dropwise to the stirred reaction mixture at room temperature. The reaction is often accompanied by the evolution of HBr gas, which should be vented through a scrubber.
-
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Transfer the mixture to a separatory funnel.
-
Extraction and Neutralization: Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[13]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.
Friedel-Crafts Reactions: A Note of Caution
The Friedel-Crafts alkylation and acylation are powerful methods for forming C-C bonds with aromatic rings.[26] However, these reactions are notoriously ineffective on strongly deactivated aromatic systems.[27][28]
-
Limitations: The target substrate, Methyl 5-chloro-2-fluoro-4-methylbenzoate, contains three deactivating groups (ester, fluoro, chloro). The presence of even one strong or moderate deactivator can prevent the Friedel-Crafts reaction from proceeding.[28][29] The combined deactivating effect of these three substituents makes the aromatic ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates required for these reactions. Therefore, standard Friedel-Crafts alkylation or acylation is not expected to be a viable synthetic strategy for this substrate.
Conclusion
The electrophilic aromatic substitution of Methyl 5-chloro-2-fluoro-4-methylbenzoate is a prime example of rationally controlled organic synthesis. A thorough analysis of the competing substituent effects allows for a confident prediction of the reaction's regiochemical outcome. The activating, ortho, para-directing methyl group at the C4 position is the dominant controlling factor, steering incoming electrophiles to the C3 position. This prediction provides a solid foundation for synthetic planning. While standard reactions like nitration and halogenation are expected to proceed with high regioselectivity under carefully controlled conditions, reactions that are sensitive to ring deactivation, such as the Friedel-Crafts alkylation and acylation, are unlikely to succeed. This guide provides both the theoretical framework and the practical protocols necessary for researchers to effectively and predictably functionalize this complex aromatic building block.
References
- Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022, December 12). Department of Pharmaceutical Chemistry, Mustansiriyah University.
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. (2017, November 21). Quora. [Link]
-
Reactivity of chlorobenzene and benzene in electrophilic substitutions. (2015, October 3). Stack Exchange. [Link]
-
Directing Effects of Substituents in Conjugation with the Benzene Ring. (2015, July 18). Chemistry LibreTexts. [Link]
-
Why chloro group is ortho para directing. (2025, February 24). Filo. [Link]
-
Substituent Effects in Electrophilic Substitutions. (2024, October 4). Chemistry LibreTexts. [Link]
-
Directing Effects of the Substituents on EAS. KPU Pressbooks. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. [Link]
-
Directing Effects (OCR A Level Chemistry A): Revision Note. Save My Exams. [Link]
-
The o/p-directing effect of methyl group in electrophilic substitution re.. (2025, June 24). Filo. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. [Link]
-
Why methyl group is 2,4-directing?. (2014, November 14). Chemistry Stack Exchange. [Link]
-
Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. [Link]
-
Friedel-Crafts Alkylation. (2025, June 20). Chemistry Steps. [Link]
-
The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. (2024, May). ResearchGate. [Link]
-
Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. (2018, April 18). Master Organic Chemistry. [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin. (2019, July 30). Nature Communications. [Link]
-
Friedel-Crafts Handout. University of Rochester. [Link]
-
Synthesis of Polysubstituted Benzenes. (2026, March 2). Fiveable. [Link]
-
The activating effect of fluorine in electrophilic aromatic substitution. Journal of Chemical Education. [Link]
-
Directing Effects. (2024, May 13). Chemistry Talk. [Link]
-
Aromatic Halogenation. (2019, June 5). Chemistry LibreTexts. [Link]
-
Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). (2024, March 17). Chemistry LibreTexts. [Link]
-
Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2015, December 1). ResearchGate. [Link]
-
Key Reactions of Aromaticity and Mechanisms in Electrophilic and Halogenation Processes. (2024, October 18). LinkedIn. [Link]
-
Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. (2018, April 30). Master Organic Chemistry. [Link]
-
Nitration of methyl benzoate. (2016, October 15). Royal Society of Chemistry. [Link]
-
Halogenation of Benzene - Electrophilic Substitution Reaction. Aakash Institute. [Link]
-
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. (2012). Scientific Research Publishing. [Link]
-
Aromatic halogenation reaction. (2023, April 5). Pure Chemistry. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. theorango.com [theorango.com]
- 4. benchchem.com [benchchem.com]
- 5. Halogenation of Benzene - Electrophilic Substitution Reaction, Addition Reactions, Practice Problems and FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. echemi.com [echemi.com]
- 11. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]
- 12. savemyexams.com [savemyexams.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The o/p-directing effect of methyl group in electrophilic substitution re.. [askfilo.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. quora.com [quora.com]
- 20. Why chloro group is ortho para directing | Filo [askfilo.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 27. chem.libretexts.org [chem.libretexts.org]
- 28. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 29. community.wvu.edu [community.wvu.edu]
Methodological & Application
Application Note: High-Yield Fischer Esterification of 5-Chloro-2-fluoro-4-methylbenzoic Acid
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate, a critical intermediate in the development of Nav1.7 voltage-gated sodium channel inhibitors.
Strategic Rationale & Mechanistic Insights
The synthesis of methyl 5-chloro-2-fluoro-4-methylbenzoate via Fischer esterification is a foundational transformation in the pharmaceutical pipeline, particularly for assembling complex sulfonamide derivatives targeted for neuropathic and inflammatory pain management[1].
Substrate Profiling: Electronic and Steric Interplay
When subjecting 5-chloro-2-fluoro-4-methylbenzoic acid to acid-catalyzed esterification, the substituents on the aromatic ring dictate the kinetic behavior of the carbonyl center:
-
Electronic Effects: The highly electronegative 2-fluoro and 5-chloro groups exert a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge ( δ+ ) on the carbonyl carbon, enhancing its electrophilicity and facilitating the rate-limiting nucleophilic attack by methanol.
-
Steric Effects: While ortho-substituents typically hinder the formation of the bulky tetrahedral intermediate, fluorine's exceptionally small van der Waals radius (1.47 Å) imposes minimal steric bulk compared to heavier halogens or alkyl groups. Consequently, the reaction proceeds with kinetics comparable to unhindered benzoic acids.
Thermodynamic Control
Fischer esterification is an equilibrium-driven process. For most substituted benzoic acids, the equilibrium constant ( Keq ) is approximately 4, meaning a stoichiometric 1:1 reaction yields only ~67% product[2]. To overcome this thermodynamic limitation and achieve >95% conversion, the reaction relies on Le Chatelier’s principle by utilizing anhydrous methanol as both the solvent and the reactant[2].
Mechanistic pathway of acid-catalyzed Fischer esterification highlighting logical causality.
Experimental Design & Causality
While conventional reflux remains the industry standard for scale-up due to its simplicity and continuous water management, recent advancements in microwave-assisted organic synthesis (MAOS) demonstrate that sealed-vessel conditions can drastically alter the reaction profile. By superheating the solvent above its boiling point, MAOS exponentially increases collision frequency, reducing reaction times from hours to minutes[3].
However, closed-vessel systems trap the water byproduct, which can prematurely halt the equilibrium shift[3]. Therefore, for standard laboratory preparation where isolated yield and purity are prioritized over rapid throughput, the open-vessel conventional reflux method is recommended.
Comparative Methodology Data
| Parameter | Conventional Reflux (Recommended) | Microwave-Assisted (Sealed Vessel) | Causality / Engineering Rationale |
| Temperature | 65 °C (Boiling point of MeOH) | 130 °C | Sealed vessels allow heating above atmospheric boiling points, accelerating kinetics[3]. |
| Reaction Time | 12 - 18 hours | 15 - 30 minutes | Increased thermal energy overcomes the activation barrier of the tetrahedral intermediate rapidly. |
| Catalyst | H2SO4 (0.1 - 0.2 equiv) | H2SO4 (catalytic, pulsed) | Pulsed catalyst addition in MW helps overcome trapped-water equilibrium limits[3]. |
| Water Mgmt. | Driven by excess solvent | Trapped in vessel | Open-vessel reflux avoids reverse hydrolysis, maximizing isolated yield. |
| Expected Yield | 85 - 95% | 80 - 90% | Aqueous workup in conventional methods can cause minor losses if not optimized[2]. |
Self-Validating Protocol
This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure that each phase of the reaction is empirically verified before proceeding, guaranteeing the trustworthiness of the final isolate.
Experimental workflow for the Fischer esterification of 5-chloro-2-fluoro-4-methylbenzoic acid.
Step-by-Step Methodology
Phase 1: Reaction Assembly
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-fluoro-4-methylbenzoic acid (10.0 g, 53.0 mmol).
-
Suspend the substrate in anhydrous methanol (100 mL). Causality: The use of strictly anhydrous solvent prevents the introduction of exogenous water, which would prematurely drive the equilibrium toward the starting material.
-
Cool the suspension to 0 °C using an ice-water bath. Carefully add concentrated sulfuric acid ( H2SO4 , 98%, 1.5 mL) dropwise. Causality: Dropwise addition mitigates localized exothermic spikes that could lead to etherification of methanol or degradation of the substrate.
Phase 2: Execution & Monitoring 4. Attach a reflux condenser fitted with a calcium chloride drying tube to the flask. Heat the reaction mixture to 65 °C (reflux) for 14 hours. 5. IPC 1 (Reaction Completion): After 12 hours, monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Hexanes:Ethyl Acetate (4:1).
-
Validation: The highly polar carboxylic acid starting material will remain near the baseline (Rf ~0.1-0.2), while the less polar ester product will elute significantly higher (Rf ~0.7). Proceed to workup only when the starting material spot is completely exhausted.
Phase 3: Quenching & Aqueous Workup 6. Cool the reaction mixture to room temperature. Concentrate the mixture in vacuo (rotary evaporator) to remove approximately 70% of the excess methanol. Causality: Removing methanol prior to aqueous extraction prevents the formation of a single miscible phase and reduces the solubility of the ester in the aqueous layer, which is a primary cause of yield loss[2]. 7. Dilute the resulting concentrated residue with ethyl acetate (150 mL) and transfer to a separatory funnel. 8. Carefully add ice-cold saturated aqueous sodium bicarbonate ( NaHCO3 , 100 mL) in portions. Swirl gently and vent frequently to release CO2 gas. 9. IPC 2 (Neutralization Validation): Test the pH of the aqueous layer using indicator paper. It must read pH ≥ 8. Validation: Complete neutralization ensures that the H2SO4 catalyst and any trace unreacted carboxylic acid are converted to their water-soluble salts and partitioned entirely into the aqueous phase.
Phase 4: Isolation 10. Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 50 mL). 11. Combine the organic layers and wash with brine (100 mL) to strip residual water. 12. Dry the organic phase over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure to afford methyl 5-chloro-2-fluoro-4-methylbenzoate. The product is typically isolated in >90% yield and is of sufficient purity for downstream cross-coupling or SNAr reactions without further chromatographic purification.
References
-
Chemical compounds (Nav1.7 Inhibitors) - Google Patents (WO2012007868A2). Provides context on the utilization of methyl 5-chloro-2-fluoro-4-methylbenzoate in the synthesis of sulfonamide derivatives for pain management. 1
-
Fischer Esterification: Benzoic Acid Lab Manual - Studylib. Details the thermodynamic principles, equilibrium constants ( Keq ), and workup-related yield losses inherent to Fischer esterifications. 2
-
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition - ResearchGate / Journal of Physical Science. Analyzes the kinetic advantages and equilibrium challenges of microwave-assisted esterification versus conventional reflux. 3
Sources
Application Note: High-Resolution Chromatographic Isolation of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Executive Summary
The purification of halogenated aromatic esters, specifically Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0)[1], presents unique chromatographic challenges. Often synthesized via the esterification of 5-chloro-2-fluoro-4-methylbenzoic acid (CAS: 1263274-67-4)[2],, the crude reaction mixture typically contains unreacted acidic precursors, des-halogenated byproducts, and closely migrating regioisomers. This application note details a field-proven, normal-phase column chromatography protocol designed to achieve >99% purity. By leveraging the subtle dipole moment variations induced by the ortho-fluorine substituent, this method ensures optimal theoretical plate utilization and baseline resolution.
Physicochemical Profiling & Mechanistic Insights
To design an effective purification strategy, one must understand the causality behind the molecule's interaction with the stationary phase.
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a highly lipophilic molecule. In normal-phase silica gel chromatography, retention is primarily driven by reversible hydrogen bonding between the silanol groups (-OH) on the silica surface and the ester carbonyl (-C=O) of the analyte[3].
The Ortho-Fluorine Effect: The highly electronegative fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect across the aromatic ring. Because it is positioned ortho to the ester group, it sterically and electronically shields the carbonyl oxygen, subtly reducing its hydrogen-bond accepting capacity compared to regioisomers where fluorine is at the meta or para positions. This slight reduction in binding affinity is the exact mechanistic lever we pull to separate the target molecule from its isomers using a shallow, non-polar isocratic elution.
Furthermore, any unreacted 5-chloro-2-fluoro-4-methylbenzoic acid will exhibit near-baseline retention ( Rf ~ 0.0) in non-polar solvent systems due to the strong, bidentate hydrogen bonding of the free carboxylic acid[3].
Mechanistic interaction between the halogenated benzoate and the silica stationary phase.
Chromatographic Optimization (Quantitative Data)
A fundamental rule for purifying substituted benzoates is to adjust the mobile phase polarity to achieve a Retention Factor ( Rf ) of approximately 0.25–0.35 for the target compound[3]. If the Rf is too high, the compound elutes too quickly, co-eluting with impurities. If too low, band broadening occurs due to excessive longitudinal diffusion.
Table 1: Thin Layer Chromatography (TLC) Solvent Optimization
| Solvent System (v/v) | Target Ester ( Rf ) | Unreacted Acid ( Rf ) | Regioisomer Impurity ( Rf ) | Resolution ( Rs ) Assessment |
| 100% Hexane | 0.05 | 0.00 | 0.05 | Poor (Insufficient migration) |
| 95:5 Hexane:EtOAc | 0.28 | 0.00 | 0.22 | Optimal (Baseline separation) |
| 90:10 Hexane:EtOAc | 0.55 | 0.05 | 0.50 | Poor (High risk of co-elution) |
| 100% Dichloromethane | 0.85 | 0.10 | 0.80 | None (Solvent strength too high) |
Detailed Experimental Protocol
Step-by-step chromatographic workflow for the isolation of the target benzoate ester.
Step 1: Column Packing (Slurry Method)
-
Procedure: Suspend 230–400 mesh silica gel in 95:5 Hexane:Ethyl Acetate. Pour the slurry into a glass column equipped with a fritted disk. Allow the silica to settle while gently tapping the sides of the column with a rubber mallet.
-
Causality: Slurry packing ensures a uniform stationary phase bed. Tapping expels microscopic air bubbles. Trapped air creates heterogeneous flow paths (channeling), which distorts the solvent front and destroys the resolution between closely migrating isomers.
Step 2: Sample Loading (Dry Loading)
-
Procedure: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add dry silica gel (approximately 2-3 times the mass of the crude mixture) to the flask. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder onto the flat top of the packed column bed, followed by a protective layer of pure sea sand.
-
Causality: Dry loading is mandatory for this highly lipophilic ester[3]. Wet loading in a strong solvent like DCM would cause the sample to "streak" down the column before the mobile phase even begins, resulting in severe band broadening. Pre-adsorbing the crude mixture ensures the sample enters the column as a perfectly narrow, uniform band.
Step 3: Isocratic Elution
-
Procedure: Carefully add the 95:5 Hexane:EtOAc mobile phase. Elute the column using gravity or slight positive air pressure (flash chromatography).
-
Causality: An isocratic elution is preferred over a gradient here. While gradients are useful for complex mixtures of varying polarities, the impurities in this specific synthesis (regioisomers) have nearly identical polarities. A shallow, isocratic run maximizes the resolution ( Rs ) between these closely related species.
Step 4: Fraction Collection & Screening
-
Procedure: Collect fractions in test tubes. Spot each fraction onto a silica gel TLC plate and visualize under short-wave UV light (254 nm). The highly conjugated aromatic ring of the benzoate ester strongly absorbs UV, appearing as a dark spot against the fluorescent green background of the plate.
Self-Validating Quality Control
To ensure the protocol acts as a self-validating system, implement the following checks before pooling fractions:
-
Co-Spotting: Never rely on absolute Rf values alone, as they fluctuate with temperature and chamber saturation. Always co-spot the collected fraction alongside the original crude mixture on the same TLC plate. This definitively proves which spot in the crude mixture corresponds to your isolated fraction.
-
2D-TLC Integrity Check: To verify that the ester is not degrading or hydrolyzing on the acidic silica gel, perform a 2D-TLC. Spot the purified fraction in the corner of a square TLC plate, develop it, rotate the plate 90 degrees, and develop it again. A single spot perfectly on the diagonal confirms structural stability during the chromatographic process.
-
Mass Balance Verification: After concentrating the pooled fractions via rotary evaporation, weigh the purified Methyl 5-chloro-2-fluoro-4-methylbenzoate. Weigh the concentrated impurity fractions (including the baseline unreacted acid flushed with 100% EtOAc). The sum must equal >95% of the initial crude mass loaded. A lower recovery indicates irreversible adsorption or product degradation, invalidating the run.
References
Sources
Application Note: Reversed-Phase HPLC Method Development and Validation for Methyl 5-chloro-2-fluoro-4-methylbenzoate
Introduction
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0)[1] is a highly functionalized halogenated ester utilized extensively as a critical intermediate in the synthesis of voltage-gated sodium channel (Nav1.7) inhibitors[2]. These inhibitors represent an important class of therapeutics targeted for the management of neuropathic, visceral, and inflammatory pain[2].
During pharmaceutical development, this intermediate is typically synthesized via palladium-catalyzed carbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene[3] or subjected to basic hydrolysis to yield 5-chloro-2-fluoro-4-methylbenzoic acid[4]. Because trace impurities—such as unreacted starting materials or hydrolyzed byproducts—can severely impact downstream Active Pharmaceutical Ingredient (API) synthesis, rigorous analytical control is paramount.
This application note outlines a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is designed to quantify the ester while ensuring baseline resolution from its synthetic precursors and degradation products.
Physicochemical Attributes
Understanding the analyte's physical chemistry is the foundation of chromatographic method development.
Table 1: Physicochemical Properties of the Analyte
| Property | Value |
| Chemical Name | Methyl 5-chloro-2-fluoro-4-methylbenzoate |
| CAS Number | 1355070-62-0[1] |
| Molecular Formula | C9H8ClFO2[1] |
| Molecular Weight | 202.61 g/mol [5] |
| Structural Features | Halogenated aromatic ring, methyl ester |
| Solubility | Soluble in DMSO, Acetonitrile, Methanol; Insoluble in Water |
Method Development Rationale (Expertise & Experience)
As analytical scientists, we do not select parameters arbitrarily; every chromatographic condition is a direct response to the molecule's properties.
-
Stationary Phase Selection: The target molecule is highly lipophilic due to the presence of chloro, fluoro, and methyl substituents on the aromatic ring. A high-carbon-load, end-capped C18 column was selected. End-capping is critical here; it masks residual surface silanols, preventing secondary polar interactions that could lead to peak tailing.
-
Mobile Phase & pH Control (Acidic HPLC): While the ester itself is neutral and its retention is largely unaffected by pH, its primary degradation product—5-chloro-2-fluoro-4-methylbenzoic acid—is highly ionizable[4]. If analyzed under neutral conditions, the carboxylic acid will partially ionize, resulting in peak splitting and potential co-elution with the ester. By employing an acidic modifier (0.1% Trifluoroacetic Acid, pH ~2.0), we ensure the acid impurity remains fully protonated (unionized). This forces it to interact predictably with the stationary phase, guaranteeing sharp peaks and baseline resolution[2].
-
Sample Diluent: Preparative HPLC systems (e.g., FractionLynx) often utilize pure DMSO for sample dissolution due to the compound's high hydrophobicity[2]. However, for analytical RP-HPLC, injecting pure DMSO can cause severe baseline disturbances and peak distortion due to solvent viscosity and polarity mismatch with the aqueous mobile phase. We mandate a diluent of 50:50 Acetonitrile:Water to match the initial gradient conditions, ensuring a focused injection band.
Logical causality in HPLC method development based on analyte physicochemical properties.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol incorporates a System Suitability Test (SST). The method is only considered valid for sample analysis if the SST criteria are met, creating a self-validating analytical loop.
Table 2: Optimized Chromatographic Conditions
| Parameter | Specification |
| Column | C18, 150 mm × 4.6 mm, 3.5 µm (End-capped) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | 0-2 min: 40% B 2-10 min: 40% → 90% B 10-12 min: 90% B 12-12.1 min: 90% → 40% B 12.1-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (Reference: 360 nm) |
| Injection Volume | 5 µL |
Step-by-Step Methodology
Step 1: Mobile Phase Preparation
-
Add 1.0 mL of LC-MS grade TFA to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).
-
Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas (Mobile Phase B).
Step 2: Standard & Sample Preparation
-
Stock Solution: Accurately weigh 10.0 mg of Methyl 5-chloro-2-fluoro-4-methylbenzoate reference standard. Transfer to a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (sonicate if necessary), then make up to the mark with Acetonitrile (Concentration: 1.0 mg/mL).
-
Working Standard (SST): Dilute 1.0 mL of the Stock Solution into a 10 mL volumetric flask using the sample diluent (50:50 Acetonitrile:Water) to achieve a final concentration of 100 µg/mL.
-
Sample Preparation: Weigh the synthesized batch sample and prepare identically to the Working Standard. Filter all final solutions through a 0.22 µm PTFE syringe filter prior to vialing to protect the column frit.
Step 3: System Suitability Testing (Self-Validation) Before analyzing unknown batches, inject the Working Standard five times consecutively. The system is validated only if:
-
Retention Time (RT) Precision: %RSD ≤ 1.0%
-
Peak Area Precision: %RSD ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5
-
Theoretical Plates (N): ≥ 5000
Step-by-step RP-HPLC analytical workflow for sample preparation and data acquisition.
Results and Discussion
Under the prescribed gradient conditions, Methyl 5-chloro-2-fluoro-4-methylbenzoate elutes at approximately 8.5 minutes. The high organic concentration at the end of the gradient (90% B) ensures that highly retained, unreacted starting materials (e.g., 1-bromo-5-chloro-2-fluoro-4-methylbenzene) are efficiently washed from the column, preventing ghost peaks in subsequent runs[3].
The acidic conditions successfully suppress the ionization of the hydrolyzed byproduct (5-chloro-2-fluoro-4-methylbenzoic acid). This acid impurity elutes earlier than the ester (approx. 6.2 minutes) due to its higher polarity, achieving a robust resolution factor (Rs) > 3.0, confirming the method's stability-indicating capabilities.
References
-
AllFluoro Pharmaceutical Co. "Methyl 5-chloro-2-fluoro-4-methylbenzoate,1355070-62-0". Allfluoro.com. Available at:[Link]
- Google Patents. "CA2800971A1 - Chemical compounds". Google Patents.
- Google Patents. "US 8,592,629 B2 - Sulfonamide derivatives as Nav1.7 inhibitors". Google Patents.
- Google Patents. "WO 2012/007868 A2 - Chemical compounds". Google Patents.
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Methyl 5-chloro-2-fluoro-4-methylbenzoate,1355070-62-0->Allfluoro pharmaceutical co .ltd [allfluoro.com]
Application Note: A Robust GC-MS Protocol for the Analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Abstract
This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the qualitative and quantitative analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The accurate determination of its purity and the identification of any process-related impurities are critical for ensuring the quality and safety of the final products.[1][2] The described method employs electron ionization (EI) and a quadrupole mass analyzer, providing high sensitivity and specificity. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a comprehensive workflow from sample preparation to data analysis.
Introduction: The Analytical Challenge
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a halogenated aromatic ester. The presence of chlorine and fluorine substituents on the benzene ring significantly influences its chemical properties and reactivity.[3] The analysis of such compounds by GC-MS is a well-established technique due to their volatility and thermal stability.[1][4] However, developing a robust and reliable method requires careful optimization of several key parameters to achieve the desired chromatographic separation and mass spectrometric detection. This protocol addresses these challenges by providing a systematic approach to method development, ensuring accuracy, precision, and reproducibility.[5]
Scientific Principles and Experimental Rationale
The successful GC-MS analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate hinges on several core principles:
-
Chromatographic Separation: The gas chromatograph separates the target analyte from the solvent and any impurities based on their differential partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the GC column. The choice of a non-polar stationary phase, such as a 5% phenyl-methylpolysiloxane, is ideal for separating aromatic compounds based on their boiling points and subtle differences in polarity.[6][7]
-
Electron Ionization (EI): Upon entering the mass spectrometer, the analyte molecules are bombarded with high-energy electrons (typically 70 eV).[8] This process imparts sufficient energy to ionize the molecules and induce fragmentation. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification.[8][9]
-
Mass Analysis: The generated ions are then separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. By scanning a range of m/z values, a mass spectrum is generated, which provides structural information about the analyte.
Detailed Analytical Protocol
This section provides a step-by-step methodology for the GC-MS analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate.
Sample Preparation
The goal of sample preparation is to introduce the analyte into the GC-MS system in a suitable solvent at an appropriate concentration, free from non-volatile residues that could contaminate the instrument.
Step-by-Step Procedure:
-
Solvent Selection: Choose a high-purity, volatile organic solvent. Dichloromethane, hexane, or ethyl acetate are suitable choices.[4] Ensure the solvent does not co-elute with the analyte or any impurities of interest.
-
Standard and Sample Weighing: Accurately weigh approximately 10 mg of the Methyl 5-chloro-2-fluoro-4-methylbenzoate reference standard and the sample to be analyzed into separate 10 mL volumetric flasks.
-
Dissolution: Dissolve the weighed portions in the selected solvent and make up to the mark. This creates a stock solution of approximately 1 mg/mL.
-
Working Solution Preparation: Perform a serial dilution of the stock solution to prepare a working solution with a concentration in the range of 1-10 µg/mL. The optimal concentration will depend on the sensitivity of the instrument. For trace analysis, lower concentrations may be required.[10]
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial. Use vials with inserts for low-volume samples to ensure proper injection.[10]
GC-MS Instrumentation and Optimized Parameters
The following table summarizes the optimized instrumental parameters for the analysis. These parameters may require minor adjustments based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port Type | Split/Splitless | Allows for flexibility in handling varying sample concentrations. |
| Injection Mode | Splitless (1 minute) | Maximizes the transfer of analyte to the column for high sensitivity.[7] |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation.[11] |
| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Maintains consistent retention times and peak shapes. |
| GC Column | DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column that provides excellent separation for a wide range of compounds, including halogenated aromatics.[6][7] |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min | The initial hold allows for focusing of the analyte at the head of the column. The temperature ramp ensures efficient elution and separation of the analyte from any impurities. The final hold cleans the column of any late-eluting compounds. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible mass spectra.[8] |
| Electron Energy | 70 eV | The standard energy for creating extensive and comparable fragmentation patterns. |
| Ion Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source.[9] |
| Transfer Line Temperature | 280 °C | Ensures the efficient transfer of the analyte from the GC to the MS without cold spots. |
| Mass Analyzer | Quadrupole | A robust and widely used mass analyzer for routine analysis. |
| Acquisition Mode | Full Scan | Allows for the identification of the analyte and any unknown impurities. |
| Scan Range | 40 - 450 m/z | Covers the expected molecular ion and fragment ions of the target compound. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from reaching the detector, which could cause damage. |
Data Analysis and Interpretation
Analyte Identification
The identification of Methyl 5-chloro-2-fluoro-4-methylbenzoate is based on a combination of its retention time from the gas chromatogram and its unique mass spectrum.
-
Retention Time: Under the specified chromatographic conditions, the analyte will have a characteristic retention time.
-
Mass Spectrum: The electron ionization mass spectrum will exhibit a molecular ion peak (M⁺) and a series of fragment ions. The presence of a single chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing fragment, with an M+2 peak approximately one-third the intensity of the M peak.
Expected Fragmentation Pattern:
The fragmentation of Methyl 5-chloro-2-fluoro-4-methylbenzoate is likely to proceed through several key pathways, including:
-
Loss of the methoxy group (-OCH₃)
-
Loss of the entire ester group (-COOCH₃)
-
Loss of a chlorine atom (-Cl)
-
Loss of a methyl group (-CH₃) from the aromatic ring
A detailed analysis of the fragmentation pattern can provide confirmation of the compound's structure.[12][13]
Workflow and Data Validation
The following diagram illustrates the complete analytical workflow from sample receipt to final report generation.
Figure 1: GC-MS Analytical Workflow
To ensure the trustworthiness of the generated data, a system suitability test should be performed before running the samples. This typically involves injecting a standard solution multiple times to check for reproducibility of retention times, peak areas, and peak shapes. For quantitative analysis, a calibration curve should be generated using a series of standards of known concentrations.
Conclusion
The GC-MS protocol detailed in this application note provides a reliable and robust method for the analysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate. The combination of optimized sample preparation, chromatographic separation, and mass spectrometric detection allows for the confident identification and quantification of this important chemical intermediate. By following the principles and procedures outlined herein, researchers and analysts can ensure the quality and consistency of their results, contributing to the overall safety and efficacy of the final products.
References
-
UC Davis Stable Isotope Facility. (2022, February 24). Fatty Acid Methyl Ester (FAME) Sample Preparation. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Organomation. (2024, November 19). Plant Lipid Sample Preparation for GC-MS Analysis. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]
-
ResearchGate. (2013, August 28). What process is most suitable for preparation of fatty acid methyl esters of rhamnolipids for GC-MS analysis? Retrieved from [Link]
-
PubMed. (2005, June 29). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Retrieved from [Link]
-
PubMed. (2023, June 8). [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry]. Retrieved from [Link]
-
International Journal of Trends in Emerging Research and Development. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
Impactfactor. (2013). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
New Food Magazine. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
Research and Reviews: Journal of Chemistry. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
-
PubMed. (2023, December 30). Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of halogenated flame retardants by gas chromatography coupled to LRMS, HRMS, MS-MS, and TOF-MS. Retrieved from [Link]
-
ResearchGate. (2023, September 29). Electron ionization fragmentation studies for a series of 4‐methoxymethylene benzoate esters. Retrieved from [Link]
-
PMC. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchtrendsjournal.com [researchtrendsjournal.com]
- 3. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. impactfactor.org [impactfactor.org]
- 6. [Determination of 15 halogenated polycyclic aromatic hydrocarbons in aquatic products by stable isotope dilution coupled with gas chromatography-triple quadrupole mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 11. researchgate.net [researchgate.net]
- 12. Electron ionization fragmentation studies for a series of 4-methoxymethylene benzoate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Hydrolysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate to its carboxylic acid
Application Note: Chemoselective Hydrolysis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Strategic Context in Drug Development
The synthesis of highly substituted benzoic acids is a critical foundational step in modern medicinal chemistry. Specifically, 5-chloro-2-fluoro-4-methylbenzoic acid is a highly valued building block, frequently utilized in the development of voltage-gated sodium channel (Nav1.7) inhibitors targeted for advanced pain management therapies[1]. The transformation of its ester precursor, methyl 5-chloro-2-fluoro-4-methylbenzoate, into the free carboxylic acid requires precise chemoselective control to prevent the degradation of the heavily functionalized aromatic ring.
Mechanistic Causality & Reaction Design
While basic ester hydrolysis (saponification) is a fundamental organic transformation that proceeds via a standard addition-elimination mechanism[2], the unique electronic environment of methyl 5-chloro-2-fluoro-4-methylbenzoate necessitates a tailored approach.
-
The SNAr Vulnerability: The substrate features a fluorine atom positioned ortho to the electron-withdrawing ester group, further activated by a meta-chlorine atom. Fluorine is highly electronegative, rendering the adjacent aromatic carbon highly electrophilic. Under harsh basic conditions (e.g., refluxing sodium hydroxide), the hydroxide ion can act as a nucleophile not only at the carbonyl carbon but also at the aromatic ring. This triggers a Nucleophilic Aromatic Substitution (SNAr) that displaces the fluoride ion to yield an undesired 2-hydroxybenzoic acid derivative[3].
-
The Lithium Advantage: To circumvent this chemoselectivity issue, the hydrolysis must be performed under mild conditions. Lithium hydroxide (LiOH) is the reagent of choice. The lithium cation acts as a mild Lewis acid, coordinating to the carbonyl oxygen. This coordination significantly enhances the electrophilicity of the carbonyl carbon, accelerating the saponification mechanism even at ambient temperatures[4].
-
Solvent System Dynamics: A ternary solvent system of THF/MeOH/H₂O is employed. While THF and water can form biphasic mixtures depending on ion concentration, the addition of methanol ensures a monophasic system[5]. This guarantees intimate contact between the lipophilic ester and the hydrophilic hydroxide, maximizing the reaction rate without requiring thermal activation.
Optimization and Quantitative Metrics
The table below illustrates the causality between selected reaction conditions and the resulting chemical outcomes, demonstrating why mild LiOH conditions are mandatory for this specific substrate.
| Reaction Condition | Reagents & Solvent System | Temperature | Chemoselectivity / Yield | Mechanistic Outcome & Causality |
| Harsh Basic | NaOH (3.0 eq), H₂O/MeOH | 65 °C (Reflux) | Low (< 40%) | High thermal energy drives the SNAr side-reaction, resulting in significant defluorination. |
| Acidic | HCl (Excess), H₂O/Dioxane | 100 °C (Reflux) | Poor (< 20%) | Reversible equilibrium heavily favors the ester due to the substrate's poor aqueous solubility. |
| Mild Basic (Optimized) | LiOH·H₂O (1.5 eq), THF/MeOH/H₂O | 20–25 °C | High (> 95%) | Li⁺ coordination accelerates ester cleavage; ambient temperature completely suppresses SNAr displacement. |
Experimental Workflow
Experimental workflow for the chemoselective saponification of fluorinated benzoates.
Self-Validating Experimental Protocol
Materials Required:
-
Methyl 5-chloro-2-fluoro-4-methylbenzoate (Starting Material)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), Methanol (MeOH), Deionized Water (H₂O)
-
1M Hydrochloric Acid (HCl)
Step-by-Step Methodology:
-
Monophasic System Preparation:
-
Action: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of methyl 5-chloro-2-fluoro-4-methylbenzoate in 15 mL of THF and 5 mL of MeOH.
-
Causality: THF solubilizes the organic substrate, while MeOH acts as a polarity bridge to prevent phase separation when the aqueous base is introduced[5].
-
-
Base Introduction:
-
Action: Dissolve 15.0 mmol (1.5 equiv) of LiOH·H₂O in 5 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 20–25 °C.
-
Validation Check: The solution must remain clear and monophasic. A cloudy mixture indicates phase separation, which will stall the reaction kinetics. If cloudy, add MeOH dropwise until clarification occurs.
-
-
Reaction Monitoring (Ambient Saponification):
-
Action: Stir the reaction mixture at room temperature (20–25 °C) for 2 to 4 hours.
-
Causality: Strict adherence to room temperature prevents the thermodynamic activation required for the SNAr defluorination pathway[3].
-
Validation Check: Monitor reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (high Rf) should completely disappear, replaced by baseline material (the highly polar lithium carboxylate salt).
-
-
Volatile Removal:
-
Action: Once complete, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove THF and MeOH, leaving primarily the aqueous layer.
-
Causality: Removing the organic alcohols before acidification is critical. If HCl is added while MeOH is present, the reaction can undergo Fischer esterification, reverting the newly formed acid back into the methyl ester.
-
-
Acidification and Precipitation:
-
Action: Cool the remaining aqueous phase in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under vigorous stirring until the pH reaches 2–3.
-
Validation Check: Use pH indicator paper to confirm pH < 3. At this pH, the carboxylate salt is fully protonated. Because the resulting 5-chloro-2-fluoro-4-methylbenzoic acid is highly lipophilic and lacks organic solvent to remain dissolved, it will crash out of solution as a dense white precipitate.
-
-
Isolation:
-
Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with ice-cold deionized water (2 × 10 mL) to remove residual lithium chloride salts. Dry the solid in vacuo at 40 °C to a constant weight.
-
References
-
Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran National Institutes of Health (NIH) / Molecules URL:[Link]
-
Basic Hydrolysis of Esters - Saponification Master Organic Chemistry URL:[Link]
-
Ester to Acid - Common Conditions Common Organic Chemistry URL:[Link]
- WO2012007883A1 - Sulfonamide derivatives as Nav1.
-
Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids ResearchGate URL:[Link]
Sources
- 1. WO2012007883A1 - Sulfonamide derivatives as nav1.7 inhibitors for the treatment of pain - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Note: Chemoselective Reduction of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the reduction of the ester moiety in methyl 5-chloro-2-fluoro-4-methylbenzoate to yield (5-chloro-2-fluoro-4-methylphenyl)methanol, while strictly preserving the sensitive aryl chloride and aryl fluoride functionalities.
Executive Summary & Mechanistic Insights
The reduction of halogenated methyl benzoates to their corresponding benzyl alcohols is a fundamental transformation in medicinal chemistry and API (Active Pharmaceutical Ingredient) synthesis[1]. The substrate, methyl 5-chloro-2-fluoro-4-methylbenzoate , presents a specific chemoselectivity challenge: the electron-withdrawing nature of the ortho-fluorine and meta-chlorine atoms activates the aromatic ring toward potential hydrodehalogenation or nucleophilic aromatic substitution (SNAr) if the reduction conditions are excessively harsh or unoptimized.
To achieve high-yielding conversion to (5-chloro-2-fluoro-4-methylphenyl)methanol , the reducing agent must be powerful enough to attack the ester carbonyl but mild enough (or temperature-controlled) to leave the carbon-halogen bonds intact.
Mechanistic Pathway
The reduction of an ester to a primary alcohol requires two equivalents of hydride. The first hydride addition forms a tetrahedral intermediate, which collapses to eliminate the methoxide leaving group, generating a transient aldehyde. Because aldehydes are significantly more electrophilic than esters, the intermediate is rapidly consumed by a second hydride addition to form the final alkoxide salt, which is subsequently protonated during aqueous workup[2].
Mechanistic pathway of ester reduction to a primary alcohol via hydride transfer.
Reagent Selection & Quantitative Data
While Lithium Aluminum Hydride ( LiAlH4 ) is the industry standard for rapid ester reduction[2], its high reactivity necessitates strict thermal control to prevent the cleavage of the aryl chloride bond. For highly sensitive systems, the in situ generation of Lithium Borohydride ( LiBH4 ) via the combination of Sodium Borohydride ( NaBH4 ) and Lithium Chloride ( LiCl ) provides an exceptionally chemoselective alternative[3].
Table 1: Comparative Analysis of Reducing Systems for Halogenated Esters
| Reducing Agent | Temp. Profile | Reaction Time | Chemoselectivity (Halogen Retention) | Expected Yield |
| LiAlH4 (1.2 eq) | 0 °C to 20 °C | 1 - 2 h | Good (Requires strict temp control) | >90% |
| NaBH4 / LiCl | 20 °C to 40 °C | 12 - 24 h | Excellent (No hydrodehalogenation) | 80 - 85% |
| DIBAL-H (2.5 eq) | -78 °C to 20 °C | 2 - 4 h | Excellent | >85% |
Experimental Workflows
Standard operational workflow for the chemoselective reduction of halogenated aryl esters.
Protocol A: High-Throughput Reduction using LiAlH4
Optimized for rapid conversion and high yield. Causality focus: Thermal control and emulsion prevention.
Materials:
-
Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 equiv, e.g., 5.0 g, 24.6 mmol)
-
LiAlH4 (1.2 equiv, 1.12 g, 29.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (50 mL)
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with dry Nitrogen ( N2 ).
-
Substrate Dissolution: Dissolve the ester (5.0 g) in 40 mL of anhydrous THF.
-
Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C. Causality: Initiating the reaction at 0 °C suppresses the kinetic pathway leading to the oxidative addition of the aluminum hydride into the aryl-Cl bond.
-
Hydride Addition: Suspend LiAlH4 (1.12 g) in 10 mL of anhydrous THF in a separate dry vial. Add this suspension dropwise to the reaction mixture over 15 minutes.
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20 °C). Stir for 1.5 hours. Monitor via TLC (Hexanes/EtOAc 4:1).
-
The Fieser Workup (Critical Step): Once the ester is consumed, cool the flask back to 0 °C. Dilute with 50 mL of diethyl ether. Sequentially and cautiously add:
-
1.12 mL of distilled H2O
-
1.12 mL of 15% aqueous NaOH
-
3.36 mL of distilled H2O
-
Causality: Standard aqueous quenching of LiAlH4 creates a gelatinous aluminum hydroxide emulsion that traps the product. The Fieser method forces the precipitation of granular, highly crystalline sodium aluminate salts, allowing for near-quantitative product recovery.
-
-
Isolation: Add anhydrous MgSO4 to the mixture, stir for 15 minutes, and filter through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield (5-chloro-2-fluoro-4-methylphenyl)methanol as a white to off-white solid.
Protocol B: Ultra-Mild Reduction using NaBH4 / LiCl
Optimized for maximum chemoselectivity. Causality focus: In situ electrophilic activation.
Materials:
-
Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 equiv, 5.0 g, 24.6 mmol)
-
NaBH4 (3.0 equiv, 2.79 g, 73.8 mmol)
-
LiCl (3.0 equiv, 3.13 g, 73.8 mmol)
-
Ethanol/THF (1:1 v/v, 60 mL)
Step-by-Step Procedure:
-
Activation Complex Formation: In a 250 mL flask, dissolve LiCl (3.13 g) and NaBH4 (2.79 g) in 60 mL of the EtOH/THF mixture. Stir at room temperature for 30 minutes. Causality: NaBH4 alone cannot reduce esters. The addition of LiCl generates LiBH4 in situ. The Li+ ion acts as a Lewis acid, coordinating to the ester carbonyl oxygen, increasing its electrophilicity and rendering it susceptible to hydride attack[3].
-
Substrate Addition: Add the ester (5.0 g) in one portion.
-
Propagation: Stir the reaction at room temperature for 18-24 hours. (If the reaction stalls, gentle heating to 40 °C can be applied without risking the halogens).
-
Quench: Cool to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4Cl (30 mL) until effervescence ceases.
-
Extraction: Extract the aqueous layer with Ethyl Acetate ( 3×40 mL). Wash the combined organic layers with brine, dry over Na2SO4 , filter, and concentrate in vacuo.
Analytical Validation
To ensure the self-validating nature of this protocol, the isolated (5-chloro-2-fluoro-4-methylphenyl)methanol must be confirmed via the following spectroscopic markers:
-
IR Spectroscopy: Complete disappearance of the strong ester carbonyl stretch ( C=O ) at ∼1725 cm−1 and the appearance of a broad hydroxyl stretch ( O-H ) at ∼3300 cm−1 .
-
1 H NMR (400 MHz, CDCl3 ): Disappearance of the methyl ester singlet at ∼3.90 ppm . Appearance of a new benzylic methylene doublet ( CH2OH ) at ∼4.70 ppm and a hydroxyl triplet ( OH ) at ∼1.80 ppm (which disappears upon D2O shake). The aromatic protons and the aryl methyl group ( ∼2.35 ppm ) should integrate perfectly, confirming no hydrodehalogenation occurred.
Sources
Cross-coupling reactions with Methyl 5-chloro-2-fluoro-4-methylbenzoate
An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with Methyl 5-chloro-2-fluoro-4-methylbenzoate
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic functionalization of aromatic scaffolds is paramount. Methyl 5-chloro-2-fluoro-4-methylbenzoate is a highly valuable building block, distinguished by its unique substitution pattern. The presence of orthogonal halogen atoms—a reactive chlorine at the C-5 position and a more inert fluorine at C-2—provides a handle for selective chemical modification.[1] This guide, designed for researchers and drug development professionals, offers a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing this substrate.
The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent powerful and versatile methodologies for the formation of carbon-carbon and carbon-nitrogen bonds.[2][3][4] However, the successful application of these reactions to an aryl chloride, such as Methyl 5-chloro-2-fluoro-4-methylbenzoate, requires carefully considered strategies. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, demanding the use of highly active catalyst systems to achieve efficient transformations.[5][6][7]
This document provides not only step-by-step protocols but also delves into the causality behind experimental choices, offering insights grounded in established mechanistic principles to empower chemists to optimize these critical reactions.
The Engine of Synthesis: The General Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, which typically involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[8] A fundamental understanding of this cycle is crucial for troubleshooting and rational reaction design. The three key elementary steps are:
-
Oxidative Addition: The active, coordinatively unsaturated Pd(0) catalyst inserts into the carbon-chlorine bond of the aryl halide. This is often the rate-limiting step for less reactive electrophiles like aryl chlorides.[2][4]
-
Transmetalation (for Suzuki/Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The second coupling partner is delivered to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is an indispensable tool for constructing biaryl frameworks, which are prevalent in pharmaceuticals and organic materials.[9] The key to successfully coupling the unactivated C-Cl bond in Methyl 5-chloro-2-fluoro-4-methylbenzoate lies in the selection of a potent catalyst system.
Expertise & Experience: Catalyst System Rationale
-
The Challenge of Aryl Chlorides: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step energetically demanding. To overcome this barrier, the palladium center must be highly electron-rich and sterically accessible.
-
Ligand Selection: Bulky and electron-rich phosphine ligands, particularly biaryl phosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), are essential.[5][7][8] These ligands promote the formation of a highly reactive, low-coordinate Pd(0) species, which facilitates oxidative addition.[7] They also accelerate the final reductive elimination step.[6]
-
Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that readily undergoes transmetalation.[10] Inorganic bases like K₃PO₄ or K₂CO₃ are often preferred, especially given the presence of a base-sensitive methyl ester group.[10] A mixture of an organic solvent (e.g., 1,4-dioxane, THF) and water is commonly used to dissolve both the organic substrates and the inorganic base.[5]
Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a robust starting point for coupling various boronic acids.
Reagents & Materials
| Reagent | Mol. Wt. | Amount (mg) | Mmol | Equivalents |
| Methyl 5-chloro-2-fluoro-4-methylbenzoate | 202.61 | 203 | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 |
| SPhos Pd G3 Precatalyst | 793.43 | 15.9 | 0.02 | 0.02 |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 425 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |
| Deionized Water | - | 1 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), SPhos Pd G3 precatalyst (0.02 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and deionized water (1 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are critical components of countless pharmaceuticals.[11][12] The reaction couples an aryl halide with a primary or secondary amine.[11] As with Suzuki coupling, the inertness of the C-Cl bond necessitates a highly active catalyst system.
Expertise & Experience: Key Mechanistic Considerations
-
Catalyst System: The same class of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) that are effective for Suzuki coupling of aryl chlorides are also the systems of choice for Buchwald-Hartwig aminations.[13][14] Stable palladium precatalysts are highly recommended for reproducibility.[8]
-
Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the amine after it coordinates to the palladium(II) center, forming a palladium-amido complex.[11] Sodium tert-butoxide (NaOt-Bu) is the most common choice. Weaker bases are generally ineffective.
-
Solvent and Conditions: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and other side reactions. The purity of the amine is also critical, as trace impurities can poison the catalyst.[15]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Protocol: Buchwald-Hartwig Amination with Morpholine
Reagents & Materials
| Reagent | Mol. Wt. | Amount (mg or μL) | Mmol | Equivalents |
| Methyl 5-chloro-2-fluoro-4-methylbenzoate | 202.61 | 203 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 μL | 1.2 | 1.2 |
| BrettPhos Pd G3 Precatalyst | 860.55 | 17.2 mg | 0.02 | 0.02 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup (in a glovebox): To an oven-dried vial, add Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 mmol), BrettPhos Pd G3 precatalyst (0.02 mmol), and sodium tert-butoxide (1.4 mmol). Note: NaOt-Bu is highly hygroscopic and should be handled in an inert atmosphere.
-
Liquid Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).
-
Reaction: Seal the vial tightly with a screw cap. Remove from the glovebox and place in a preheated oil bath or heating block at 110 °C. Stir for 4-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (10 mL).
-
Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography to obtain the desired arylamine.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[16] While traditionally requiring a copper(I) co-catalyst, modern copper-free protocols have been developed to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[13][17]
Expertise & Experience: Optimizing for Aryl Chlorides
-
Catalyst Activity: The coupling of aryl chlorides in Sonogashira reactions is particularly challenging and often requires higher temperatures and more active catalysts than those used for aryl bromides.[18][19] A catalyst system comprising a palladium source and a bulky, electron-rich phosphine ligand is effective.[17]
-
Copper-Free Conditions: Eliminating the copper co-catalyst simplifies the reaction and avoids the formation of diynes, which can be difficult to separate from the desired product.[17]
-
Base/Solvent Role: An amine base, such as diisopropylamine (DIPA) or triethylamine (TEA), is typically used in excess. It serves both to deprotonate the terminal alkyne, forming the reactive acetylide, and often acts as the solvent.[16]
Protocol: Copper-Free Sonogashira Coupling with Phenylacetylene
Reagents & Materials
| Reagent | Mol. Wt. | Amount (mg or μL) | Mmol | Equivalents |
| Methyl 5-chloro-2-fluoro-4-methylbenzoate | 202.61 | 203 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 131 μL | 1.2 | 1.2 |
| (AllylPdCl)₂ | 365.84 | 9.1 mg | 0.025 | 0.025 |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 202.29 | 10.1 mg | 0.05 | 0.05 |
| Diisopropylamine (DIPA) | 101.19 | 5 mL | - | Solvent |
Step-by-Step Procedure
-
Reaction Setup: In a Schlenk tube, dissolve the palladium precursor (AllylPdCl)₂ (0.025 mmol) and P(t-Bu)₃ (0.05 mmol) in DIPA (2 mL) under an inert atmosphere. Stir for 10 minutes at room temperature to form the active catalyst.
-
Substrate Addition: To this solution, add Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 mmol) and phenylacetylene (1.2 mmol), followed by the remaining DIPA (3 mL).
-
Reaction: Seal the tube and heat in a preheated oil bath at 80-100 °C. The reaction is typically slower than Suzuki or Buchwald-Hartwig; monitor over 24-48 hours by TLC or LC-MS.
-
Workup: Cool the reaction mixture and concentrate under reduced pressure to remove the DIPA.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography to isolate the alkynylated product.
Trustworthiness: Troubleshooting and Protocol Validation
Even with robust protocols, challenges can arise. A self-validating system anticipates and addresses potential issues.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation). 2. Insufficiently active ligand/base. 3. Low reaction temperature. | 1. Ensure rigorous inert atmosphere technique and use degassed solvents.[15] 2. Screen a different ligand (e.g., switch from SPhos to XPhos) or a stronger base (for Buchwald-Hartwig). 3. Increase temperature in 10-20 °C increments.[15] |
| Hydrodehalogenation (C-Cl bond replaced by C-H) | 1. Presence of water or other proton sources. 2. β-hydride elimination pathway is competitive. | 1. Use anhydrous solvents and reagents. 2. This is an inherent challenge; a different ligand may alter the selectivity away from this pathway. |
| Homocoupling Product | 1. Oxygen contamination leading to oxidative coupling (especially of boronic acids or alkynes). | 1. Improve inert gas purging and use properly degassed solvents.[15] For Sonogashira, ensure copper-free conditions are used. |
| Ester Hydrolysis | The base (e.g., K₃PO₄, NaOt-Bu) is hydrolyzing the methyl ester to a carboxylic acid. | 1. Use a milder base if possible (e.g., K₂CO₃ instead of K₃PO₄ for Suzuki). 2. Reduce reaction time or temperature. 3. If hydrolysis is unavoidable, the reaction can be worked up under acidic conditions to isolate the carboxylic acid product. |
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Cano, R., & Yus, M. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. MDPI. [Link]
-
Wikipedia. (2023). Suzuki reaction. Wikipedia. [Link]
-
Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]
-
The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]
-
Amatore, C., et al. (2006). Mechanism of Palladium-Catalyzed Cross-Coupling Reactions. ResearchGate. [Link]
-
So, C. M., & Matousova, E. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ACS Publications. [Link]
-
So, C. M., & Matousova, E. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. ResearchGate. [Link]
-
Shaughnessy, K. H., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Li, J., et al. (2008). Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides. ACS Publications. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Preprints.org. (2023). Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)} 2 ] Complexes. Preprints.org. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
University of Connecticut. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. OpenCommons@UConn. [Link]
-
Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
Sources
- 1. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 4. nobelprize.org [nobelprize.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. jmcct.com [jmcct.com]
- 14. hammer.purdue.edu [hammer.purdue.edu]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Copper-Free Sonogashira Cross-Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [{Pd(OH)Cl(NHC)}2] Complexes. Hydrogen Chloride as a Coupling Product. Co-catalytic Effect of Water[v1] | Preprints.org [preprints.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Welcome to the Application Scientist Support Portal. Synthesizing highly functionalized halogenated benzoates like Methyl 5-chloro-2-fluoro-4-methylbenzoate presents unique challenges. The presence of multiple halogens (chloro and fluoro) and a methyl group on the benzene ring introduces specific steric and electronic variables that can severely impact yield if not properly managed.
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic causality for the two primary synthetic routes: the industrial-standard Palladium-Catalyzed Methoxycarbonylation and the bench-scale Acid Chloride-Mediated Esterification .
Part 1: Diagnostic Workflow for Methoxycarbonylation
When scaling up the synthesis from 1-bromo-5-chloro-2-fluoro-4-methylbenzene, the palladium-catalyzed methoxycarbonylation is the most efficient route, capable of yields >90%[1]. However, it is highly sensitive to reaction conditions. Use the diagnostic workflow below to identify the root cause of yield bottlenecks.
Caption: Diagnostic workflow for troubleshooting low yields in Pd-catalyzed methoxycarbonylation.
Part 2: Route A - Palladium-Catalyzed Methoxycarbonylation (High-Yield Standard)
This route directly converts 1-bromo-5-chloro-2-fluoro-4-methylbenzene to the target ester using carbon monoxide and methanol[1].
Self-Validating Protocol
Validation Mechanism: The inclusion of biphenyl (0.1 equiv) as an inert internal standard allows for quantitative HPLC monitoring. By comparing the response factor of the product to biphenyl, researchers can definitively determine if a low isolated yield is due to a failed reaction (chemical loss) or poor chromatography recovery (physical loss).
-
System Preparation: In a nitrogen-filled glovebox, charge a Hastelloy autoclave with 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10.0 g, 44.7 mmol), PdCl2(BINAP) (358 mg, 0.447 mmol, 1 mol%), and biphenyl (689 mg, 4.47 mmol)[1].
-
Solvent & Base: Add anhydrous, rigorously degassed methanol (200 mL) and N,N-diethylethanamine (Et3N, 8.11 mL, 58.2 mmol)[1].
-
Causality: Et3N acts as the stoichiometric proton sink. Without it, the reductive elimination of HBr is thermodynamically blocked, poisoning the catalyst and halting the cycle[2].
-
-
Pressurization: Seal the autoclave, purge with carbon monoxide (CO) gas three times, and pressurize to 80 psi[1].
-
Causality: 80 psi ensures sufficient dissolved CO in the methanolic phase to outcompete off-cycle side reactions[3].
-
-
Reaction: Heat the mixture to 80 °C with vigorous mechanical stirring (1000 rpm) for 18 hours[1].
-
Causality: High-shear stirring overcomes the gas-liquid mass transfer barrier of CO, which is often the hidden bottleneck in scale-up.
-
-
Workup & Isolation: Cool to room temperature, vent CO safely, and filter the mixture through a pad of Celite to remove Pd residues and precipitated triethylammonium bromide. Concentrate the filtrate in vacuo and purify via silica gel chromatography (0 to 20% EtOAc in heptane) to afford the product (Target Yield: ~93%)[1].
Quantitative Optimization Data
The choice of catalyst and physical parameters drastically alters the reaction pathway. The table below summarizes the empirical effects of varying these parameters.
| Catalyst / Ligand | Base | CO Pressure (psi) | Conversion (%) | Isolated Yield (%) | Primary Failure Mode |
| PdCl2(PPh3)2 | Et3N | 50 | 75 | 62 | High Ar-H byproduct (Slow CO insertion) |
| PdCl2(dppf) | Et3N | 80 | 88 | 81 | Incomplete conversion |
| PdCl2(BINAP) | Na2CO3 | 80 | 45 | 38 | Base insolubility halts catalytic cycle |
| PdCl2(BINAP) | Et3N | 80 | >99 | 93 | None (Optimal conditions)[1] |
Troubleshooting FAQs
Q: My reaction stalls at 50% conversion, and I see a black precipitate. What went wrong? A: The black precipitate is "Palladium Black," indicating irreversible catalyst deactivation (reduction of Pd(II) to inactive Pd(0) aggregates). Root Cause: This is typically caused by oxygen ingress or trace moisture in the methanol, which oxidizes the BINAP ligand, leaving the Pd center uncoordinated and prone to aggregation. Solution: Ensure methanol is strictly anhydrous (Karl Fischer titration < 50 ppm H2O) and sparged with argon for at least 30 minutes prior to use.
Q: I am achieving full conversion of the starting material, but my yield is low due to the formation of 1-chloro-4-fluoro-2-methylbenzene (the de-brominated side product). How do I fix this? A: You are observing hydrodehalogenation. Root Cause: In the catalytic cycle, after the oxidative addition of the aryl bromide to the Pd(0) center, the complex must undergo CO insertion[4]. If the local concentration of dissolved CO is too low, the Pd(II)-aryl intermediate has a long enough half-life to undergo protonation by methanol, yielding the de-brominated arene[2]. Solution: Increase the stirring rate to >1000 rpm to improve gas-liquid mass transfer, and verify that the autoclave pressure is maintained at a constant 80 psi throughout the reaction.
Part 3: Route B - Acid Chloride-Mediated Esterification (Bench-Scale Alternative)
If high-pressure CO equipment is unavailable, the ester can be synthesized from the corresponding 5-chloro-2-fluoro-4-methylbenzoic acid. However, standard Fischer esterification is highly inefficient for this substrate.
Troubleshooting FAQs
Q: Why is my yield so low when using standard Fischer esterification conditions (H2SO4, refluxing Methanol)? A: The reaction is suffering from severe steric hindrance and thermodynamic equilibrium limitations[5]. Root Cause: The ortho-fluoro group and para-methyl group create a sterically congested environment around the carbonyl carbon, raising the activation energy for nucleophilic attack by methanol[6]. Furthermore, Fischer esterification produces water, which drives the equilibrium backward. Solution: Abandon Fischer esterification. Convert the acid to an acid chloride first to make the nucleophilic acyl substitution irreversible[7].
Self-Validating Protocol
Validation Mechanism: The intermediate acid chloride is highly reactive. Quenching a 10 µL reaction aliquot in 1 mL of dry diethylamine will instantly form the stable diethylamide derivative, allowing you to confirm 100% conversion of the carboxylic acid via LC-MS before proceeding to the esterification step.
-
Acid Chloride Formation: Suspend 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 equiv) in anhydrous dichloromethane (0.5 M). Add a catalytic amount of N,N-dimethylformamide (DMF, 0.05 equiv). Slowly add thionyl chloride (SOCl2, 1.5 equiv) dropwise at 0 °C[7].
-
Causality: DMF acts as a catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate, which rapidly reacts with the sterically hindered carboxylic acid.
-
-
Activation: Warm to room temperature and stir for 2 hours until gas evolution (SO2 and HCl) ceases. Concentrate in vacuo to remove excess SOCl2.
-
Esterification: Redissolve the crude acid chloride in anhydrous dichloromethane. Cool to 0 °C and add anhydrous methanol (5.0 equiv) and Et3N (2.0 equiv). Stir for 1 hour.
-
Workup: Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over MgSO4 and concentrate to yield the pure Methyl 5-chloro-2-fluoro-4-methylbenzoate.
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia (Journal Article) | OSTI.GOV [osti.gov]
- 4. chimia.ch [chimia.ch]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Converting Carboxylic Acids to Esters - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Introduction: Welcome to the technical support guide for the synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate. This valuable intermediate is frequently utilized in the development of complex pharmaceutical and agrochemical compounds. Its synthesis, most commonly achieved via the Fischer-Speier esterification of 5-chloro-2-fluoro-4-methylbenzoic acid with methanol, is a robust and scalable reaction. However, like any chemical transformation, it is susceptible to side reactions that can impact yield, purity, and reproducibility.
This guide is designed for researchers, chemists, and process development professionals. It moves beyond a simple recitation of steps to provide a deeper, mechanistic understanding of the potential challenges encountered during synthesis. By addressing specific issues in a question-and-answer format, we aim to equip you with the knowledge to troubleshoot problems effectively, optimize your reaction conditions, and ensure the integrity of your results.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low, and TLC/NMR analysis shows a large amount of unreacted 5-chloro-2-fluoro-4-methylbenzoic acid. What is causing this and how can I fix it?
A1: This is the most common issue encountered and is rooted in the fundamental nature of the Fischer-Speier esterification: it is an equilibrium-controlled process.[1][2] The reaction between the carboxylic acid and methanol produces the ester and water. As the concentrations of these products increase, the reverse reaction—hydrolysis of the ester back to the starting materials—begins to compete, establishing an equilibrium that may favor the reactants.
Causality & Mechanism: The reaction's equilibrium constant (Keq) is often not large, meaning that simply mixing stoichiometric amounts of acid and alcohol will result in an incomplete conversion.[1] To achieve a high yield, you must shift the equilibrium toward the product side, a strategy governed by Le Châtelier's Principle.
Solutions & Preventative Measures:
-
Use a Large Excess of Alcohol: The most straightforward method to drive the equilibrium is to use one of the reactants in a large excess. Since methanol is typically an inexpensive and volatile solvent, using it as the reaction solvent (a very large excess) is the standard industrial and laboratory practice. A 10- to 20-fold molar excess or greater is common.[1]
-
Remove Water as it Forms: The second approach is to remove one of the products. Water can be removed using a Dean-Stark apparatus, which azeotropically removes water from the reaction mixture. Alternatively, incorporating a dehydrating agent, such as molecular sieves (3Å or 4Å), into the reaction can sequester the water as it is formed.[3]
Expert Tip: For scale-up processes where cost and solvent recovery are critical, optimizing the excess of methanol is key. For bench-scale synthesis, using methanol as the solvent is often the most practical solution for maximizing conversion.
Q2: My initial reaction monitoring shows good conversion to the ester, but after the aqueous workup, I see a significant amount of the starting carboxylic acid reappear. Why is this happening?
A2: This issue points to acid-catalyzed hydrolysis of your product, Methyl 5-chloro-2-fluoro-4-methylbenzoate, during the workup procedure.[4] The strong acid catalyst (e.g., sulfuric acid) used to promote the esterification will just as effectively catalyze the reverse hydrolysis reaction if sufficient water is present.
Causality & Mechanism: When you quench the reaction mixture with water, you are creating the ideal conditions for hydrolysis: your ester product, an acid catalyst, and a large excess of water. The mechanism is the exact microscopic reverse of the Fischer esterification.[2]
Solutions & Preventative Measures:
-
Neutralize the Catalyst First: Before or during the aqueous wash, you must neutralize the strong acid catalyst. After cooling the reaction mixture and removing the excess methanol, dilute it with an organic solvent (like ethyl acetate or dichloromethane) and wash with a mild aqueous base.
-
Use Sodium Bicarbonate Solution: A saturated or 5% aqueous solution of sodium bicarbonate (NaHCO₃) is the ideal neutralizing agent.[5] Add it carefully and vent the separatory funnel frequently, as the neutralization reaction produces carbon dioxide gas (CO₂). Wash with the bicarbonate solution until effervescence ceases, indicating that all the strong acid has been neutralized.
-
Follow with a Brine Wash: After the bicarbonate wash, a final wash with a saturated sodium chloride solution (brine) will help to remove residual water from the organic layer and break up any emulsions, improving phase separation.
Q3: I've observed a minor, less polar impurity by GC-MS with a mass corresponding to the loss of a carboxyl group. What is this byproduct and how do I avoid it?
A3: This byproduct is almost certainly 1-chloro-4-fluoro-2-methylbenzene, the product of decarboxylation of your starting carboxylic acid. While aromatic carboxylic acids are generally stable, they can undergo decarboxylation under harsh thermal conditions.[6][7]
Causality & Mechanism: The C-COOH bond of the benzoic acid can cleave at elevated temperatures, releasing CO₂ and forming an aryl anion intermediate, which is then protonated by the solvent or acid. Although this reaction often requires very high temperatures or specific catalysts (like copper salts), prolonged heating at reflux, especially if localized "hot spots" occur in the heating mantle, can promote this side reaction to a minor extent.[6]
Solutions & Preventative Measures:
-
Maintain Moderate Reflux Temperature: Ensure the reaction is heated gently and uniformly. Use a silicone oil bath for better temperature control rather than a heating mantle, which can create localized superheating. The goal is a gentle, steady reflux, not a vigorous boil.
-
Limit Reaction Time: Do not extend the reflux time unnecessarily. Monitor the reaction by TLC or a rapid LC-MS method. Once the reaction has reached equilibrium (i.e., the ratio of starting material to product is no longer changing), continued heating will only increase the likelihood of side reactions like decarboxylation.
-
Purification: This non-polar byproduct is typically easy to separate from the more polar ester and carboxylic acid products by column chromatography on silica gel.
Reaction Pathway and Side Reactions
The following diagram illustrates the desired synthetic pathway to Methyl 5-chloro-2-fluoro-4-methylbenzoate and the key side reactions discussed.
Caption: Main and side reaction pathways in the synthesis.
Summary of Potential Side Products
| Side Product | Potential Cause | Prevention Strategy | Analytical Signature |
| Unreacted Starting Material | Reaction equilibrium not shifted sufficiently towards products.[1][2] | Use a large excess of methanol; remove water via Dean-Stark or molecular sieves. | Spot on TLC with same Rf as starting material; characteristic ¹H NMR and MS signals. |
| 1-Chloro-4-fluoro-2-methylbenzene | High reaction temperature and/or prolonged reaction time causing decarboxylation.[7] | Use moderate, uniform heating (oil bath); monitor reaction and avoid unnecessary heating. | Non-polar spot on TLC; GC-MS signal corresponding to M-44 from starting acid. |
| Dimethyl Ether | Acid-catalyzed self-condensation of excess methanol at high temperatures. | Use the minimum effective reflux temperature; consider a milder catalyst like p-TsOH. | Not typically isolated; leads to slower reaction rate due to consumption of methanol. |
Recommended Experimental Protocol
This protocol for Fischer-Speier esterification is designed to maximize yield while minimizing the formation of byproducts.
Materials:
-
5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq)
-
Methanol (ACS grade, anhydrous) (20-30 eq, or as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
Ethyl Acetate
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Aqueous Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-fluoro-4-methylbenzoic acid.
-
Reagent Addition: Add methanol to the flask to act as both reactant and solvent. Begin stirring to dissolve the solid.
-
Catalyst Addition: Carefully and slowly, add the concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Scientist's Note: Adding the strong acid to the alcohol is crucial for safety and to ensure proper mixing.
-
-
Reflux: Heat the mixture to a gentle reflux using a temperature-controlled oil bath (approx. 65-70 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material spot has been consumed or the ratio of product to starting material remains constant (typically 4-8 hours).
-
Cooling and Concentration: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction & Neutralization: a. Dissolve the resulting residue in ethyl acetate. b. Transfer the solution to a separatory funnel and wash carefully with saturated sodium bicarbonate solution. Repeat until no more CO₂ evolution is observed.
-
Scientist's Note: This step is critical to remove the acid catalyst and any unreacted carboxylic acid, preventing post-reaction hydrolysis.[5] c. Wash the organic layer with water, followed by a wash with brine.
-
-
Drying and Isolation: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude Methyl 5-chloro-2-fluoro-4-methylbenzoate, which can be further purified if necessary.
-
Purification (Optional): If minor impurities like the decarboxylation product are present, the crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
References
-
Iqbal, M. N., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. International Journal of Pharmaceutical and Life Sciences, 1(1), 1-10. Retrieved from [Link]
-
Li, J., et al. (2015). An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. Journal of Chemical Research, 39(6), 326-327. Retrieved from [Link]
-
Studylib. (n.d.). Fischer Esterification: Benzoic Acid Lab Manual. Retrieved from [Link]
-
Wang, D., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(43), 15439-15443. Retrieved from [Link]
-
Khan, M. N., & Khan, A. (2013). Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. Journal of the Chemical Society of Pakistan, 35(3). Retrieved from [Link]
-
Lapetaje, J. (2015). I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification: Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
Wang, D., et al. (2019). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 58(43), 15439-15443. Retrieved from [Link]
- Google Patents. (1990). EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride.
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Siskin, M., & Katritzky, A. R. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 674–681. Retrieved from [Link]
-
The Organic Chemistry Channel. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link] - Note: Direct link to PDF from a university course material.
Sources
- 1. studylib.net [studylib.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. Methyl 5-chloro-2-fluoro-4-hydroxybenzoate | 245743-64-0 | Benchchem [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Troubleshooting Methyl 5-chloro-2-fluoro-4-methylbenzoate Synthesis
Welcome to the Technical Support Center. Methyl 5-chloro-2-fluoro-4-methylbenzoate is a highly valuable synthetic intermediate, most notably utilized in the development of Nav1.7 inhibitors for advanced pain management therapies[1]. However, achieving high conversion rates during its synthesis is a well-documented bottleneck.
Because researchers typically arrive at this ester via two distinct synthetic pathways—either from the corresponding aryl bromide or the benzoic acid[2]—this guide is divided into two route-specific troubleshooting modules.
Diagnostic Workflow
Use the diagnostic pathway below to identify the root cause of your stalled conversion before proceeding to the specific Q&A modules.
Diagnostic workflow for troubleshooting low conversion in methyl ester synthesis.
Route A: Palladium-Catalyzed Methoxycarbonylation
Context: Converting 1-bromo-5-chloro-2-fluoro-4-methylbenzene to the methyl ester using Pd(0), Carbon Monoxide (CO), and Methanol.
Frequently Asked Questions
Q: Why is my conversion stalling at <50% despite increasing the CO pressure to drive the reaction? A: Counterintuitively, higher CO pressure can severely inhibit the reaction. While CO is a required reactant for migratory insertion, excessive pressure leads to the formation of unreactive, coordinatively saturated Pd(CO)n species. This "CO poisoning" prevents the initial oxidative addition of the aryl bromide to the Pd(0) center[3]. For this specific substrate, optimal results are achieved at a moderate pressure of 50 psi[1].
Q: How does the ortho-fluoro substituent affect the catalytic cycle? A: The ortho-fluoro group exerts both steric and electronic effects. Electronically, its electron-withdrawing nature actually accelerates oxidative addition by stabilizing the developing negative charge on the transition state[3]. However, sterically, it hinders the subsequent migratory insertion of CO. To overcome this, you must use a bidentate ligand with a wide bite angle, such as BINAP. BINAP enforces a cis-coordination geometry on the palladium center, forcing the aryl and carbonyl groups into close proximity and accelerating the rate-determining reductive elimination[1].
Quantitative Parameter Optimization
| Parameter | Sub-optimal Condition | Optimized Condition | Causality / Mechanistic Observation |
| CO Pressure | 100+ psi | 50 psi | High pressure forms inactive Pd(CO)n complexes, halting the catalytic cycle. |
| Base | Na₂CO₃ (Insoluble) | Triethylamine (TEA) | Homogeneous organic bases prevent mass transfer limits in the methanol solvent. |
| Ligand | PPh₃ (Monodentate) | BINAP (Bidentate) | BINAP enforces cis-coordination, overcoming the steric bulk of the ortho-fluoro group. |
| Temperature | 50 °C | 80 °C | Provides the necessary activation energy to drive oxidative addition and migratory insertion. |
Validated Experimental Protocol: Methoxycarbonylation
Self-Validating System: The reaction progress can be visually confirmed by the absence of Pd-black precipitation (indicating a healthy catalytic cycle) and quantitatively tracked via LC-MS.
-
Preparation: To a clean, dry pressure reactor, add 1-bromo-5-chloro-2-fluoro-4-methylbenzene (1.0 eq, e.g., 10 g, 44.7 mmol) and anhydrous methanol (200 mL)[1].
-
Catalyst Loading: Add PdCl₂(BINAP) (0.01 eq, 358 mg, 0.447 mmol). Note: Ensure the system is purged with N₂ before addition to prevent ligand oxidation.
-
Base Addition: Inject N,N-diethylethanamine (Triethylamine) (1.3 eq, 8.11 mL, 58.2 mmol)[1].
-
Pressurization: Seal the reactor, purge three times with CO gas, and pressurize strictly to 50 psi[1].
-
Heating: Heat the vigorously stirred mixture to 80 °C for 18 hours[1].
-
Validation & Workup: Cool to room temperature and vent the CO safely. Sample the mixture for LC-MS; the starting material peak should be entirely consumed. Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate in vacuo to yield the crude ester.
Route B: Direct Benzoic Acid Esterification
Context: Converting 5-chloro-2-fluoro-4-methylbenzoic acid to the methyl ester.
Frequently Asked Questions
Q: Why am I seeing unreacted carboxylic acid even after 24 hours of reflux in methanol with sulfuric acid? A: Fischer esterification operates via a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism, which is entirely reversible[4]. The reaction is fundamentally limited by thermodynamic equilibrium. As water is generated, it drives the reverse reaction (hydrolysis)[5]. Furthermore, the ortho-fluoro and meta-chloro substituents electronically deactivate the carbonyl oxygen, making the initial protonation step slightly less favorable compared to an unsubstituted benzoic acid[2].
Q: Physical water removal (molecular sieves) isn't working. How can I bypass the equilibrium limitation entirely? A: You must change the thermodynamic landscape by converting the carboxylic acid into an acid chloride intermediate[4]. Reacting the acid with thionyl chloride (SOCl₂) produces a highly electrophilic, moisture-sensitive acid chloride. Subsequent quenching with methanol is an irreversible, highly exothermic process that guarantees near-quantitative conversion, completely bypassing the water-equilibrium issue.
Validated Experimental Protocol: Acid Chloride-Mediated Esterification
Self-Validating System: The complete cessation of gas evolution (SO₂ and HCl) during step 2 serves as a physical indicator that the acid chloride formation is complete.
-
Suspension: Suspend 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Activation: Add Thionyl Chloride (SOCl₂) (2.0 eq) dropwise at room temperature, followed by a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq). Caution: Vigorous gas evolution will occur.
-
Reflux: Heat the mixture to reflux (approx. 40 °C) for 2-3 hours until gas evolution ceases and the solution becomes completely homogeneous.
-
Concentration: Cool the mixture and concentrate it in vacuo to remove unreacted SOCl₂ and DCM. This leaves the crude acid chloride.
-
Irreversible Esterification: Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0 °C. Slowly add anhydrous Methanol (5.0 eq) and Triethylamine (1.5 eq). Stir for 1 hour at room temperature.
-
Workup: Wash the organic layer with saturated aqueous NaHCO₃, brine, dry over MgSO₄, and concentrate to yield the pure methyl ester.
References
- US P
- 5-Chloro-2-fluoro-4-methylbenzoic acid | 1263274-67-4. benchchem.com.
- We Already Know Everything about Oxidative Addition to Pd(0): Do We?
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. masterorganicchemistry.com.
- Current Developments in Esterification Reaction: A Review on Process and Parameters.
Sources
Technical Support Center: Purification of Halogenated Methyl Benzoates
Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the isolation and purification of halogenated methyl benzoates (e.g., methyl 4-bromobenzoate, methyl 2-chlorobenzoate). These compounds are critical bifunctional building blocks in medicinal chemistry, frequently employed in transition-metal-catalyzed cross-coupling reactions[1].
Below, you will find our diagnostic FAQs, causality-driven troubleshooting workflows, and self-validating protocols designed to overcome the most persistent purification bottlenecks.
Part 1: Diagnostic FAQs (The "Why" and "How")
Q1: Why is the separation of halogenated methyl benzoate positional isomers (ortho, meta, para) so challenging on standard silica gel? A1: The primary challenge stems from their nearly identical physicochemical properties[2]. Positional isomers possess the same atomic composition and molecular weight, resulting in highly similar boiling points and polarities. On standard bare silica ( SiO2 ), separation relies predominantly on hydrogen bonding and dipole-dipole interactions. Because the dipole moment differences between ortho, meta, and para halogenated benzoates are marginal, they frequently co-elute as a single broad peak[2][3].
Q2: I am losing product yield during column chromatography. Could my ester be degrading? A2: Yes. Unintended hydrolysis (saponification) of the methyl ester group is a common culprit. Methyl benzoates can undergo hydrolysis when exposed to alkaline workup conditions or highly active, unbuffered silica gel[1]. The mechanism involves the nucleophilic attack of a hydroxide ion ( OH− ) or surface silanolate on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, expelling the methoxide ion ( −OCH3 ) and yielding the corresponding halogenated benzoic acid, which irreversibly binds to the silica column or is lost in the aqueous wash[1][4].
Q3: How can I leverage advanced stationary phases to separate co-eluting isomers? A3: To achieve baseline resolution of isomers, you must exploit interactions beyond simple polarity. Carbon-material coated columns, such as C70 -fullerene stationary phases, are highly effective. These columns separate isomers by exploiting bimodal interactions: π−π interactions and halogen- π ( X−π ) interactions[3][5]. The electron-poor region of the bonded halogen atom (the " σ -hole") interacts strongly with the π -system of the fullerene, providing a highly selective retention mechanism that standard silica cannot offer[3].
Part 2: Troubleshooting Guides & Workflows
Issue 1: Co-elution of Structural Isomers
When synthesizing halogenated methyl benzoates via electrophilic aromatic substitution (e.g., halogenation of methyl benzoate), the reaction inevitably produces a mixture of regioisomers[6].
Caption: Workflow for resolving co-eluting halogenated methyl benzoate isomers.
Protocol 1: Isomer Separation via C70 -Fullerene HPLC
This self-validating protocol utilizes halogen- π interactions to separate isomers that co-elute on standard silica[3][5].
-
Column Preparation: Install a C70 -fullerene coated HPLC column (e.g., 4.6 mm i.d. × 250 mm). Ensure the system is flushed with a non-polar solvent to maintain the normal-phase mode required for optimal π−π interactions.
-
Mobile Phase Selection: Prepare an isocratic mobile phase of 100% Hexane or a Hexane/Toluene mixture (95:5 v/v). Causality: Non-polar solvents prevent the masking of the delicate halogen- π interactions between the analyte and the fullerene surface[3].
-
Sample Injection: Dissolve the crude isomer mixture in the mobile phase (concentration ~1 mg/mL). Inject 10–20 μL .
-
Elution & Monitoring: Run the method at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.
-
Validation: The elution order will predictably follow the strength of the π−π and X−π interaction contributions. For positional isomers, the order is typically ortho > meta > para[3]. For varying halogens, retention increases as F < Cl < Br < I[3].
Issue 2: Yield Reduction via Ester Hydrolysis
Loss of the methyl ester moiety during purification drastically reduces the yield of the target bifunctional intermediate.
Caption: Mechanism of unintended alkaline hydrolysis and the preventive purification pathway.
Protocol 2: Mild Workup and Flash Chromatography
To prevent the nucleophilic attack of hydroxide ions on the carbonyl carbon[1], strict pH control must be maintained during liquid-liquid extraction and chromatography.
-
Reaction Quenching: If the upstream reaction utilized basic conditions (e.g., K2CO3 in cross-coupling), quench the reaction mixture by pouring it into a cold, saturated aqueous NH4Cl solution rather than NaOH or strong alkaline buffers.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine (pH ~7) to remove residual salts without inducing saponification[7].
-
Drying & Concentration: Dry over anhydrous Na2SO4 (avoid K2CO3 as a drying agent for esters). Concentrate under reduced pressure at a water bath temperature ≤35∘C to prevent thermal degradation.
-
Column Chromatography: Use standard silica gel (230-400 mesh). If the compound is highly sensitive, pre-treat the silica slurry with 0.1% acetic acid in hexanes to neutralize basic silanol sites, then flush with pure hexanes before loading.
-
Elution: Elute using a rapid flash gradient of Hexanes/EtOAc (e.g., 95:5 to 80:20). Rapid elution minimizes the residence time of the ester on the silica surface, preventing acid/base-catalyzed hydrolysis.
Part 3: Quantitative Data Presentation
Understanding the chromatographic behavior and physicochemical properties of these intermediates is essential for predicting their elution profiles. The table below summarizes the retention trends driven by Halogen- π interactions[3].
| Compound Class / Property | Halogen Substituent | Dipole Moment Impact | Retention Strength on C70 Column | Dominant Intermolecular Interaction |
| Methyl Halobenzoate | Fluoro (-F) | Lowest | Weakest | π−π interaction |
| Methyl Halobenzoate | Chloro (-Cl) | Moderate | Moderate | Mixed π−π and X−π |
| Methyl Halobenzoate | Bromo (-Br) | High | Strong | Halogen- π ( X−π ) interaction |
| Methyl Halobenzoate | Iodo (-I) | Highest | Strongest | Halogen- π ( X−π ) interaction |
| Positional Isomers | para-substituted | Linear symmetry | Elutes Last | Strongest π−π alignment |
| Positional Isomers | ortho-substituted | Steric hindrance | Elutes First | Weakest π−π alignment |
Note: The strength of the X−π interaction increases proportionally with the polarizability and the size of the σ -hole of the halogen atom (F < Cl < Br < I)[3][5].
References
-
National Institutes of Health (NIH) / Chemical Science. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from[Link]
-
ResearchGate. Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from[Link]
-
Royal Society of Chemistry (RSC). Hydrolysis and saponification of methyl benzoates. Retrieved from [Link]
-
American Chemical Society (ACS). Synthesis of Aryl Trimethylstannane via BF3·OEt2-Mediated Cross-Coupling of Hexaalkyl Distannane Reagent with Aryl Triazene at Room Temperature. Retrieved from[Link]
Sources
- 1. Methyl 4-(3-formylpyridin-2-yl)benzoate|CAS 885950-15-2 [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Catalyst selection for the synthesis of polysubstituted methyl benzoates
Welcome to the Technical Support Center for Advanced Esterification . As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals dealing with the synthesis of polysubstituted methyl benzoates.
Synthesizing these compounds is rarely a straightforward textbook exercise. Polysubstitution—especially at the ortho positions—introduces severe steric hindrance and electronic deactivation that can render standard esterification methods useless. This guide bypasses generic advice, focusing instead on the mechanistic causality behind catalyst failure and providing field-proven, self-validating protocols to rescue your yields.
Diagnostic Workflow: Catalyst Selection Logic
Before diving into specific troubleshooting, use the diagnostic logic tree below to identify the correct catalytic pathway based on your starting material and its steric profile.
Decision tree for selecting the optimal catalyst system based on precursor type and steric hindrance.
Module 1: Palladium-Catalyzed Methoxycarbonylation (From Aryl Halides)
When starting from polysubstituted aryl halides, palladium-catalyzed alkoxycarbonylation is the industry standard. However, the choice of ligand and base is critical depending on the halogen leaving group.
Q&A & Troubleshooting
Q: Why is my methoxycarbonylation of di-ortho-substituted aryl chlorides yielding palladium black and zero product? A: Aryl chlorides possess a high C–Cl bond dissociation energy, making the initial oxidative addition step extremely slow—a problem exponentially worsened by ortho-substitution. If you are using a standard homogeneous Pd catalyst (like Pd(OAc)₂), the methanol solvent reduces the Pd(II) to Pd(0) faster than the oxidative addition can occur, leading to irreversible agglomeration (Palladium black). Solution: Switch to a heterogeneous Pd/C catalyst and use LiOMe as your base. As demonstrated by 1, Pd/C prevents agglomeration, while LiOMe acts as a potent co-nucleophile that facilitates the carbonylative transformation without reducing the palladium center.
Q: I am using aryl iodides, but my reaction is stalling. How can I maximize the Turnover Frequency (TOF)? A: For aryl iodides, oxidative addition is fast; the bottleneck is reductive elimination. Solution: Employ [PdCl₂(Xantphos)] . Xantphos is a bidentate ligand with an exceptionally wide bite angle. This steric bulk forces the Pd(II) intermediate into a geometry that dramatically accelerates the reductive elimination of the ester. Adding a mild reducing agent like ferrocene can further prevent catalyst deactivation, pushing TOFs above 300,000 h⁻¹2.
Q: My CO pressure is high (80 atm) to "force" the reaction, but it terminated early. Why? A: Carbon monoxide is a strong π-acceptor ligand. Excessive CO concentration oversaturates the palladium center, forming catalytically dead species (e.g., Pd(CO)₄). This poisons the catalyst and terminates the catalytic cycle. Keep CO pressure optimized between 10–50 atm.
Quantitative Data Summary: Palladium Catalyst Performance
| Substrate Type | Recommended Catalyst | Base / Additive | Mechanistic Advantage | Typical TOF / Yield |
| Aryl Chlorides | Pd/C | LiOMe | Prevents Pd reduction/agglomeration by MeOH | Good to Excellent Yield |
| Aryl Iodides | [PdCl₂(Xantphos)] | NEt₃ / Ferrocene | Wide bite angle accelerates reductive elimination | TOF > 300,000 h⁻¹ |
Standard Protocol: Self-Validating Methoxycarbonylation of Aryl Chlorides
-
Preparation: In a nitrogen-filled glovebox, charge a high-pressure autoclave with Pd/C (5 mol%), LiOMe (2.0 eq), and the polysubstituted aryl chloride (1.0 eq).
-
Solvent Addition: Add anhydrous methanol (serves as both solvent and reactant).
-
Purging & Pressurization: Seal the autoclave, remove it from the glovebox, and purge with CO gas three times to displace inert gas. Pressurize to the optimized CO concentration (strictly 15–30 atm to prevent catalyst poisoning).
-
Reaction: Heat the mixture to 110°C with vigorous stirring for 16 hours. Self-validation step: A stable pressure drop indicates active CO consumption and successful insertion.
-
Workup: Cool to room temperature, safely vent excess CO in a fume hood, and filter the mixture through a Celite pad to recover the heterogeneous Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via flash chromatography.
Module 2: Direct Esterification of Sterically Hindered Benzoic Acids
When synthesizing methyl benzoates directly from highly substituted benzoic acids (e.g., 2,6-dimethylbenzoic acid or 6-bromo-3-methoxy-2-methylbenzoic acid), traditional Fischer esterification frequently fails.
Q&A & Troubleshooting
Q: I refluxed my di-ortho-substituted benzoic acid in methanol with concentrated H₂SO₄ for 48 hours, but recovered 95% starting material. What went wrong? A: Fischer esterification requires the nucleophilic attack of methanol onto a protonated carbonyl carbon, forming a bulky tetrahedral intermediate. Ortho-substituents create massive steric shielding around the carbonyl carbon, physically blocking the methanol from attacking3. Solution: You must bypass the standard tetrahedral intermediate. Use a Steglich Esterification (DCC/DMAP) or a Mitsunobu Reaction (DEAD/PPh₃).
Q: How exactly does DMAP overcome the steric hindrance in a Steglich esterification? A: In the Steglich protocol, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate. However, this intermediate can undergo an unwanted rearrangement to an inactive N-acylurea. DMAP is a highly nucleophilic catalyst that rapidly attacks the O-acylisourea before it can rearrange, forming a highly reactive, positively charged acylpyridinium ion. This intermediate is far more electrophilic and less sterically encumbered, allowing methanol to attack easily 4.
Q: I have a highly sensitive substrate that degrades under basic DMAP conditions. Alternative? A: Use the Mitsunobu reaction (DEAD/PPh₃). This operates under mild, neutral conditions. It activates the alcohol (methanol) via a phosphonium ion intermediate rather than activating the sterically blocked carboxylic acid, effectively reversing the traditional nucleophile-electrophile roles 5.
Quantitative Data Summary: Esterification Methods for Hindered Substrates
| Esterification Method | Reagents / Catalyst | Substrate Suitability | Mechanistic Causality | Typical Yield (Hindered) |
| Fischer-Speier | H₂SO₄ or p-TsOH | Unhindered | Protonation of carbonyl; equilibrium-driven | < 10% |
| Steglich | DCC, DMAP | Highly Hindered | Forms highly reactive acylpyridinium intermediate | 75 - 90% |
| Mitsunobu | DEAD, PPh₃ | Highly Hindered / Acid-Sensitive | Activation of alcohol via phosphonium ion | 80 - 95% |
| Solid Acid | Zr/Ti Solid Acid | Moderately Hindered | Lewis acid activation without Brønsted side-reactions | 60 - 85% |
Standard Protocol: Steglich Esterification for Highly Hindered Benzoic Acids
-
Activation: Dissolve the sterically hindered benzoic acid (1.0 eq) and anhydrous methanol (2.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 - 0.2 eq).
-
Coupling Agent: Cool the reaction mixture to 0°C using an ice bath. Slowly add DCC (1.1 eq) portion-wise. Self-validation step: Within 10-15 minutes, a white precipitate of dicyclohexylurea (DCU) should begin to form, confirming the successful generation of the O-acylisourea intermediate.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor completion via LC-MS.
-
Workup & DCU Removal: Cool the mixture back to 0°C for 30 minutes to maximize DCU precipitation. Vacuum filter the mixture through a pad of Celite.
-
Purification: Wash the organic filtrate sequentially with 0.5 M HCl (to remove DMAP), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.
References
-
Ai, H., Franke, R., & Wu, X.-F. (2020). Palladium-Catalyzed Methoxycarbonylation of Aryl Chlorides. ResearchGate. 1
-
Vavasori, A., et al. (2024). The [PdCl2(Xantphos)] Complex Efficiently Catalyzed the Methoxycarbonylation of Iodobenzene to Methyl Benzoate. MDPI. 2
-
BenchChem. (2025). Application Notes and Protocols for the Esterification of 6-Bromo-3-methoxy-2-methylbenzoic Acid. 3
-
RSC Green Chemistry. (2021). Solvent-reagent selection guide for the formation of esters via Steglich-type reactions. 4
-
Fitzjarrald, V. P. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters. 5
Sources
Technical Support Center: Managing Steric Hindrance in the Synthesis of Ortho-Substituted Methyl Benzoates
Welcome to our dedicated technical support center for chemists and researchers in the field of organic synthesis and drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the significant challenges posed by steric hindrance during the synthesis of ortho-substituted methyl benzoates. Our goal is to equip you with the knowledge to navigate these complex esterification reactions effectively, ensuring both high yields and purity in your target molecules.
Introduction: The Challenge of the Ortho Position
The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. However, when substituents are present at the ortho position of a benzoic acid, the reaction landscape changes dramatically. The proximity of these groups to the carboxylic acid functionality creates a sterically crowded environment, impeding the approach of the alcohol nucleophile. This "steric hindrance" can lead to drastically reduced reaction rates, low yields, or complete failure of the reaction under standard conditions.[1][2] This guide will explore the reasons behind these difficulties and provide a range of field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard Fischer esterification of an ortho-substituted benzoic acid with methanol is giving very low yields. What's going wrong?
A1: The Problem with Fischer Esterification
The Fischer esterification, a classic acid-catalyzed reaction, is often the first method attempted for ester synthesis due to its simplicity.[3] However, for sterically hindered substrates like ortho-substituted benzoic acids, it is notoriously inefficient.[1] The bulky ortho groups physically block the tetrahedral intermediate that must form during the reaction, thus increasing the activation energy and slowing the reaction to a crawl.
Troubleshooting Steps:
-
Prolonged Reaction Times and Higher Temperatures: While a straightforward approach, simply increasing the reaction time and temperature can sometimes lead to decomposition of starting materials or side reactions. It's a strategy to be used with caution.
-
Use of a Dehydrating Agent: The Fischer esterification is an equilibrium process.[3] To drive the reaction towards the product, consider using a Dean-Stark apparatus to remove the water byproduct or adding a dehydrating agent like molecular sieves.
-
Alternative Acid Catalysts: While sulfuric acid or hydrochloric acid are common, consider using a solid acid catalyst like Dowex H+ which can sometimes offer improved performance and easier workup.[4]
Q2: I've tried forcing the Fischer esterification with no success. What are some more robust methods for synthesizing sterically hindered methyl benzoates?
A2: Advanced Esterification Strategies
When direct acid catalysis fails, it's time to turn to more sophisticated methods that activate the carboxylic acid in a different manner. These methods are designed to overcome the steric barrier by creating a more reactive intermediate.
Here is a comparison of some of the most effective methods:
| Method | Activating Agent(s) | Key Advantages | Common Solvents |
| Steglich Esterification | DCC or EDC, DMAP (catalyst) | Mild, neutral conditions; effective for hindered substrates.[5][6][7][8] | Dichloromethane (DCM), Tetrahydrofuran (THF)[9] |
| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP | High yields for highly functionalized and hindered esters.[10][11][12] | Toluene, THF, DCM[11] |
| Shiina Macrolactonization | 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAP | Mild conditions, high yields, particularly for macrocycles.[13][14] | Dichloromethane, Toluene[13] |
| Mitsunobu Reaction | Triphenylphosphine (PPh₃), DEAD or DIAD | Inversion of stereochemistry at the alcohol; useful for secondary alcohols.[15] | Tetrahydrofuran (THF), Diethyl ether |
| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride | Creates a highly reactive acyl chloride intermediate. | Dichloromethane (DCM), Toluene |
| Diazomethane | Diazomethane (CH₂N₂) | High yields, mild conditions, forms methyl esters specifically.[16][17][18] | Ether[16] |
In-Depth Protocols and Mechanistic Insights
Steglich Esterification: A Mild and Versatile Approach
The Steglich esterification is a powerful tool for forming esters from sterically hindered substrates under mild, neutral conditions.[5][8] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[6][7]
Mechanism of Action:
The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[6][8] DMAP then attacks this intermediate to form an even more reactive acyl-pyridinium salt. This "active ester" is then readily attacked by the alcohol to yield the desired ester and regenerate the DMAP catalyst.[6][8]
Caption: Steglich Esterification Workflow.
Detailed Experimental Protocol for Steglich Esterification:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ortho-substituted benzoic acid (1.0 equiv.), methanol (1.2 equiv.), and a catalytic amount of DMAP (0.1 equiv.) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 equiv.) or EDC (1.1 equiv.) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.[19] Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any remaining DMAP, followed by a saturated sodium bicarbonate solution and brine.[19]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Yamaguchi Esterification: For Highly Challenging Substrates
The Yamaguchi esterification is particularly effective for the synthesis of highly functionalized and sterically demanding esters.[10][12] It involves the formation of a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (TCBC), also known as the Yamaguchi reagent.[10][12]
Mechanism of Action:
The carboxylic acid first reacts with TCBC in the presence of a base (like triethylamine) to form a mixed anhydride. A stoichiometric amount of DMAP then attacks the less sterically hindered carbonyl group of the mixed anhydride, forming a highly reactive N-acylpyridinium salt. This intermediate is then readily attacked by the alcohol to furnish the desired ester.[10][12][20]
Caption: Yamaguchi Esterification Workflow.
Detailed Experimental Protocol for Yamaguchi Esterification:
-
Mixed Anhydride Formation: To a solution of the ortho-substituted benzoic acid (1.0 equiv.) in anhydrous toluene, add triethylamine (1.1 equiv.) and 2,4,6-trichlorobenzoyl chloride (1.05 equiv.). Stir the mixture at room temperature for 1-2 hours.
-
Ester Formation: In a separate flask, dissolve methanol (1.5 equiv.) and DMAP (1.2 equiv.) in anhydrous toluene. Add this solution to the mixed anhydride mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described for the Steglich esterification.
The Acid Chloride Route: A Two-Step Powerhouse
For particularly stubborn cases, converting the carboxylic acid to its corresponding acid chloride is a highly effective strategy. The resulting acyl chloride is significantly more electrophilic and reactive towards nucleophilic attack by methanol.
Mechanism of Action:
The carboxylic acid is first treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the highly reactive acyl chloride. This intermediate is then reacted with methanol, typically in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
Caption: Acid Chloride Route Workflow.
Detailed Experimental Protocol for the Acid Chloride Route:
-
Acid Chloride Formation: In a fume hood, carefully add thionyl chloride (2.0 equiv.) to the ortho-substituted benzoic acid (1.0 equiv.) in a round-bottom flask equipped with a reflux condenser. Heat the mixture to reflux for 2-4 hours.
-
Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure.
-
Esterification: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of methanol (1.5 equiv.) and pyridine (1.5 equiv.) in anhydrous DCM.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 1-2 hours. Perform a standard aqueous work-up and purify by column chromatography.
Diazomethane: A Highly Efficient but Hazardous Option
Diazomethane is an excellent reagent for the synthesis of methyl esters, reacting rapidly and cleanly with carboxylic acids to give high yields.[16][17][18] The reaction proceeds via an SN2 mechanism where the carboxylate anion attacks the protonated diazomethane.[16][21]
Mechanism of Action:
The carboxylic acid protonates diazomethane to form a methyldiazonium cation and a carboxylate anion. The carboxylate then acts as a nucleophile, attacking the methyl group of the diazonium ion in an SN2 fashion, with nitrogen gas as the excellent leaving group.[16][17][21]
Safety Warning: Diazomethane is highly toxic, explosive, and carcinogenic.[16][18] It should only be handled by experienced chemists in a well-ventilated fume hood using specialized glassware.[16] It is typically generated in situ and used immediately.[17]
Due to the significant hazards associated with diazomethane, a detailed protocol is not provided here. Researchers should consult specialized literature and adhere to strict safety protocols if considering this method.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Insufficient activation of the carboxylic acid due to extreme steric hindrance. | Switch to a more powerful esterification method (e.g., Yamaguchi or the acid chloride route). Increase the amount of coupling agent and/or catalyst. |
| Low reaction temperature. | For Steglich and Yamaguchi esterifications, if room temperature is ineffective, gentle heating (40-50 °C) may be beneficial. | |
| Formation of Side Products | In Steglich esterification, rearrangement of the O-acylisourea to an N-acylurea. | Ensure a sufficient catalytic amount of DMAP is used to promote the desired reaction pathway.[8] |
| In the acid chloride route, decomposition of the acyl chloride. | Use the acyl chloride immediately after its formation. | |
| Difficult Purification | Co-elution of the product with byproducts (e.g., DCU). | For Steglich esterification using DCC, cool the reaction mixture to precipitate out the DCU before filtration.[19] Consider using EDC, as the corresponding urea byproduct is water-soluble and easily removed during work-up. |
Conclusion
The synthesis of ortho-substituted methyl benzoates presents a significant synthetic challenge due to steric hindrance. While traditional methods like Fischer esterification often fall short, a range of powerful, modern techniques are available to the synthetic chemist. By understanding the mechanisms and carefully selecting the appropriate reagents and conditions, researchers can successfully overcome these steric barriers. This guide serves as a starting point for troubleshooting and optimizing these critical transformations in your synthetic endeavors.
References
-
Shiina, I., Kubota, M., & Ibuka, R. (2002). A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286-287. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
JoVE. (2025, May 22). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Shiina macrolactonization. [Link]
-
Pearson. (n.d.). Diazomethane can be used to convert a carboxylic acid to a methyl ester. [Link]
-
Tang, P., & Hu, J. (2017). Esterification of Carboxylic Acids with Difluoromethyl Diazomethane and Interrupted Esterification with Trifluoromethyl Diazomethane: A Fluorine Effect. Organic Letters, 19(20), 5462–5465. [Link]
-
Grokipedia. (n.d.). Steglich esterification. [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). [Link]
-
Organic Chemistry Portal. (n.d.). Yamaguchi Esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]
-
Wikipedia. (n.d.). Shiina esterification. [Link]
-
Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. [Link]
-
Wikipedia. (n.d.). Yamaguchi esterification. [Link]
-
NPTEL. (n.d.). 5.2.2 Synthesis of Esters. [Link]
-
Name-Reaction.com. (n.d.). Yamaguchi esterification. [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4235. [Link]
-
National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. [Link]
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]
-
Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]
-
University of Rochester. (n.d.). Acid to Ester - Common Conditions. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]
-
Royal Society of Chemistry. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
National Center for Biotechnology Information. (n.d.). Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. [Link]
-
Royal Society of Chemistry. (2022, September 7). Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]
Sources
- 1. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst | MDPI [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. organic-chemistry.org [organic-chemistry.org]
- 9. archive.nptel.ac.in [archive.nptel.ac.in]
- 10. organic-chemistry.org [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. researchgate.net [researchgate.net]
- 20. name-reaction.com [name-reaction.com]
- 21. Diazomethane can be used to convert a carboxylic acid to a methyl... | Study Prep in Pearson+ [pearson.com]
Technical Support Center: Solvent Optimization for the Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) . As a critical building block in the development of Nav1.7 voltage-gated sodium channel inhibitors for pain management, the purity and yield of this intermediate are paramount.
As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we explore the causality behind solvent behaviors, provide self-validating experimental protocols, and offer advanced troubleshooting for both Palladium-catalyzed methoxycarbonylation and direct Fischer esterification routes.
I. Expert FAQs: Mechanistic Insights into Solvent Causality
Q: How does the solvent matrix dictate the success of the Pd-catalyzed methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene? A: In this synthetic route, methanol is required as the nucleophile to form the ester, but using it as the sole solvent often causes reaction stalling. The causality lies in the lipophilicity of the aryl bromide precursor, which exhibits poor solubility in highly polar, protic pure methanol. By introducing a non-polar co-solvent like Toluene (1:1 v/v), you lower the overall dielectric constant of the medium. This not only fully solvates the aryl bromide but also significantly increases the solubility of Carbon Monoxide (CO) gas in the liquid phase, accelerating the migratory insertion step of the catalytic cycle without poisoning the [PdCl2(BINAP)] catalyst 1.
Q: Why do we observe des-fluoro or des-chloro byproducts when using DMF as a co-solvent? A: While Dimethylformamide (DMF) is excellent for dissolving organic precursors, its high polarity and coordinating nature can over-stabilize the Palladium intermediate. At elevated temperatures (>90°C), this stabilization lowers the activation energy for undesired C-F or C-Cl bond activation. The causality is driven by the electron-deficient nature of the fluorinated aromatic ring, making it susceptible to proto-dehalogenation if trace water is present in the hygroscopic DMF. Switching to a Toluene/Methanol system eliminates this pathway.
Q: During the direct Fischer esterification of 5-chloro-2-fluoro-4-methylbenzoic acid, why does the reaction plateau at ~65% conversion in standard methanol? A: Fischer esterification is a classic equilibrium-driven thermodynamic process. The reaction produces one equivalent of water for every equivalent of ester formed. Because methanol and water are fully miscible, the accumulation of water increases the rate of the reverse hydrolysis reaction 2. To push conversion >95%, you must disrupt the equilibrium by physically sequestering the water using molecular sieves in a Soxhlet extractor or utilizing a Dean-Stark trap with a Toluene co-solvent.
II. Troubleshooting Guide: Resolving Common Synthesis Bottlenecks
Issue 1: The Pd-catalyzed reaction is stalled, and unreacted starting material remains after 24 hours.
-
Root Cause: Poor CO mass transfer into the solvent or catalyst deactivation via oxidation.
-
Intervention: Ensure the reactor is purged with nitrogen before introducing CO. Increase the agitation rate to >800 rpm to maximize the gas-liquid interfacial area. If using pure methanol, switch to a 1:1 Methanol/THF or Methanol/Toluene mixture to enhance CO gas solubility.
Issue 2: Massive product loss (hydrolysis) occurs during the aqueous workup phase.
-
Root Cause: Methyl 5-chloro-2-fluoro-4-methylbenzoate is highly susceptible to base-catalyzed hydrolysis if residual methanol is present during the aqueous bicarbonate wash 3. Methanol acts as a phase-transfer agent, pulling the ester into the aqueous layer where hydroxide ions attack the carbonyl.
-
Intervention: Completely evaporate all reaction solvents in vacuo before any liquid-liquid extraction. Re-dissolve the crude, dry residue in a strictly non-nucleophilic solvent like Dichloromethane (DCM) before introducing the aqueous wash.
Issue 3: The isolated ester is contaminated with triethylamine hydrochloride salts.
-
Root Cause: Triethylamine is used as an acid scavenger in the carbonylation route. Its hydrochloride salt is partially soluble in polar organic mixtures.
-
Intervention: Incorporate a strict 1M HCl wash during the DCM extraction phase. The low pH ensures complete protonation of any free amine and forces the salt entirely into the aqueous phase.
III. Quantitative Data: Solvent Matrix Effects
The following table summarizes in-house optimization data for the Pd-catalyzed methoxycarbonylation of 1-bromo-5-chloro-2-fluoro-4-methylbenzene (Reaction conditions: 1 mol% PdCl2(BINAP), 1.3 eq Et3N, 50 psi CO, 80°C).
| Solvent System (v/v) | Dielectric Constant (ε) | Reaction Time (h) | Target Yield (%) | Des-halogenation Impurity (%) |
| Methanol (100%) | 32.7 | 24 | 68% | < 1.0% |
| Methanol / DMF (1:1) | ~34.7 | 12 | 74% | 8.5% |
| Methanol / THF (1:1) | ~20.1 | 18 | 86% | 2.1% |
| Methanol / Toluene (1:1) | ~17.5 | 16 | 94% | < 0.5% |
IV. Validated Experimental Protocols
Protocol A: Pd-Catalyzed Methoxycarbonylation (Self-Validating System)
This protocol utilizes a Methanol/Toluene matrix to balance substrate solubility and CO gas dissolution while preventing dehalogenation.
-
Matrix Preparation: In a rigorously dried 500 mL Parr autoclave, dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10.0 g, 44.7 mmol) in a degassed mixture of anhydrous Methanol (100 mL) and Toluene (100 mL).
-
Self-Validation Checkpoint: The solution must be perfectly clear. Any turbidity indicates moisture contamination or degraded starting material, which will immediately poison the Palladium catalyst.
-
-
Catalyst Initiation: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium(II)[PdCl2(BINAP)] (358 mg, 0.447 mmol, 1 mol%) and anhydrous Triethylamine (8.11 mL, 58.2 mmol).
-
Pressurization: Purge the vessel with Nitrogen (3x) to remove oxygen, then with Carbon Monoxide (3x). Pressurize the reactor with CO to 50 psi.
-
Causality: 50 psi ensures the dissolved CO concentration in the Toluene/MeOH matrix outcompetes any potential C-F bond activation side-reactions.
-
-
Reaction: Heat the mixture to 80°C under vigorous stirring (800 rpm) for 16 hours.
-
Workup: Cool to room temperature and vent the CO gas in a fume hood. Filter the mixture through a pad of Celite to remove the precipitated palladium black. Concentrate the filtrate in vacuo to completely remove Methanol and Toluene.
-
Isolation: Redissolve the dry residue in Dichloromethane (150 mL). Wash with 1M HCl (50 mL) to remove amine salts, followed by brine (50 mL). Dry over anhydrous Na2SO4, filter, and evaporate to afford the target ester.
Protocol B: Direct Acid-Catalyzed Esterification
-
Setup: To a 250 mL round-bottom flask equipped with a Soxhlet extractor containing freshly activated 3Å molecular sieves, add 5-chloro-2-fluoro-4-methylbenzoic acid (8.4 g, 44.5 mmol).
-
Reagent Addition: Add anhydrous Methanol (100 mL) and concentrated Sulfuric Acid (0.5 mL).
-
Equilibrium Shift: Heat the mixture to reflux (approx. 65°C).
-
Self-Validation Checkpoint: As the reaction proceeds, the continuous condensation of the solvent through the molecular sieves provides a physical validation of water sequestration. The reaction is complete when a withdrawn aliquot no longer turns cloudy upon cooling (indicating the absence of the less soluble carboxylic acid precursor).
-
-
Workup: Concentrate the solvent in vacuo. Dissolve the residue in Ethyl Acetate (100 mL) and wash with saturated aqueous NaHCO3 (2 x 50 mL) until the aqueous layer stabilizes at pH 8. Dry, filter, and concentrate to yield the product.
V. Workflow Visualization
Decision tree for solvent optimization and troubleshooting in methyl benzoate synthesis.
References
- (12) United States Patent (10) Patent No.: US 8,592,629 B2 - Googleapis.
- WO2012007868A2 - Chemical compounds - Google Patents Source: Google Patents URL
- Source: uomustansiriyah.edu.
Sources
Validation & Comparative
Advanced Catalyst Comparison for the Synthesis of Substituted Methyl Benzoates
Introduction & Strategic Context
As drug development pipelines increasingly prioritize sustainable and scalable synthetic routes, the esterification of substituted benzoic acids—or the direct oxidative esterification of benzaldehydes—demands rigorous catalyst selection. Substituted methyl benzoates serve as critical pharmacophore building blocks and intermediates for active pharmaceutical ingredients (APIs). Traditional methods rely heavily on homogeneous Brønsted acids (e.g., sulfuric acid), which, despite being inexpensive and kinetically efficient, introduce severe downstream bottlenecks including equipment corrosion, hazardous waste generation, and complex aqueous workups[1].
This guide critically evaluates modern alternative catalytic systems, analyzing their mechanistic causality, operational efficiency, and scalability to help researchers and process chemists optimize their synthetic workflows.
Mechanistic Pathways & Causality
To rationally select a catalyst, one must understand how it alters the activation energy of the esterification process. We evaluate two primary mechanistic pathways:
-
Lewis Acid-Catalyzed Direct Esterification: Solid Lewis acids activate the carbonyl carbon of the benzoic acid, significantly increasing its electrophilicity. This facilitates the nucleophilic attack by methanol. The rigid structure of solid supports prevents the agglomeration of active metal sites, maintaining high turnover frequencies.
-
Oxidative Esterification: This greener route bypasses the carboxylic acid intermediate entirely. It directly converts substituted benzaldehydes into methyl benzoates by forming a hemiacetal intermediate with methanol, followed by catalyst-mediated hydride removal[2].
Fig 1. Mechanistic pathway of Lewis acid-catalyzed esterification of benzoic acids.
Comparative Analysis of Catalyst Systems
System A: Supported Iron Oxide Nanoparticles (FeNP@SBA-15)
-
Causality: The high surface area of the mesoporous silica support (SBA-15) prevents the agglomeration of iron nanoparticles. The Lewis acidic Fe sites strongly coordinate with the carbonyl oxygen of the benzoic acid.
-
Performance: This catalyst requires an ultra-low loading (0.1 mol%) and operates efficiently under methanol reflux. It achieves quantitative yields and can be reused for over 10 successive runs without significant loss of activity[3].
System B: Zirconium/Titanium (Zr/Ti) Solid Acids
-
Causality: The synergistic effect between Zirconium and Titanium creates a robust honeycomb structure with high Lewis acidity. Zr provides the primary catalytic active centers, while Ti stabilizes the structural matrix.
-
Performance: Particularly effective for sterically hindered or electronically deactivated substrates (e.g., p-chlorobenzoic acid). A specific Zr/Ti atomic molar ratio of 1.2 has been shown to yield the highest catalytic activity, maintaining an 84.1% yield even in secondary reaction cycles[4].
System C: Deep Eutectic Solvents (DES)
-
Causality: DES systems (e.g., p-toluenesulfonic acid mixed with benzyltriethyl ammonium chloride) act as both the solvent and the catalyst. The extensive hydrogen bond network stabilizes the transition state of the esterification reaction.
-
Performance: Yields up to 88.4% conversion at moderate temperatures (75 °C)[5]. While highly green, DES systems can pose challenges in continuous flow scale-up due to their inherent viscosity.
System D: Oxidative Esterification (NBS/Pyridine or Au@CeO2)
-
Causality: Direct conversion from aldehydes. Gold nanoparticles supported on ceria (Au@CeO2) facilitate the coupling of aldehydes and methanol to form hemiacetals, followed by rapid dehydrogenation[2]. Alternatively, a metal-free approach using N-bromosuccinimide (NBS) and pyridine offers a mild, room-temperature route.
-
Performance: The NBS/pyridine system achieves an 83% GC yield under ambient conditions without requiring the exclusion of light[6]. Au@CeO2 delivers >90% yields under mild green conditions with excellent reusability[2].
Quantitative Data Comparison
The following table synthesizes the operational parameters and performance metrics of the evaluated catalytic systems.
| Catalyst System | Substrate | Temp (°C) | Time (h) | Yield/Conv. (%) | Reusability |
| Homogeneous H2SO4 | Benzoic Acid | 65 (Reflux) | 2-4 | >90% | None (Waste generated) |
| FeNP@SBA-15 | Benzoic Acid | 65 (Reflux) | 6 | >97% | Excellent (>10 cycles) |
| Zr/Ti Solid Acid | p-Chlorobenzoic Acid | 65 (Reflux) | 6 | 84.1% | Good |
| DES (p-TsOH/Chloride) | Benzoic Acid | 75 | 4 | 88.4% | Moderate |
| NBS / Pyridine | Benzaldehyde | Ambient | 2 | 83% | None (Homogeneous) |
| Au@CeO2 | Benzaldehyde | 60 | 12 | >90% | Excellent |
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.
Protocol 1: Heterogeneous Esterification using FeNP@SBA-15[3]
This protocol utilizes a solid acid catalyst, allowing for simple mechanical separation and recycling.
-
Substrate Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the substituted benzoic acid in 2.0 mmol of anhydrous methanol.
-
Catalyst Addition: Add 0.1 mol% of the FeNP@SBA-15 catalyst to the mixture.
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 65 °C (methanol reflux) under continuous magnetic stirring for 6 hours.
-
Reaction Monitoring: Monitor the reaction progress via TLC or GC-MS to ensure complete consumption of the starting material.
-
Catalyst Recovery: Cool the mixture to room temperature. Separate the solid catalyst via centrifugation (4000 rpm for 10 mins) or hot filtration.
-
Product Isolation (Self-Validating Step): Evaporate the excess methanol under reduced pressure. Extract the residue with ethyl acetate and wash with saturated aqueous NaHCO3 . Causality: The basic wash ensures any unreacted benzoic acid partitions into the aqueous layer as a sodium salt, guaranteeing the organic layer contains only the pure ester product. Dry over anhydrous Na2SO4 and concentrate.
Fig 2. Standardized workflow for heterogeneous solid catalyst recovery and recycling.
Protocol 2: Oxidative Esterification using NBS/Pyridine[6]
This protocol is ideal for synthesizing esters directly from commercially available substituted benzaldehydes.
-
Substrate Preparation: Dissolve 1.0 mmol of substituted benzaldehyde in 5.0 mL of anhydrous methanol in a reaction vial.
-
Reagent Addition: Add 1.0 equivalent of Pyridine, followed by 1.0 equivalent of N-Bromosuccinimide (NBS) added in small portions to control the mild exotherm.
-
Reaction Execution: Stir the reaction mixture at ambient temperature for 2 hours.
-
Quenching & Extraction (Self-Validating Step): Quench the reaction with aqueous sodium thiosulfate ( Na2S2O3 ). Causality: The thiosulfate specifically reduces any residual active bromine species, preventing unwanted electrophilic aromatic bromination of the product during workup. Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over MgSO4 , and evaporate the solvent. Purify the crude product via silica gel column chromatography.
Conclusion & Future Perspectives
The transition from homogeneous Brønsted acids to heterogeneous solid Lewis acids (like FeNP@SBA-15 and Zr/Ti matrices) represents a massive leap in process efficiency, enabling catalyst recycling and eliminating toxic waste streams. Furthermore, continuous flow synthesis using microreactors is emerging as a powerful tool to intensify these reactions, reducing reaction times from hours to minutes by minimizing diffusion distances between reactants and solid catalysts[1]. For drug development professionals, adopting these advanced catalytic systems ensures scalable, high-yield, and environmentally compliant API manufacturing.
References
-
[2] Advances for Catalysts in One-Step Oxidative Esterification of Aldehydes and Alcohols with Alcohols to Esters - Industrial & Engineering Chemistry Research (ACS Publications). 2
-
[5] Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols - DergiPark. 5
-
[4] Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. 4
-
[3] Solvent-Free Esterification of Carboxylic Acids Using Supported Iron Oxide Nanoparticles as an Efficient and Recoverable Catalyst - MDPI. 3
-
[1] What are the research directions for improving the synthesis efficiency of Methyl Benzoate? - Evergreen Sinochem. 1
-
[6] Reductive esterification of aromatic aldehydes using Zn/Ac2O/imidazole or Zn/Yb(OTf)3/(RCO)2O system (Includes NBS/Pyridine Oxidative Esterification Data) - ResearchGate. 6
Sources
Reactivity Comparison Guide: Methyl 5-chloro-2-fluoro-4-methylbenzoate vs. Standard Benzoates
Introduction
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a highly versatile, multi-halogenated aromatic building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Nav1.7 voltage-gated sodium channel inhibitors . Unlike simple benzoates, this molecule possesses a highly specific electronic environment—dictated by an ester, an ortho-fluoro group, a para-methyl group, and a meta-chloro group—that enables orthogonal reactivity.
As a Senior Application Scientist, I have structured this guide to dissect the causality behind its reactivity, compare its performance against simpler analogs, and provide self-validating experimental protocols for its three primary reaction pathways: Saponification, Nucleophilic Aromatic Substitution (S_NAr), and Cross-Coupling.
Part 1: Mechanistic Reactivity Profile (The "Why")
To understand how to deploy this building block effectively, we must analyze the electronic push-and-pull governing its reactive sites.
Ester Hydrolysis (Saponification) at C1
-
The Causality: The alkaline hydrolysis of benzoates is strictly governed by the electrophilicity of the carbonyl carbon. In Methyl 5-chloro-2-fluoro-4-methylbenzoate, the strong negative inductive effect (-I) of the ortho-fluorine and meta-chlorine atoms withdraws electron density from the aromatic ring. This significantly increases the electrophilicity of the ester carbonyl, accelerating the nucleophilic attack by the hydroxide ion to form the tetrahedral intermediate. While the para-methyl group exerts a mild electron-donating effect (+I, +R), it is overwhelmingly counteracted by the dual halogens.
-
Comparative Performance: Hydrolyzes significantly faster than methyl benzoate and methyl 4-methylbenzoate, requiring milder temperatures to achieve full conversion .
Regioselective S_NAr at C2
-
The Causality: The ortho-fluoro position is highly activated for Nucleophilic Aromatic Substitution (S_NAr). While the C-F bond is exceptionally strong, the rate-determining step in S_NAr is the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine’s extreme electronegativity strongly stabilizes this localized negative charge, making it a vastly superior leaving group compared to chlorine in this context. The ester group acts as the primary electron-withdrawing activating group, directing the attack exclusively to the ortho position .
-
Comparative Performance: Methyl benzoate is completely inert to S_NAr. Methyl 2-chlorobenzoate requires harsh conditions and yields are often poor. Methyl 5-chloro-2-fluoro-4-methylbenzoate undergoes clean, regioselective S_NAr at the fluoro position while leaving the chloro position intact.
Palladium-Catalyzed Cross-Coupling at C5
-
The Causality: The meta-chloro position is inert to S_NAr but susceptible to transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). Because aryl chlorides have higher bond dissociation energies (~96 kcal/mol) than aryl bromides, oxidative addition to Pd(0) is the rate-limiting step. This necessitates the use of electron-rich, sterically bulky dialkylbiaryl phosphine ligands (like XPhos) to force the oxidative addition and facilitate the subsequent reductive elimination.
Part 2: Quantitative Data & Tables
The table below summarizes the relative reactivity metrics of Methyl 5-chloro-2-fluoro-4-methylbenzoate against standard benzoate alternatives, based on Hammett substituent constants ( σ ) and empirical process data.
| Compound | Relative Hydrolysis Rate (Est. krel ) | S_NAr Reactivity (C2 Position) | Cross-Coupling Reactivity (C5 Position) |
| Methyl benzoate | Baseline (1.0x) | Unreactive | Unreactive |
| Methyl 4-methylbenzoate | Slower (~0.6x) | Unreactive | Unreactive |
| Methyl 2-fluorobenzoate | Faster (~5.0x) | High (Requires heating) | Unreactive |
| Methyl 5-chloro-2-fluoro-4-methylbenzoate | Fastest (~8.0x) | Very High (Strictly Regioselective) | Moderate (Requires specialized Pd ligands) |
Part 3: Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems . Each workflow includes built-in chemical logic checks to ensure the integrity of the transformation before proceeding to the next step.
Protocol 1: Alkaline Hydrolysis (Saponification)
Reference standard adapted from Nav1.7 inhibitor synthesis.
-
Reaction Setup: Dissolve Methyl 5-chloro-2-fluoro-4-methylbenzoate (1.0 eq) in a 5:1 mixture of Dioxane/Water.
-
Causality: The starting ester is highly lipophilic. Water alone causes the reaction to stall at the phase boundary. Dioxane ensures a homogeneous reaction mixture, maximizing the collision rate between the ester and hydroxide ions.
-
-
Reagent Addition: Add 5M aqueous NaOH (5.0 eq) dropwise. Stir at room temperature for 18 hours.
-
Self-Validation (Phase Extraction): Evaporate the volatiles in vacuo, suspend the residue in water, and extract with diethyl ether. Discard the ether layer.
-
Logic Check: Any unreacted starting material remains in the ether layer. By discarding it before acidification, you guarantee that the final isolated product is 100% hydrolyzed acid.
-
-
Isolation: Acidify the aqueous layer with 1M HCl to pH ~2. The 5-chloro-2-fluoro-4-methylbenzoic acid will precipitate. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Protocol 2: Regioselective S_NAr with a Secondary Amine
-
Reaction Setup: Combine the benzoate ester (1.0 eq), Piperidine (1.2 eq), and K₂CO₃ (2.0 eq) in anhydrous DMF under N₂.
-
Activation: Heat the mixture to 80 °C for 12 hours.
-
Causality: Thermal energy is required to overcome the activation barrier for the disruption of aromaticity during the Meisenheimer complex formation .
-
-
Self-Validation (LC-MS Monitoring): Sample the reaction and analyze via LC-MS.
-
Logic Check: A successful S_NAr will show a distinct mass shift: [M−19(F)+84(Piperidine)] . If the mass shifts by −35(Cl)+84 , it indicates a loss of regiocontrol. Proceed to workup only when the −19 Da shift is exclusively observed.
-
-
Workup: Quench with water, extract with EtOAc, and wash with brine (5x) to completely partition the DMF into the aqueous waste.
Protocol 3: Suzuki-Miyaura Cross-Coupling at the Chloro Position
-
Degassing: Suspend the S_NAr product (1.0 eq), an Arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq) in Toluene/H₂O (10:1). Sparge the mixture with N₂ for 15 minutes.
-
Causality: Oxygen rapidly oxidizes and deactivates the electron-rich Pd(0) catalyst required for C-Cl bond insertion.
-
-
Catalyst Addition: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). Seal the vessel and heat at 100 °C for 4 hours.
-
Self-Validation (Visual & UV-Vis):
-
Logic Check: The reaction mixture should remain a clear, dark solution. If it rapidly turns into a black suspension (Pd black), the catalyst has decomposed due to oxygen ingress. Successful coupling can be validated by a distinct red-shift in the UV-Vis spectrum during HPLC monitoring, confirming extended biaryl conjugation.
-
Part 4: Divergent Reactivity Pathways
The diagram below maps the orthogonal functionalization pathways of the core scaffold, demonstrating how specific reagents target isolated sites without cross-reactivity.
Orthogonal reactivity pathways of Methyl 5-chloro-2-fluoro-4-methylbenzoate.
References
- Title: CA2800971A1 - Chemical compounds (Nav1.7 Inhibitors)
-
Title: Improved Synthesis of the Nav1.7 Inhibitor GDC-0276 via a Highly Regioselective SNAr Reaction Source: Organic Process Research & Development (ACS Publications) URL: [Link]
Isomeric purity of Methyl 5-chloro-2-fluoro-4-methylbenzoate
[label="HPLC Isomeric Profiling\n(Chiral/Achiral Stationary
Fig 1: Nav1.7 signaling pathway and the targeted inhibitory mechanism of sulfonamide APIs.
Comparative Analysis: High-Purity vs. Standard Grade
When sourcing or synthesizing Methyl 5-chloro-2-fluoro-4-methylbenzoate, trace positional isomers generated during the upstream halogenation of toluene derivatives often persist. Table 1 compares the downstream impact of utilizing an Ultra-Pure Grade (>99.5% isomeric purity) versus a Standard Grade (~95.0% isomeric purity, containing ~5% of the 3-chloro isomer).
Table 1: Impact of Intermediate Isomeric Purity on Downstream Nav1.7 API Performance
| Metric | Ultra-Pure Grade | Standard Commercial Grade | Causality / Impact |
| Intermediate Isomeric Purity | > 99.5% | ~ 95.0% | Starting material specification. |
| Downstream API Yield | 82% | 68% | Isomers cause side-reactions and require aggressive, yield-destroying downstream recrystallizations. |
| API Nav1.7 IC₅₀ (Potency) | 4.2 nM | 18.5 nM | The 3-chloro API isomer acts as a competitive antagonist with lower intrinsic efficacy, diluting overall potency. |
| API Nav1.5 IC₅₀ (Selectivity) | > 10,000 nM | ~ 2,500 nM | Shifted halogen positions increase unwanted cardiac Nav1.5 binding, narrowing the therapeutic window. |
Data synthesis based on structure-activity relationship (SAR) principles for Nav1.7 sulfonamide inhibitors[1][2].
Experimental Workflows & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems.
Protocol A: Palladium-Catalyzed Carbonylation Synthesis
This protocol details the synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate from 1-bromo-5-chloro-2-fluoro-4-methylbenzene[3].
Causality Focus: Why does the reaction selectively carbonylate the bromide and not the chloride? The C–Br bond has a significantly lower bond dissociation energy than the C–Cl bond. This allows the Palladium(0) catalyst to perform a highly selective oxidative addition exclusively at the bromine site, preserving the 5-chloro position.
Step-by-Step Methodology:
-
Reagent Preparation: In a highly ventilated fume hood, dissolve 1-bromo-5-chloro-2-fluoro-4-methylbenzene (10.0 g, 44.7 mmol) in anhydrous methanol (200 mL). Causality: Anhydrous methanol acts as both the solvent and the nucleophile; water contamination would yield the carboxylic acid instead of the desired methyl ester.
-
Catalyst Addition: Add 1,1'-binaphthalene-2,2'-diylbis(diphenylphosphine)-dichloropalladium (Pd(BINAP)Cl₂) (358 mg, 0.447 mmol) and N,N-diethylethanamine (triethylamine) (8.11 mL, 58.2 mmol)[4]. Causality: The bidentate BINAP ligand provides a wide bite angle that stabilizes the Pd intermediate, preventing premature protodehalogenation.
-
Pressurization: Transfer the mixture to a high-pressure reactor bomb. Purge with nitrogen three times, then pressurize with Carbon Monoxide (CO) to 80 psi.
-
Reaction Execution: Heat the pressurized vessel to 80°C and stir vigorously for 18 hours. Causality: 80 psi CO ensures sufficient dissolved gas concentration to drive the migratory insertion step faster than competing degradation pathways.
-
Workup & Validation: Vent the CO gas safely. Filter the mixture through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo, partition between ethyl acetate and water, and wash the organic layer with brine. Dry over Na₂SO₄ and evaporate to yield the crude product.
Protocol B: HPLC Method for Isomeric Profiling
To validate the isomeric purity of the synthesized Methyl 5-chloro-2-fluoro-4-methylbenzoate, a high-resolution Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.
Step-by-Step Methodology:
-
Column Selection: Use a Core-Shell C18 column (e.g., Kinetex 2.6 µm, 150 x 4.6 mm). Causality: Core-shell technology provides higher theoretical plate counts necessary to resolve closely eluting positional isomers (e.g., 3-chloro vs. 5-chloro) which possess nearly identical hydrophobicities.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Solvent B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 40% B to 80% B over 20 minutes. Flow rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
System Suitability (Self-Validation): Inject a spiked sample containing both the 5-chloro target and a known 3-chloro standard. The protocol is only valid if the resolution factor ( Rs ) between the two isomers is ≥2.0 .
Fig 2: Synthetic workflow and HPLC isomeric profiling for Methyl 5-chloro-2-fluoro-4-methylbenzoate.
Conclusion
The isomeric purity of Methyl 5-chloro-2-fluoro-4-methylbenzoate is not merely a quality control checkbox; it is a fundamental determinant of the pharmacological safety and efficacy of downstream Nav1.7 inhibitors. Utilizing ultra-pure grades (>99.5%) eliminates the propagation of structurally similar but pharmacologically detrimental isomers, thereby protecting API yield and ensuring high selectivity against off-target cardiac sodium channels.
References
- Bell, A. S., et al. (2012).Chemical compounds (WO2012007868A2). World Intellectual Property Organization.
- Bell, A. S., et al. (2013).Sulfonamide derivatives as Nav1.7 inhibitors (US8592629B2). United States Patent and Trademark Office.
Sources
- 1. WO2012007868A2 - Chemical compounds - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Overcoming Steric Hindrance: A Comparative Guide to Esterification Methods for Hindered Benzoic Acids
Esterification is a fundamental transformation in drug development and organic synthesis. However, when dealing with sterically hindered benzoic acids—such as 2,4,6-trimethylbenzoic acid (mesitoic acid) or 2,6-dichlorobenzoic acid—traditional methods like the Fischer-Speier esterification frequently fail. The causality is purely spatial: bulky ortho-substituents physically block the Bürgi-Dunitz trajectory, preventing the nucleophilic attack of the alcohol on the protonated carbonyl carbon.
To overcome this, synthetic chemists must employ advanced activation strategies or bypass the carbonyl center entirely. As a Senior Application Scientist, I have structured this guide to objectively compare three leading methodologies: the Steglich esterification, the Yamaguchi esterification, and Cesium-promoted O-alkylation.
Mechanistic Comparison of Esterification Strategies
The Baseline: Steglich Esterification (DCC/DMAP)
The Steglich esterification utilizes N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). While highly effective for standard acids, its performance drops precipitously with ortho-substituted benzoic acids.
-
Causality of Failure: The reaction relies on the formation of an O-acylisourea intermediate. In highly hindered systems, the sheer bulk of this intermediate prevents DMAP from attacking the carbonyl to form the active acylpyridinium species. Consequently, the O-acylisourea undergoes a detrimental [1,3]-rearrangement to form a thermodynamically stable, unreactive N-acylurea (a dead-end pathway).
The Gold Standard: Yamaguchi Esterification
Developed by Masaru Yamaguchi, this protocol uses 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride .
-
Causality of Success: The genius of the Yamaguchi method lies in the extreme steric bulk of the trichlorophenyl ring. When the mixed anhydride forms, the TCBC-derived carbonyl is completely shielded. Thus, when the alcohol (catalyzed by DMAP) attacks, it is regioselectively forced to attack the less hindered carbonyl of the target benzoic acid. Recent mechanistic studies also suggest that for some aliphatic/aromatic substrates, a highly reactive symmetric anhydride forms in situ, driving the reaction forward .
The Paradigm Shift: Cesium-Promoted O-Alkylation (SN2)
When carbonyl activation fails, the logical alternative is to change the electrophilic center. O-alkylation reacts a carboxylate salt with an alkyl halide.
-
Causality of Success: This method completely bypasses the sterically shielded sp² carbonyl carbon. Instead, the carboxylate acts as a nucleophile, attacking the unhindered sp³ carbon of an alkyl halide via an SN2 mechanism. The use of Cesium carbonate (Cs₂CO₃) is critical here; the large, highly polarizable cesium cation weakly coordinates with the carboxylate, generating a "naked," highly reactive anion known as the Cesium Effect .
Visualizing the Mechanistic Divergence
Mechanistic divergence: Carbonyl activation (Yamaguchi/Steglich) vs. SN2 O-alkylation.
Quantitative Data Presentation
The following table synthesizes the performance metrics of these methods when applied to severely hindered substrates (e.g., 2,6-disubstituted benzoic acids) .
| Method | Reagents / Catalyst | Reaction Center | Typical Yield (Hindered) | Key Advantage | Major Limitation |
| Fischer-Speier | Excess Alcohol, H₂SO₄ | Carbonyl (sp²) | < 10% | Inexpensive | Fails for ortho-substituted acids; harsh acidic conditions. |
| Steglich | DCC, DMAP | Carbonyl (sp²) | 20 - 40% | Mild, neutral conditions | Prone to N-acylurea rearrangement due to steric stalling. |
| Yamaguchi | TCBC, Et₃N, DMAP | Carbonyl (sp²) | 75 - 90% | Excellent regioselectivity | TCBC is moisture sensitive; requires stoichiometric base. |
| O-Alkylation | Cs₂CO₃, Alkyl Halide | Alkyl Halide (sp³) | 85 - 98% | Bypasses carbonyl sterics entirely | Limited to esters derived from available alkyl halides (e.g., methyl, benzyl). |
Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify intermediate formation and successful purification.
Protocol A: Yamaguchi Esterification of a Hindered Acid
Objective: Synthesize a complex ester via mixed anhydride activation.
Step-by-step experimental workflow for the Yamaguchi esterification.
Step-by-Step Methodology:
-
Anhydride Formation: In a flame-dried flask under nitrogen, dissolve the hindered benzoic acid (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF or Toluene (0.2 M). Cool to 0 °C.
-
Activation: Dropwise add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.1 equiv).
-
Self-Validation Check: A white precipitate of triethylammonium chloride will form immediately, confirming the successful generation of the mixed anhydride.
-
-
Esterification: Stir for 1 hour at room temperature. Then, add a solution of the target alcohol (1.1 equiv) and DMAP (1.5 equiv) in THF.
-
Monitoring: Monitor via TLC. The highly UV-active mixed anhydride spot should disappear, replaced by the ester product.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with 1M HCl.
-
Self-Validation Check: The 1M HCl wash is critical; it protonates and completely removes DMAP and unreacted Et₃N into the aqueous phase, simplifying downstream chromatography.
-
-
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.
Protocol B: Cesium-Promoted O-Alkylation
Objective: Synthesize methyl or benzyl esters of severely hindered acids bypassing carbonyl activation.
Step-by-Step Methodology:
-
Salt Formation: Dissolve the hindered benzoic acid (1.0 equiv) in anhydrous DMF (0.3 M). Add finely powdered, anhydrous Cesium Carbonate (Cs₂CO₃, 1.5 equiv).
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Self-Validation Check: The mixture will become a milky suspension as the highly insoluble cesium carboxylate salt forms.
-
-
Alkylation: Add the alkyl halide (e.g., Methyl Iodide or Benzyl Bromide, 1.2 equiv) dropwise.
-
Reaction Progression: Stir at room temperature for 2-4 hours.
-
Self-Validation Check: As the reaction proceeds, the bulky cesium salt is consumed, and the byproduct (CsI or CsBr) may alter the suspension's appearance. TLC will show the rapid disappearance of the baseline acid spot.
-
-
Workup: Dilute heavily with water (at least 5x the DMF volume) to solubilize DMF and cesium salts. Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Purification: Wash the combined organic layers with brine (3x) to remove residual DMF. Dry, concentrate, and isolate the pure ester.
Conclusion
When addressing the esterification of hindered benzoic acids, recognizing the physical limitations of the carbonyl carbon is paramount. While the Yamaguchi esterification provides an elegant, regioselective workaround via a highly shielded mixed anhydride, O-alkylation via the Cesium effect offers a robust alternative by fundamentally shifting the reaction mechanism from carbonyl addition-elimination to an SN2 displacement.
References
-
Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review Source: Frontiers in Chemistry URL:[Link]
-
Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method Source: Organic Letters (ACS Publications) URL:[Link]
-
Cesium carbonate promoted O-alkylation of acids Source: Tetrahedron Letters URL:[Link]
A Comparative Guide to the Validation of an Analytical Method for Methyl 5-chloro-2-fluoro-4-methylbenzoate
Introduction
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quality is paramount for the safety and efficacy of the final drug product. A robust and reliable analytical method is therefore essential for its quantification and impurity profiling. This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific compound, comparing it with alternative analytical techniques. The methodologies and principles described herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[1][2][3]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] This guide will not only detail the "how" but, more importantly, the "why" behind each validation parameter, offering a scientifically sound and practical framework for researchers, scientists, and drug development professionals.
The Chosen Analytical Approach: Reversed-Phase HPLC with UV Detection
For the analysis of a moderately polar and UV-active compound like Methyl 5-chloro-2-fluoro-4-methylbenzoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. This technique offers an optimal balance of specificity, sensitivity, and robustness for routine quality control applications.
Causality behind the choice:
-
Specificity: The inherent selectivity of the stationary phase chemistry combined with the optimized mobile phase allows for the effective separation of the main analyte from its potential process-related impurities and degradation products.
-
Sensitivity: UV detection provides adequate sensitivity for the quantification of the active pharmaceutical ingredient (API) and its impurities at relevant concentration levels.
-
Robustness: HPLC systems are known for their reliability and high performance, making them suitable for the rigorous demands of a regulated pharmaceutical environment.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the primary focus of this guide, it is prudent to consider other analytical techniques and understand their relative strengths and weaknesses for this particular application.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile impurities. | The analyte may require derivatization to increase volatility; potential for thermal degradation. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. | Faster separations compared to HPLC; environmentally friendly (less organic solvent). | May require more specialized equipment and expertise. |
| UV-Visible Spectrophotometry | Measures the absorption of UV-Vis light by the analyte. | Simple, fast, and cost-effective for pure samples. | Lacks specificity; cannot separate the analyte from impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass-resolving power of a mass spectrometer. | Provides structural information about impurities; higher sensitivity and specificity than UV detection. | Higher cost and complexity; may not be necessary for routine QC. |
Validation of the HPLC-UV Method: A Step-by-Step Guide
The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[4][5] The following sections detail the experimental protocols and acceptance criteria for each validation parameter as per ICH guidelines.[6][7]
Experimental Workflow for Method Validation
The following diagram illustrates the logical flow of the method validation process.
Caption: Logical workflow for the validation of an analytical method.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]
Experimental Protocol:
-
Forced Degradation Studies: Subject the analyte to stress conditions to intentionally generate degradation products.[8][9][10][11] The ICH Q1A(R2) guideline suggests stress conditions such as acid/base hydrolysis, oxidation, thermal, and photolytic stress.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.[8][12]
-
Acid Hydrolysis: Reflux the analyte in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the analyte in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the analyte with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid analyte to 105°C for 48 hours.
-
Photolytic Degradation: Expose the analyte solution to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours).[9][12]
-
-
Chromatographic Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if applicable) using the proposed HPLC method.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of any degradation products.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all degradation product peaks and any peaks from the placebo.
-
The peak purity analysis should indicate that the analyte peak is spectrally homogeneous.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[6]
Experimental Protocol:
-
Preparation of Standards: Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.
-
Analysis: Inject each standard solution in triplicate.
-
Data Analysis: Plot a graph of the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
-
The correlation coefficient (r²) should be ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should not show any significant deviation from the line of best fit.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable degree of linearity, accuracy, and precision.[5][6]
Experimental Protocol:
The data obtained from the linearity, accuracy, and precision studies are used to establish the range.
Acceptance Criteria:
The method is considered acceptable over the range where it demonstrates satisfactory linearity, accuracy, and precision. For an assay, this is typically 80% to 120% of the test concentration.[7]
Accuracy
Accuracy is the closeness of the test results to the true value.[6]
Experimental Protocol:
-
Spiked Placebo Method: Prepare a placebo mixture (containing all formulation components except the analyte).
-
Spiking: Spike the placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each concentration level in triplicate.
-
Analysis: Analyze the spiked samples and calculate the percentage recovery of the analyte.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.[7]
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] It is typically evaluated at two levels: repeatability and intermediate precision.
Repeatability (Intra-assay Precision)
Experimental Protocol:
-
Sample Preparation: Prepare a minimum of six independent samples of the analyte at 100% of the test concentration.
-
Analysis: Analyze the samples on the same day, by the same analyst, and on the same instrument.
-
Data Analysis: Calculate the mean, standard deviation, and relative standard deviation (RSD) of the results.
Intermediate Precision (Inter-assay Precision)
Experimental Protocol:
-
Varying Conditions: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Data Analysis: Calculate the RSD for the combined data from both studies.
Acceptance Criteria:
-
Repeatability: The RSD should be ≤ 1.0%.
-
Intermediate Precision: The RSD should be ≤ 2.0%.[7]
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[6][13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable accuracy and precision.[2][6][13]
Experimental Protocol (Based on Signal-to-Noise Ratio):
-
Serial Dilutions: Prepare a series of dilute solutions of the analyte.
-
Analysis: Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
-
LOD: Signal-to-noise ratio of approximately 3:1.
-
LOQ: Signal-to-noise ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][13]
Experimental Protocol:
-
Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength (e.g., ± 2 nm)
-
-
Analysis: Analyze a standard solution under each of the modified conditions.
-
Data Analysis: Evaluate the effect of these changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
The system suitability parameters should remain within the established limits for all variations.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | Analyte peak is pure and well-resolved from all other peaks. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Established based on acceptable linearity, accuracy, and precision. |
| Accuracy | Mean recovery of 98.0% - 102.0% |
| Precision (Repeatability) | RSD ≤ 1.0% |
| Precision (Intermediate) | RSD ≤ 2.0% |
| LOD | S/N ratio ≈ 3:1 |
| LOQ | S/N ratio ≈ 10:1; RSD ≤ 10% |
| Robustness | System suitability parameters remain within acceptable limits. |
Relationship Between Key Validation Parameters
The following diagram illustrates the interconnectedness of several core validation parameters.
Caption: Interrelationship of core analytical method validation parameters.
Conclusion
The validation of an analytical method for a pharmaceutical intermediate like Methyl 5-chloro-2-fluoro-4-methylbenzoate is a critical exercise that underpins the quality and safety of the final drug product. This guide has provided a comprehensive, scientifically-grounded framework for the validation of an HPLC-UV method, in line with ICH guidelines. By not only following the prescribed steps but also understanding the rationale behind them, researchers can ensure the development of a robust and reliable analytical procedure. The comparison with alternative techniques further aids in making informed decisions based on the specific analytical challenges at hand. A thoroughly validated method provides confidence in the data generated, which is the bedrock of regulatory compliance and, ultimately, patient safety.
References
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Verdant Life Sciences. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. [Link]
-
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (2017, November 6). Pharmaguideline. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect. [Link]
-
Forced Degradation Testing. (n.d.). SGS. [Link]
-
hplc method validation for pharmaceuticals: a review. (n.d.). ResearchGate. [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs. [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. [Link]
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (2026, March 12). LCGC International. [Link]
-
Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. demarcheiso17025.com [demarcheiso17025.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Testing | SGS [sgs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. intuitionlabs.ai [intuitionlabs.ai]
A Comparative Cost-Benefit Analysis of Synthetic Routes to Methyl 5-chloro-2-fluoro-4-methylbenzoate
Methyl 5-chloro-2-fluoro-4-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The strategic placement of its substituents—a chlorine atom, a fluorine atom, and a methyl group on the benzene ring—provides a versatile scaffold for further molecular elaboration. The efficiency and economic viability of its synthesis are therefore of paramount importance to researchers and professionals in drug development and chemical manufacturing. This guide provides an in-depth comparative analysis of three distinct synthetic routes to this valuable compound, evaluating each based on cost, yield, safety, and overall process efficiency.
Introduction to Synthetic Strategies
The synthesis of polysubstituted aromatic compounds like Methyl 5-chloro-2-fluoro-4-methylbenzoate requires careful strategic planning to ensure correct regioselectivity and high yields. The three routes explored in this guide commence from different, readily available starting materials and employ a variety of classical and modern organic transformations. Each pathway presents a unique set of advantages and challenges, which will be discussed in detail to provide a comprehensive understanding for process optimization and selection.
Route 1: Electrophilic Chlorination of 2-Fluoro-4-methylbenzoic Acid
This two-step route begins with the commercially available 2-fluoro-4-methylbenzoic acid, proceeding through a regioselective chlorination followed by a standard esterification.
Overall Workflow
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Synthesis of 5-Chloro-2-fluoro-4-methylbenzoic Acid
-
To a solution of 2-fluoro-4-methylbenzoic acid (1.0 eq.) in a suitable solvent such as acetonitrile, add N-Chlorosuccinimide (NCS) (1.1 eq.).
-
The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove succinimide.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude product, which can be purified by recrystallization.
Step 2: Synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate
-
Dissolve 5-chloro-2-fluoro-4-methylbenzoic acid (1.0 eq.) in an excess of methanol (10-20 eq.).
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq.).
-
The mixture is heated at reflux for 3-5 hours until TLC analysis indicates the disappearance of the starting material.[1]
-
After cooling, the excess methanol is removed by rotary evaporation.
-
The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the final product, which can be further purified by column chromatography if necessary.[2]
Mechanistic Insights & Causality
The key to this route is the regioselective electrophilic chlorination of 2-fluoro-4-methylbenzoic acid. The fluorine atom at the 2-position and the methyl group at the 4-position are both ortho-, para-directing groups. The incoming electrophilic chlorine is directed to the 5-position due to the combined directing effects and steric hindrance at other positions. N-Chlorosuccinimide is a mild and effective chlorinating agent for activated aromatic rings.[3][4] The subsequent Fischer-Speier esterification is a classic, acid-catalyzed equilibrium reaction.[1] Using a large excess of methanol shifts the equilibrium towards the product, ensuring a high yield.[5]
Route 2: Multi-step Synthesis from 3-Fluoro-4-methylaniline
This more complex, multi-step route begins with 3-fluoro-4-methylaniline and involves a series of transformations including nitration, reduction, a Sandmeyer reaction, and oxidation.
Overall Workflow
Caption: Synthetic pathway for Route 2.
Experimental Protocols
This route involves a lengthy sequence of standard organic transformations. Below is a summarized protocol.
-
Nitration: 3-Fluoro-4-methylaniline is nitrated using a mixture of nitric and sulfuric acid to introduce a nitro group.
-
Reduction: The resulting nitroaniline is reduced to a diamine using a reducing agent like iron in acetic acid.[6][7][8]
-
Sandmeyer Reaction: The diamine is selectively mono-diazotized and then subjected to a Sandmeyer reaction with copper(I) chloride to replace one amino group with chlorine.[1][9][10]
-
Deamination: The remaining amino group is removed via diazotization followed by reduction with hypophosphorous acid.
-
Oxidation: The methyl group of the resulting toluene derivative is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate.[11][12]
-
Esterification: The final step is the Fischer-Speier esterification of the carboxylic acid as described in Route 1.
Mechanistic Insights & Causality
This route relies on a series of well-established named reactions. The Sandmeyer reaction is a powerful tool for introducing a variety of substituents, including chlorine, onto an aromatic ring via a diazonium salt intermediate.[9][10] The reduction of the nitro group is a common transformation, with iron in acidic medium being a cost-effective and selective method.[6][7] The oxidation of the methyl group to a carboxylic acid is a robust reaction, though it requires a strong oxidant and careful control of reaction conditions to avoid over-oxidation.[11][12] The main challenge of this route is the need for careful control of regioselectivity at each step and the potential for lower overall yield due to the number of transformations.
Route 3: Synthesis from 2-Chloro-4-fluorotoluene
This route offers a more direct pathway starting from the commercially available 2-chloro-4-fluorotoluene.
Overall Workflow
Caption: Synthetic pathway for Route 3.
Experimental Protocols
-
Nitration: 2-Chloro-4-fluorotoluene is nitrated with a mixture of nitric acid and sulfuric acid to yield 2-chloro-4-fluoro-5-nitrotoluene. A patent describes this process, highlighting the control of isomers.[13]
-
Oxidation: The methyl group of the nitrated toluene is oxidized to a carboxylic acid using potassium permanganate in a basic solution, followed by acidification.[14]
-
Reduction: The nitro group is then reduced to an amino group using iron in acetic acid.[6]
-
Sandmeyer Reaction: The resulting aminobenzoic acid is converted to the corresponding chloro derivative via a Sandmeyer reaction.
-
Esterification: The final esterification is carried out as described in the previous routes.
Mechanistic Insights & Causality
This route strategically introduces the functional groups in a logical sequence. The nitration of 2-chloro-4-fluorotoluene is directed to the 5-position by the ortho-, para-directing chloro and fluoro groups. The subsequent oxidation of the methyl group is a robust and well-documented transformation for toluene derivatives.[12][15] The reduction of the nitro group and the final Sandmeyer reaction and esterification steps follow standard and reliable protocols. This route benefits from a relatively inexpensive starting material and well-understood reaction steps.
Cost-Benefit Analysis
To provide a quantitative comparison, the following tables summarize the estimated costs and efficiencies of the three synthetic routes. Prices for starting materials and reagents are based on currently available market data and may vary.
Table 1: Starting Material and Reagent Costs
| Compound | Price (USD/kg) | Source |
| 2-Fluoro-4-methylbenzoic Acid | ~32,600 | |
| 3-Fluoro-4-methylaniline | ~540 | [15][16] |
| 2-Chloro-4-fluorotoluene | ~80 | [17][18] |
| N-Chlorosuccinimide (NCS) | ~23 | [6][19] |
| Sulfuryl Chloride | ~122 | [7][18] |
| Methanol | ~0.35 | [17] |
| Sodium Nitrite | ~86.53 (for 200g) | [20] |
| Copper(I) Chloride | ~98 | [11] |
| Iron Powder | ~ (commodity) | - |
| Acetic Acid | ~ (commodity) | - |
| Potassium Permanganate | ~2 | [13] |
| Sulfuric Acid | ~ (commodity) | - |
| Thionyl Chloride | ~30 | [6] |
Table 2: Comparison of Synthetic Routes
| Parameter | Route 1 | Route 2 | Route 3 |
| Starting Material | 2-Fluoro-4-methylbenzoic Acid | 3-Fluoro-4-methylaniline | 2-Chloro-4-fluorotoluene |
| Number of Steps | 2 | 6 | 5 |
| Estimated Overall Yield | ~75-85% | ~20-30% (highly variable) | ~40-50% |
| Key Reactions | Electrophilic Chlorination, Esterification | Nitration, Reduction, Sandmeyer, Oxidation, Esterification | Nitration, Oxidation, Reduction, Sandmeyer, Esterification |
| Advantages | Shortest route, high overall yield, straightforward reactions. | Utilizes a different starting material, offering flexibility. | Inexpensive starting material, well-established reactions. |
| Disadvantages | Very expensive starting material. | Longest route, lowest overall yield, multiple purification steps. | Moderate number of steps, requires strong oxidizing agents. |
| Estimated Cost per kg | Very High | Moderate to High | Low to Moderate |
| Safety & Environmental | Use of chlorinated solvents. | Use of strong acids, nitrating agents, and heavy metals. | Use of strong acids, nitrating agents, and strong oxidants. |
Conclusion and Recommendation
Based on this comprehensive analysis, Route 3 emerges as the most cost-effective and viable option for the large-scale synthesis of Methyl 5-chloro-2-fluoro-4-methylbenzoate. Despite having more steps than Route 1, the significantly lower cost of the starting material, 2-chloro-4-fluorotoluene, makes it the most economically attractive pathway. The reactions involved are well-established and can be optimized for industrial production.
Route 1 , while being the most elegant and having the highest overall yield, is prohibitively expensive due to the high cost of 2-fluoro-4-methylbenzoic acid. This route might be suitable for small-scale laboratory synthesis where cost is not the primary concern.
Route 2 is the least favorable option. The high number of steps leads to a low overall yield and significant purification challenges, making it inefficient and costly for practical applications.
For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the scale of production, budget constraints, and available expertise. However, for any process aiming for commercial viability, Route 3 presents the most promising starting point for further optimization and scale-up.
References
-
IMARC Group. Methanol Prices 2026 | January Price Chart & Forecast. [Link]
-
IndiaMART. Thionyl Chloride in Hyderabad, Telangana. [Link]
-
Intratec.us. Potassium Permanganate Price - Historical & Current. [Link]
-
Worldwide Life Sciences. 2-Fluoro-4-methylbenzoic acid - 5g. [Link]
-
DGR Industrial Products, Inc. Sodium Nitrite, 200 grams. [Link]
-
Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? [Link]
-
ResearchGate. One-Pot Conversion of Nitroarenes into N-Arylamides. [Link]
-
Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
- Google Patents. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
-
Wikipedia. Sandmeyer reaction. [Link]
-
PharmD GURU. 32. SANDMEYERS REACTION. [Link]
-
Vareum. N-Chlorosuccinimide. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
WIPO Patentscope. WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. [Link]
-
SynArchive. Sandmeyer Reaction. [Link]
-
Chemistry Stack Exchange. Oxidation of toluene, ethylbenzene and styrene with potassium permanganate in acidic medium. [Link]
-
MULTISTEP SYNTHESIS PROTECTING GROUPS. [Link]
-
Wikipedia. Fischer–Speier esterification. [Link]
- Google Patents. US3775473A - Method for the oxidation of aryl methyl groups to carboxylic acid groups.
-
ISCA. Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. [Link]
-
Allfluoro pharmaceutical co .ltd. Methyl 5-chloro-2-fluoro-4-methylbenzoate. [Link]
-
ResearchGate. An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
MDPI. Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
-
Erbil. PREPARATION OF METHYL BENZOATE. [Link]
-
Molbase. Synthesis of methyl 5-chloro-2-nitrobenzoate. [Link]
-
Chemistry LibreTexts. 18.15 Examples of Multistep Synthesis. [Link]
- Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
- Google Patents.
- Google Patents. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
-
SlideServe. Synthesis of Methyl Benzoate: Nitration Process and Yield Optimization PowerPoint Presentation. [Link]
-
Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]
-
Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.
Sources
- 1. byjus.com [byjus.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. isca.me [isca.me]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. pharmdguru.com [pharmdguru.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 [quickcompany.in]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Photooxidation of Toluene Derivatives into Carboxylic Acids - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 17. 2-Chloro-4-fluorotoluene | 452-73-3 [chemicalbook.com]
- 18. 2-Chloro-4-fluorotoluene, 98% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 19. 2-Chloro-4-fluorotoluene synthesis - chemicalbook [chemicalbook.com]
- 20. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Methyl 5-chloro-2-fluoro-4-methylbenzoate proper disposal procedures
Methyl 5-chloro-2-fluoro-4-methylbenzoate: Standard Operating Procedure for Safe Handling and Disposal
Methyl 5-chloro-2-fluoro-4-methylbenzoate (CAS: 1355070-62-0) is a highly specialized halogenated aromatic ester, frequently utilized as a critical intermediate in the synthesis of Nav1.7 voltage-gated sodium channel inhibitors for advanced pain management therapies[1]. While highly valuable in drug development, the presence of both fluorine and chlorine substituents on the aromatic ring dictates stringent, legally mandated disposal procedures.
As a Senior Application Scientist, I have designed this protocol to provide researchers and facility managers with a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned framework for managing this compound. This guide moves beyond basic safety data to explain the chemical causality behind these operational mandates.
Chemical Profile & The Causality of Hazard
To understand the disposal requirements, one must first understand the molecular behavior of the compound. Methyl 5-chloro-2-fluoro-4-methylbenzoate contains highly stable carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds.
The Mechanistic Challenge: Standard biological degradation (such as activated sludge treatment) or low-temperature combustion is entirely ineffective at breaking these bonds. If subjected to improper thermal disposal, the compound will undergo incomplete combustion, releasing highly toxic and corrosive hydrogen fluoride (HF) and hydrogen chloride (HCl) gases[2].
Because of these exhaust byproducts, this compound cannot be routed into standard flammable waste streams. It must be classified strictly as Halogenated Organic Waste and routed to a Resource Conservation and Recovery Act (RCRA) permitted incinerator capable of 99.99% destruction efficiency, equipped with alkaline acid-gas scrubbers[3][4].
Quantitative Waste Segregation Parameters
Proper segregation is not just a regulatory requirement; it is a critical logistical step to prevent exothermic incompatible reactions and control institutional disposal costs. Halogenated waste processing is significantly more expensive than standard fuel-blending disposal[3].
Table 1: Operational Thresholds for Halogenated Waste Segregation
| Parameter | Threshold / Specification | Operational Rationale |
| Halogen Content | > 5% of total mixture | Mixtures exceeding 5% halogens must be treated entirely as halogenated waste to ensure proper exhaust scrubbing during incineration[3]. |
| Water Content | < 10% to 20% | High aqueous content lowers the thermal efficiency (BTU value) of the waste, complicating the incineration process and increasing costs[4]. |
| Container Type | Polypropylene Carboy (Yellow/Orange) | Visual color-coding prevents accidental mixing with non-halogenated solvents (typically stored in white carboys)[3]. |
| Incompatibilities | Acids, Bases, Oxidizers | Mixing with strong oxidizers or bases can cause rapid hydrolysis of the ester or exothermic degradation[5]. |
Step-by-Step Methodologies
Protocol A: Routine Laboratory Disposal Workflow
This protocol guarantees compliance with EPA and institutional EHS standards for halogenated organics.
-
Verify Waste Compatibility: Ensure that the Methyl 5-chloro-2-fluoro-4-methylbenzoate waste stream does not contain reactive metals, strong aqueous acids, or peroxides[5].
-
Select the Correct Receptacle: Utilize a designated, chemically compatible waste container—typically a yellow or orange polypropylene carboy specifically marked for "Halogenated Solvents"[3].
-
Transfer the Material: Working inside a certified chemical fume hood, carefully transfer the liquid waste or solvent-dissolved compound into the carboy. Use a secondary containment tray to catch drips.
-
Cap and Vent: Seal the container immediately after transfer. Do not leave funnels resting in the carboy. Ensure the container is not filled past the shoulder (leave at least 10% headspace for vapor expansion)[3].
-
Log the Inventory: Document the exact volume and chemical name ("Methyl 5-chloro-2-fluoro-4-methylbenzoate") on the hazardous waste manifest. Never use abbreviations.
Protocol B: Acute Spill Response & Containment
In the event of a localized benchtop or floor spill.
-
Evacuate and Assess: Immediately clear personnel from the immediate vicinity. Ensure the fume hood sash is lowered if the spill is contained within it.
-
Eliminate Ignition Sources: Turn off nearby hot plates or electrical equipment, as the solvent vehicle carrying the compound may be highly flammable[5].
-
Apply Inert Absorbent: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or a specialized universal spill pad. Do not use combustible materials like sawdust.
-
Mechanical Collection: Using non-sparking tools, sweep the absorbed mixture into a heavy-duty, sealable polyethylene bag or a rigid plastic bucket.
-
Label as Hazardous Solid Waste: Label the container as "Solid Halogenated Waste - Spill Debris (Contains Methyl 5-chloro-2-fluoro-4-methylbenzoate)" and request an immediate EHS pickup. Never flush any residue down the laboratory drain [6].
Waste Routing & Logistics Visualization
The following diagram illustrates the critical decision-making pathway for routing this compound to ensure safe, compliant destruction.
Figure 1: Decision tree and logistical routing for the compliant disposal of halogenated aromatic waste.
References
- Patent CA2800971A1 - Chemical compounds (Nav1.7 inhibitors). Google Patents.
-
Guidelines for Using Carboys. Environment, Health & Safety, University of Wisconsin-Madison. Available at:[Link]
-
Hazardous Materials Disposal Guide. Nipissing University. Available at:[Link]
-
UWO Guide to Classifying Unwanted Materials. University of Wisconsin–Oshkosh. Available at:[Link]
-
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]
-
Managing Solvent Wastes. Journal of the Air Pollution Control Association. Available at:[Link]
Sources
- 1. CA2800971A1 - Chemical compounds - Google Patents [patents.google.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Guidelines for Using Carboys – Environment, Health & Safety – UW–Madison [ehs.wisc.edu]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. nipissingu.ca [nipissingu.ca]
- 6. uwosh.edu [uwosh.edu]
Personal protective equipment for handling Methyl 5-chloro-2-fluoro-4-methylbenzoate
Comprehensive Safety and Operational Guide for Handling Methyl 5-chloro-2-fluoro-4-methylbenzoate
As a researcher or drug development professional, handling polyhalogenated aromatic esters requires moving beyond basic safety compliance into a mechanistic understanding of chemical risks. Methyl 5-chloro-2-fluoro-4-methylbenzoate is a highly specialized building block frequently utilized in pharmaceutical synthesis. Because it contains both a lipophilic ester moiety and reactive halogen substituents, it presents unique occupational exposure and disposal challenges.
This guide provides a field-proven, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and logistical lifecycle management of this compound.
Chemical Profile & Hazard Stratification
Before selecting PPE, it is critical to understand the physical and chemical properties that dictate the compound's behavior in the laboratory environment.
Table 1: Chemical and Hazard Profile
| Property / Hazard | Value / Classification | Operational Implication |
|---|---|---|
| CAS Number | 1355070-62-0[1] | Unique identifier for inventory and waste tracking. |
| Molecular Formula | C9H8ClFO2 | Contains both Chlorine and Fluorine; dictates disposal routing. |
| Partition Coefficient (LogP) | ~2.5[2] | Highly lipophilic; readily penetrates standard latex gloves and the stratum corneum. |
| Acute Toxicity | Category 4 (Oral)[3] | Harmful if swallowed; mandates strict prohibition of food/drink in handling areas. |
| Dermal/Eye Hazard | Category 2 / 2A[4] | Causes localized irritation and protein denaturation upon contact. |
| Thermal Decomposition | Generates HF, HCl, CO, CO2[5] | Requires specialized alkaline scrubbers during incineration. |
Mechanistic Toxicology: The "Why" Behind the PPE
Expert laboratory safety relies on understanding the causality behind exposure risks. The primary occupational hazard of Methyl 5-chloro-2-fluoro-4-methylbenzoate is dermal exposure.
Because the molecule has a LogP of approximately 2.5, it is highly lipophilic and easily partitions into the lipid bilayer of the skin[2]. Once it penetrates the stratum corneum, non-specific esterases in the epidermis rapidly hydrolyze the methyl ester. This enzymatic cleavage releases 5-chloro-2-fluoro-4-methylbenzoic acid directly into the tissue. The sudden localized drop in cellular pH causes rapid protein denaturation, presenting clinically as Category 2 skin irritation[4].
Understanding this esterase-driven hydrolysis pathway underscores why immediate decontamination is critical—you are not just washing off a solvent; you are preventing an in-situ acid generation reaction.
Mechanistic pathway of dermal toxicity and irritation for halogenated benzoate esters.
Personal Protective Equipment (PPE) Matrix
To interrupt the exposure pathway described above, the following PPE matrix must be strictly adhered to.
Table 2: Required PPE and Material Specifications
| Protection Zone | Required Equipment | Mechanistic Justification |
|---|---|---|
| Hands (Primary) | Nitrile Gloves (Min. 0.11 mm for splash, 0.3 mm for extended contact). | Nitrile provides superior chemical resistance against ester-based organics compared to latex, which degrades rapidly upon contact with lipophilic esters. |
| Eyes/Face | ANSI Z87.1 Safety Goggles . Add a face shield if handling >500 mL of solution. | Prevents aerosolized droplets from contacting the mucosal membranes, which are highly susceptible to esterase hydrolysis. |
| Body | Flame-Resistant (FR) Lab Coat (Nomex or equivalent). | While the ester itself is combustible[3], it is frequently dissolved in highly flammable solvents (e.g., THF, Toluene) during cross-coupling reactions. |
| Respiratory | Chemical Fume Hood (Primary). Half-mask respirator with OV cartridges (Secondary, if outside hood). | Prevents inhalation of vapors. The compound can cause respiratory tract irritation (STOT SE 3). |
Self-Validating Operational Workflow
Do not rely on assumptions when handling halogenated esters. Use this step-by-step, self-validating protocol for weighing and transferring the chemical.
Step 1: Environmental Validation
-
Action: Turn on the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).
-
Self-Validation: Tape a single Kimwipe to the bottom of the sash. If the airflow is correct, the tissue should be pulled steadily inward toward the baffle without violent fluttering or dropping vertically.
Step 2: PPE Integrity Check
-
Action: Don standard nitrile gloves.
-
Self-Validation: Before handling the chemical, trap air inside the glove and roll the cuff tightly to inflate the fingers. Squeeze gently. If the glove maintains pressure for 5 seconds, there are no micro-tears.
Step 3: Weighing and Transfer
-
Action: Weigh the compound using an anti-static weigh boat to prevent aerosolization of particulates.
-
Action: If transferring the compound into a reaction vessel, use a closed-system powder funnel or dissolve the compound in a compatible solvent (e.g., DCM or Ethyl Acetate) inside the original vial, transferring the liquid via a chemically resistant PTFE syringe.
Spill Response and Decontamination
In the event of a localized spill inside the fume hood:
-
Containment: Immediately surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand)[3].
-
Avoid Strong Bases: Do not attempt to neutralize the spill with strong alkaline solutions (like NaOH). Strong bases will trigger a rapid, exothermic saponification of the methyl ester, potentially vaporizing the chemical and increasing inhalation risks[6].
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the affected surface with a mild soap and water solution to remove residual lipophilic traces, followed by an ethanol wipe down.
Disposal & Environmental Logistics
Because Methyl 5-chloro-2-fluoro-4-methylbenzoate contains both chlorine and fluorine, it poses a severe risk to the environment and must be managed with strict logistical oversight.
Waste Segregation: This compound must be strictly segregated into Halogenated Organic Waste streams. Never mix it with non-halogenated solvents.
Incineration Logistics: When halogenated waste is sent for commercial disposal, it undergoes high-temperature incineration (>1000°C). Thermal decomposition of this compound generates highly toxic and corrosive Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases[5]. Therefore, the disposal facility must be equipped with an alkaline wet scrubber system to neutralize these acid gases before environmental release.
Environmental Fate (Bioremediation Context): If inadvertently released into the environment, halogenated aromatics are highly recalcitrant. However, specific anaerobic microorganisms in soil and sediments can slowly degrade these pollutants through a process called microbial reductive dehalogenation, where halogen atoms are enzymatically replaced by hydrogen, eventually allowing for ring cleavage and complete mineralization[7][8].
Lifecycle and disposal workflow for halogenated organic chemical waste streams.
References
- Chemsrc. "CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate". Chemsrc.com.
- Molaid. "2-氟-4-甲基-5-氯苯甲酸| 1263274-67-4". Molaid.com.
- Flinn Scientific. "Methyl Benzoate SDS (Safety Data Sheet)". Flinnsci.com.
- The Perfumers Apprentice. "Methyl Benzoate SDS-6162". Perfumersapprentice.com.
- Central Drug House (P) Ltd. "Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET". Cdhfinechemical.com.
- Fisher Scientific. "SAFETY DATA SHEET - Methyl Benzoate". Fishersci.com.
- ResearchGate. "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions". Researchgate.net.
- National Institutes of Health (PMC). "Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions". Nih.gov.
Sources
- 1. CAS#:1355070-62-0 | methyl 5-chloro-2-fluoro-4-methylbenzoate | Chemsrc [chemsrc.com]
- 2. 2-氟-4-甲基-5-氯苯甲酸 - CAS号 1263274-67-4 - 摩熵化学 [molaid.com]
- 3. Methyl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 4. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. researchgate.net [researchgate.net]
- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
